molecular formula C10H6FNO2 B1437156 8-Fluoroquinoline-2-carboxylic acid CAS No. 914208-13-2

8-Fluoroquinoline-2-carboxylic acid

Numéro de catalogue: B1437156
Numéro CAS: 914208-13-2
Poids moléculaire: 191.16 g/mol
Clé InChI: IAHHHCKXIHRMHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Fluoroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-fluoroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHHHCKXIHRMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650805
Record name 8-Fluoroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914208-13-2
Record name 8-Fluoroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Fluoroquinoline-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 8-Fluoroquinoline-2-carboxylic Acid

Executive Summary

This compound is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its rigid quinoline scaffold, combined with the electronic modifications imparted by the fluorine atom, makes it a valuable building block in medicinal chemistry. The strategic placement of the fluorine at the C8 position can enhance metabolic stability and modulate binding affinities of derivative compounds, a crucial aspect in modern drug design. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a solid, typically appearing as a white or off-white crystalline powder.[1] Its core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring, substituted with a fluorine atom at position 8 and a carboxylic acid group at position 2.

Table 1: Physicochemical and Structural Identifiers for this compound

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 914208-13-2[1][2]
Molecular Formula C₁₀H₆FNO₂[2][3]
Molecular Weight 191.16 g/mol [2][3]
Appearance White crystalline powder[1]
Melting Point 126.3 °C (Predicted)[4]
Boiling Point 342.51 °C (Predicted)[4]
Density 1.44 g/cm³ (Predicted)[4]
Water Solubility 790.62 - 6556.6 mg/L (Predicted)[4]
SMILES O=C(O)C1=NC2=C(C=CC=C2F)C=C1[2][3]
InChI Key IAHHHCKXIHRMHY-UHFFFAOYSA-N[2]

Spectroscopic and Analytical Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: The spectrum will show distinct signals for the five aromatic protons on the quinoline ring. The carboxylic acid proton (-COOH) is expected to be a broad singlet in a highly deshielded region (typically 10-12 ppm).[5] The aromatic protons will appear between 7.0 and 9.0 ppm, with their exact shifts and coupling patterns dictated by the positions of the fluorine and carboxylic acid substituents.

  • ¹³C NMR: The spectrum will display ten distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[5] The other nine aromatic carbons will resonate between approximately 110 and 150 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).[6]

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. In fluoroaromatic compounds, the ¹⁹F chemical shift can vary, but it typically appears in a well-defined region, distinct from aliphatic fluorine signals.[7]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / WavenumberRationale & Notes
¹H NMR -COOH10 - 12 ppm (broad singlet)Highly deshielded acidic proton.[5]
Aromatic C-H7.0 - 9.0 ppm (multiplets)Signals corresponding to the 5 protons on the quinoline core.
¹³C NMR C=O (acid)160 - 180 ppmCharacteristic carbonyl carbon of a carboxylic acid.[5]
C-F155 - 165 ppm (doublet)Large ¹JCF coupling constant (~250 Hz) is expected.[6]
Aromatic C-H, C-C110 - 150 ppmRemaining 8 aromatic carbon signals.
IR Spectroscopy O-H (acid)2500 - 3300 cm⁻¹ (broad)Characteristic broad stretch for a hydrogen-bonded carboxylic acid.
C=O (acid)1700 - 1725 cm⁻¹ (strong)Carbonyl stretch, indicative of the carboxylic acid.[8]
C=C, C=N (aromatic)1500 - 1620 cm⁻¹Aromatic ring stretching vibrations.[9]
C-F1000 - 1100 cm⁻¹Carbon-fluorine stretching vibration.[9]
Mass Spectrometry [M-H]⁻190.03 m/zNegative ion mode, loss of the acidic proton.
(ESI)[M+H]⁺192.05 m/zPositive ion mode, protonation of the quinoline nitrogen.

Synthesis Methodology

The synthesis of substituted quinoline-2-carboxylic acids can be approached through several established routes in organic chemistry. A plausible and efficient strategy involves a multi-step sequence starting from a commercially available substituted aniline. The Doebner-von Miller reaction, which condenses an aniline with an α,β-unsaturated carbonyl compound, is a classic method for forming the quinoline core.[2][10]

A representative synthesis for this compound could be envisioned starting from 2-fluoroaniline.

G cluster_0 Proposed Synthesis of this compound A 2-Fluoroaniline C Doebner Reaction Intermediate A->C Step 1: Doebner Reaction (Condensation) B Pyruvic Acid + Benzaldehyde B->C D 8-Fluoro-4-phenylquinoline-2-carboxylic acid C->D Step 2: Cyclization & Aromatization F This compound (Final Product) D->F Step 3: Oxidation (e.g., KMnO4, O3)

Caption: Proposed synthetic pathway for this compound.

Representative Synthesis Protocol: Doebner Reaction

Causality: This protocol leverages the Doebner reaction, a reliable three-component method for synthesizing quinoline-4-carboxylic acids.[11] By using a substituted aniline (2-fluoroaniline), the fluorine is incorporated at the desired position. A subsequent oxidative step, if required, would modify the substituent at the 4-position, though direct routes to 2-carboxylic acids are often preferred. A more direct, albeit potentially lower-yielding, approach is the Friedländer synthesis from 2-amino-3-fluorobenzaldehyde and pyruvic acid.[12]

Step 1: Reaction Setup

  • To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-fluoroaniline (1.0 eq) and ethanol as the solvent.

  • In a separate beaker, prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and pyruvic acid (1.1 eq).

  • Slowly add the aldehyde/pyruvic acid mixture to the stirring aniline solution at room temperature.

Step 2: Condensation and Cyclization

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • The rationale for heating is to provide the activation energy for both the initial imine formation and the subsequent intramolecular cyclization required to form the dihydroquinoline intermediate.

Step 3: Aromatization and Isolation

  • After completion, cool the reaction mixture to room temperature. The product, 8-fluoro-4-phenylquinoline-2-carboxylic acid, may precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be purified by recrystallization.

(Note: This protocol yields a 4-substituted precursor. A subsequent oxidative cleavage would be required to remove the phenyl group, which is a complex and often low-yielding step. More direct syntheses are actively researched for this class of compounds.)

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key features: the carboxylic acid group, the electron-deficient quinoline ring, and the C-F bond.

  • Carboxylic Acid Group: This is the most reactive site for standard transformations. It can be readily converted into esters, amides, or acyl chlorides. Amide coupling is particularly relevant for pharmaceutical applications and is typically achieved using peptide coupling reagents like HATU or EDC, or via a two-step process involving conversion to the acyl chloride with thionyl chloride (SOCl₂).[4][13][14]

  • Quinoline Ring: The pyridine portion of the quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, though less so than pyridinium salts. The benzene portion can undergo electrophilic aromatic substitution, but the ring is deactivated by both the pyridine nitrogen and the carboxylic acid group. Substitution typically occurs at the 5- and 7-positions.[12]

  • Carbon-Fluorine Bond: The C8-F bond is generally strong and stable. However, under forcing conditions, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially if activated by other electron-withdrawing groups.[15][16] The high electronegativity of fluorine activates the ring toward nucleophilic attack, making the rate-determining step the addition of the nucleophile, not the cleavage of the strong C-F bond.[16]

Representative Protocol: Amide Coupling

Step 1: Activation of Carboxylic Acid

  • Dissolve this compound (1.0 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen).

  • Add a peptide coupling reagent such as HATU (1.1 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes. This forms a highly reactive activated ester intermediate, which is susceptible to nucleophilic attack.[14]

Step 2: Amine Addition

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Applications in Research and Drug Development

This compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic value. The fluoroquinolone scaffold is a well-established pharmacophore, and this specific isomer offers a unique substitution pattern for structure-activity relationship (SAR) studies.

  • Kinase Inhibitors: The quinoline core can act as a hinge-binding motif in many protein kinases. Derivatives of this acid can be elaborated to target specific kinases involved in cancer and inflammatory diseases.[1] A related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been investigated as a selective Aurora A kinase inhibitor.[11]

  • Antimicrobial and Antiparasitic Agents: The broader class of fluoroquinolones is famous for its antibacterial activity.[17] This building block allows for the creation of novel analogs to combat drug-resistant bacteria or to target other microorganisms like parasites.[1]

  • Metabolic Stability: The introduction of a fluorine atom can block sites of metabolic oxidation, a common strategy in drug design to improve the pharmacokinetic profile of a lead compound.[1]

G cluster_1 Role as a Medicinal Chemistry Intermediate A 8-Fluoroquinoline- 2-carboxylic acid B Amide Coupling (R-NH₂) A->B C Esterification (R-OH) A->C D SₙAr Reaction (Nu⁻) A->D E Bioactive Amides (e.g., Kinase Inhibitors) B->E F Ester Prodrugs C->F G C8-Substituted Analogs D->G

Caption: Versatility of this compound in generating diverse bioactive molecules.

Safety and Handling

As a fluorinated heterocyclic carboxylic acid, this compound requires careful handling in a laboratory setting. Standard laboratory personal protective equipment (PPE) is mandatory.

Table 3: Safety and Handling Recommendations

AspectGuidelineRationale
PPE Safety goggles, lab coat, compatible chemical-resistant gloves.To prevent eye and skin contact with the solid powder or solutions.[18][19]
Handling Use in a well-ventilated chemical fume hood. Avoid creating dust.To minimize inhalation of airborne particles.[18]
Storage Store in a tightly sealed container in a cool, dry place.Protects from moisture and atmospheric contaminants.[1]
Spills Sweep up solid spills carefully to avoid dust. Clean area with soap and water.Standard procedure for non-highly reactive solid chemicals.
Disposal Dispose of as chemical waste in accordance with local, state, and federal regulations.To prevent environmental contamination.[19]
Protocol: Safe Handling Workflow
  • Preparation: Before handling, review the Safety Data Sheet (SDS) if available, or general guidelines for fluorinated aromatic acids.[18] Ensure a chemical fume hood is operational and the work area is clear. Don appropriate PPE.

  • Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine powder. Use a spatula for transfers and avoid pouring, which can generate dust.

  • In Solution: When making solutions, add the solid slowly to the solvent to avoid splashing. Be aware that some dissolution processes can be exothermic.

  • Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands thoroughly. Store the compound in its designated, properly labeled location.

Conclusion

This compound is a strategically designed chemical building block with significant value for medicinal chemistry and drug discovery. Its key attributes—a rigid heterocyclic core, a reactive carboxylic acid handle for derivatization, and a metabolically beneficial fluorine substituent—make it an attractive starting point for the synthesis of novel therapeutic agents. Understanding its physicochemical properties, reactivity, and proper handling is essential for any researcher aiming to leverage this potent scaffold in their work.

References

Physical and chemical properties of 8-Fluoroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Fluoroquinoline-2-carboxylic Acid

Introduction: The Strategic Importance of a Fluorinated Scaffold

This compound (CAS No. 914208-13-2) is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a quinoline core substituted with a fluorine atom and a carboxylic acid group, provides a unique combination of electronic properties, reactivity, and metabolic stability. This guide offers a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its applications, tailored for researchers, chemists, and professionals in drug development. The strategic placement of the fluorine atom is particularly noteworthy, as fluorination is a well-established strategy in drug design to enhance metabolic stability and modulate pharmacokinetic properties.[1] Consequently, this scaffold is frequently utilized in the synthesis of kinase inhibitors and novel antimicrobial and antiparasitic agents.[1]

Molecular Structure and Identification

The foundational characteristics of a molecule are dictated by its structure. This compound possesses a rigid, planar quinoline ring system. The fluorine atom at position 8 and the carboxylic acid at position 2 are key to its distinct properties.

  • Molecular Formula: C₁₀H₆FNO₂[2]

  • Molecular Weight: 191.16 g/mol [2]

  • SMILES: O=C(O)C1=NC2=C(C=C1)C=CC=C2F[2]

  • InChI Key: IAHHHCKXIHRMHY-UHFFFAOYSA-N

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized below. These characteristics are essential for determining appropriate solvents, storage conditions, and handling procedures.

PropertyValueSource
Appearance White crystalline powder[1]
Melting Point 126.3 °C[3]
Boiling Point (Predicted) 342.51 °C[3]
Density (Predicted) 1.44 g/cm³[3]
Water Solubility (Predicted) 790.62 mg/L[3]
Flash Point (Predicted) 164.87 °C[3]
Storage 2-8 °C, in a tightly sealed container, protected from moisture and direct sunlight.[1]

Chemical Properties and Reactivity

The chemical behavior of this molecule is governed by the interplay between the electron-withdrawing carboxylic acid group, the electronegative fluorine atom, and the quinoline nitrogen.

G cluster_molecule This compound cluster_sites Reactive Sites mol [F]-Quinoline-[COOH] COOH Carboxylic Acid (-COOH) Site of deprotonation (acidity), esterification, amidation. mol->COOH Position 2 N_Quinoline Quinoline Nitrogen Site of protonation (basicity), potential coordination site. mol->N_Quinoline Position 1 Aromatic_Ring Aromatic Ring Deactivated for electrophilic substitution. Activated for nucleophilic substitution. mol->Aromatic_Ring Quinoline Core

Caption: Key reactive sites of this compound.

Acidity and Basicity
  • Quinoline Nitrogen (pKa₂): The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, allowing it to be protonated in acidic media. The acidity of the conjugate acid is also influenced by the substituents.

Reactivity of the Carboxylic Acid Group

The -COOH group undergoes reactions typical of carboxylic acids, serving as a versatile handle for synthetic transformations.[4][5]

  • Amide Formation: This is one of the most critical reactions for drug development. The carboxylic acid can be activated, for instance, by conversion to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine to form an amide.[6][7] This is a standard method for building more complex molecular architectures.

  • Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) or via the acid chloride intermediate yields the corresponding ester.

  • Chelation: The arrangement of the carboxylic acid and the quinoline nitrogen allows it to act as a bidentate chelating agent for various metal ions, a property explored in the broader class of hydroxyquinoline carboxylic acids.[7][8]

Reactivity of the Fluorinated Quinoline Ring

The presence of both the fluorine atom and the carboxylic acid group significantly influences the reactivity of the aromatic system. Both are electron-withdrawing groups, which deactivates the ring toward electrophilic aromatic substitution. Conversely, this electronic profile makes the ring more susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of fluoroquinolone antibiotics where a substituent at a nearby position is displaced by a nucleophile.[9]

Spectroscopic Profile

While specific spectral data for this compound requires experimental acquisition, its characteristic features can be predicted based on its functional groups.

  • ¹H NMR: The proton of the carboxylic acid (–OH) is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[10] The aromatic protons on the quinoline ring would appear between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns determined by the positions of the fluorine and carboxylic acid substituents.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and would likely produce a signal in the 160-180 ppm region.[10] The aromatic carbons would appear between 110-150 ppm, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.

  • Infrared (IR) Spectroscopy: Two characteristic absorptions are expected for the carboxylic acid group. A very broad O-H stretching band from 2500-3300 cm⁻¹ (due to hydrogen-bonded dimers) and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹.[10]

  • Mass Spectrometry: The monoisotopic mass is 191.03825 Da.[11] Mass spectrometry would show a prominent molecular ion peak, and fragmentation patterns would likely involve the loss of CO₂ and other characteristic cleavages of the quinoline ring.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, protocols must be designed as self-validating systems where the rationale for each step is clear and contributes to the reliability of the outcome.

Protocol 1: Synthesis of an Amide Derivative via Acid Chloride

This protocol details a robust method for coupling this compound with a generic primary amine (R-NH₂). The conversion to an acid chloride intermediate ensures high reactivity and yield.

Objective: To synthesize 8-fluoro-N-alkyl/aryl-quinoline-2-carboxamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Primary amine (R-NH₂)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

  • Activation (Acid Chloride Formation):

    • Step 1.1: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Step 1.2: Add anhydrous DCM (approx. 10 mL per mmol of acid). Stir to suspend the solid.

    • Step 1.3: Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Causality: SOCl₂ is a highly reactive and hazardous reagent; slow addition at low temperature controls the exothermic reaction and minimizes side products.

    • Step 1.4: Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor reaction completion by TLC or LC-MS. Rationale: Reflux ensures complete conversion to the acid chloride. The intermediate is typically not isolated.

    • Step 1.5: Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Trustworthiness: Complete removal of SOCl₂ is critical as it would quench the amine in the next step.

  • Amide Coupling:

    • Step 2.1: Re-dissolve the crude acid chloride in fresh anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

    • Step 2.2: In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM. Expertise: TEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.

    • Step 2.3: Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C.

    • Step 2.4: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Step 3.1: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Step 3.2: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HCl), water, and finally brine. System Validation: Each wash removes specific impurities, ensuring a cleaner crude product.

    • Step 3.3: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Step 3.4: Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure amide.

G start Start: This compound step1 Step 1: Activation Add SOCl₂ in Anhydrous DCM Reflux 2-3h start->step1 intermediate Intermediate: Acid Chloride (in situ) step1->intermediate step2 Step 2: Coupling Add R-NH₂ and TEA at 0°C Stir at RT intermediate->step2 step3 Step 3: Work-up Aqueous Wash (NaHCO₃, Brine) step2->step3 step4 Step 4: Purification Column Chromatography or Recrystallization step3->step4 end_product Final Product: Pure Amide Derivative step4->end_product

Caption: Workflow for the synthesis of an amide derivative.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally related fluoroquinolines and carboxylic acids suggest the following precautions.[12][13]

  • Hazards: May cause skin, eye, and respiratory irritation.[12][13] The toxicological properties have not been fully investigated.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Recommended storage is in a tightly sealed container at 2-8 °C, protected from light and moisture to prevent degradation.[1]

References

An In-depth Technical Guide to 8-Fluoroquinoline-2-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines

The introduction of a fluorine atom into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. 8-Fluoroquinoline-2-carboxylic acid stands as a pivotal building block in medicinal chemistry, embodying the strategic advantage of fluorination. This guide offers a comprehensive overview of its chemical properties, synthesis, and critical role as an intermediate in the development of next-generation therapeutics, particularly in the realms of oncology and infectious diseases.

Physicochemical Properties

This compound is a white crystalline solid that serves as a versatile scaffold for chemical modification.[1] Its core structure, a quinoline ring fluorinated at the 8-position and carboxylated at the 2-position, provides a unique combination of rigidity and reactive handles for further synthetic elaboration.

PropertyValueSource
CAS Number 914208-13-2[2]
Molecular Formula C₁₀H₆FNO₂[2]
Molecular Weight 191.16 g/mol [2]
Appearance White crystalline powder[1]
Storage Room temperature, in a tightly sealed container, protected from moisture and direct sunlight[1]

Synthesis of the this compound Scaffold

General Synthetic Workflow

The synthesis typically commences with a suitably substituted aniline, in this case, 2-fluoroaniline. This is followed by a cyclization reaction to construct the quinoline core.

G cluster_0 Core Synthesis A 2-Fluoroaniline C Condensation & Cyclization (e.g., Doebner Reaction) A->C Reactant B Pyruvic Acid B->C Reactant D This compound C->D Product

Caption: Generalized synthetic pathway to the this compound core.

Core Applications in Drug Development

This compound is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. Its utility is most prominent in the development of kinase inhibitors and novel antimicrobial agents.[1] The fluorinated quinoline scaffold has been shown to enhance metabolic stability, a desirable trait in drug candidates.[1]

Intermediate for Kinase Inhibitor Synthesis

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of oncology drug development. The quinoline core of this compound can serve as a scaffold to which various pharmacophores can be attached to target the ATP-binding site of specific kinases.

For instance, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been investigated as a selective inhibitor of Aurora A kinase, a key regulator of cell division.[3][4] This highlights the potential of the 8-fluoro-substituted heterocyclic carboxylic acid motif in designing targeted cancer therapies.

The following is a generalized protocol for the amide coupling of this compound with a hypothetical amine, a common step in the synthesis of kinase inhibitors.

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • Amine of interest (e.g., aniline derivative)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Protocol:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine of interest (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

G cluster_1 Amide Coupling Workflow A Activate Carboxylic Acid (this compound + Coupling Agent + Base) B Add Amine A->B C Reaction Monitoring (TLC or LC-MS) B->C D Work-up (Quench, Extract, Wash, Dry) C->D E Purification (Chromatography or Recrystallization) D->E F Final Amide Product E->F

Caption: A typical experimental workflow for amide coupling.

Building Block for Novel Antimicrobial Agents

The quinolone core is the defining feature of a major class of antibiotics, the fluoroquinolones. These drugs act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[5]

While this compound itself is not a marketed antibiotic, it serves as a crucial starting material for the synthesis of novel fluoroquinolone derivatives. The carboxylic acid group can be modified, and various substituents can be introduced at other positions on the quinoline ring to modulate the antibacterial spectrum, potency, and pharmacokinetic properties. For example, studies on 8-nitrofluoroquinolone derivatives have demonstrated that modifications at the C-7 position can lead to potent activity against Gram-positive bacteria like S. aureus.[6]

G Fluoroquinolone Fluoroquinolone Derivative Complex Fluoroquinolone-Enzyme-DNA Ternary Complex Fluoroquinolone->Complex Replication DNA Replication Blocked Complex->Replication Gyrase DNA Gyrase (Gram-negative) Gyrase->Complex TopoIV Topoisomerase IV (Gram-positive) TopoIV->Complex Death Bacterial Cell Death Replication->Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

The following is a generalized protocol to assess the antibacterial activity of a novel compound synthesized from this compound.

Objective: To determine the zone of inhibition of a test compound against a specific bacterial strain.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Positive control (e.g., ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cotton swabs

  • Sterile well borer

Protocol:

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Allow the plate to dry for a few minutes.

  • Using a sterile well borer, create uniform wells in the agar.

  • Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Conclusion

This compound is a testament to the power of strategic molecular design in drug discovery. Its fluorinated quinoline core provides a robust and versatile platform for the synthesis of novel therapeutic agents. As researchers continue to explore new chemical space in the quest for more effective and safer drugs, the demand for such well-defined and strategically functionalized building blocks will undoubtedly grow. This guide provides a foundational understanding of the properties and applications of this compound, empowering researchers to leverage its potential in their own drug development endeavors.

References

Spectroscopic Data for 8-Fluoroquinoline-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Fluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry and drug development.[1] The introduction of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, unambiguous structural characterization is a critical step in the research and development pipeline. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided herein are based on established spectroscopic principles and data from closely related structural analogs, offering a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and electronic environment.

Expertise & Experience: The Rationale Behind NMR Parameter Selection

When setting up NMR experiments for a novel compound like this compound, the choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good starting point for carboxylic acids due to its ability to solubilize polar compounds and the downfield shift of the acidic proton, which minimizes interference from residual water. For this analysis, we will predict the spectra in DMSO-d₆. The magnetic field strength (e.g., 500 MHz for ¹H) is chosen to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems of the aromatic protons.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show five signals in the aromatic region and a broad singlet for the carboxylic acid proton. The fluorine atom at the 8-position will induce through-space and through-bond couplings with neighboring protons, providing key structural information.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
~13.5br s-COOH
~8.4d~8.5H4
~8.2d~8.5H3
~8.0dd~8.0, 1.5H5
~7.8ddd~8.0, 8.0, 5.0H6
~7.6dd~8.0, 10.0H7

Interpretation: The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.5 ppm) due to its acidic nature and hydrogen bonding.[2] The protons on the quinoline ring system will be deshielded, appearing in the aromatic region. H3 and H4 will likely be doublets due to their coupling to each other. The protons on the fluorinated ring (H5, H6, and H7) will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The exact chemical shifts and coupling constants are estimations based on related fluoroquinoline structures.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

Predicted Chemical Shift (δ, ppm) ¹JCF (Hz) Assignment
~166-COOH
~158~250C8
~148-C2
~145-C8a
~138-C4
~132~10C6
~130-C4a
~125~5C5
~122-C3
~118~15C7

Interpretation: The carboxylic acid carbonyl carbon will appear at the most downfield position (~166 ppm).[2] The most notable feature will be the signal for C8, which will be a doublet with a large one-bond coupling constant (¹JCF) of approximately 250 Hz, a hallmark of a carbon directly bonded to fluorine. Other carbons in the fluorinated ring (C6, C5, and C7) will also exhibit smaller two- and three-bond C-F couplings.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3] For this compound, a single signal is expected.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
~ -110m-

Interpretation: The chemical shift of the fluorine atom is influenced by its electronic environment. For a fluorine atom on an aromatic ring, a chemical shift of around -110 ppm (relative to CFCl₃) is a reasonable estimate.[4] The signal will likely be a multiplet due to couplings with the neighboring protons (H7 and the proton on the adjacent ring system).

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a sufficient relaxation delay to ensure quantitative accuracy if needed.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to an appropriate range based on the predicted chemical shift (e.g., -50 to -150 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve in DMSO-d6 H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR Dissolve->C13_NMR F19_NMR ¹⁹F NMR Dissolve->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Interpretation Structure Elucidation Reference->Interpretation

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic quinoline ring.

Predicted IR Data and Interpretation
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
~1710StrongC=O stretchCarboxylic Acid
1600-1450MediumC=C and C=N stretchesAromatic Ring
~1250StrongC-F stretchAryl-Fluoride
1320-1210StrongC-O stretchCarboxylic Acid

Interpretation: The most characteristic feature of the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid, which typically appears as a wide band from 3300 to 2500 cm⁻¹.[5] This broadness is due to hydrogen bonding.[5] The strong carbonyl (C=O) stretch is expected around 1710 cm⁻¹, a typical value for an aromatic carboxylic acid.[5] The presence of the quinoline ring will give rise to several medium-intensity bands in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations. A strong absorption corresponding to the C-F stretch is anticipated around 1250 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR-ATR) cluster_proc Data Processing cluster_analysis Spectral Analysis Place_Sample Place solid on ATR crystal Sample_Scan Collect Sample Spectrum Place_Sample->Sample_Scan Background Collect Background Subtraction Background Subtraction Background->Subtraction Sample_Scan->Subtraction Interpretation Functional Group ID Subtraction->Interpretation

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.

Predicted Mass Spectrum Data and Interpretation

For this compound (Molecular Weight: 191.16 g/mol ), the following fragments are expected in an electron ionization (EI) mass spectrum.[6]

Predicted m/z Proposed Fragment Loss
191[M]⁺˙-
174[M - OH]⁺OH
146[M - COOH]⁺COOH
119[C₈H₄FN]⁺CO

Interpretation: The molecular ion peak ([M]⁺˙) is expected at m/z 191. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-17 Da) or the entire carboxyl group (-45 Da), leading to peaks at m/z 174 and 146, respectively.[7] Subsequent fragmentation of the quinoline ring, such as the loss of CO from the fragment at m/z 146, could lead to a peak at m/z 119. The presence of fluorine will also influence the fragmentation, and fragments containing fluorine will have characteristic isotopic patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, with an electrospray ionization (ESI) source.

  • LC Separation (Optional but Recommended):

    • Inject the sample onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

  • MS Data Acquisition:

    • Acquire data in both positive and negative ion modes.

    • Perform a full scan to determine the molecular ion ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS) cluster_analysis Data Analysis Dissolve Dissolve in Methanol/Acetonitrile LC_Sep LC Separation Dissolve->LC_Sep ESI Electrospray Ionization LC_Sep->ESI Full_Scan Full Scan MS ESI->Full_Scan MSMS Tandem MS (MS/MS) Full_Scan->MSMS Interpretation MW & Fragmentation Analysis MSMS->Interpretation

References

Literature review on the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Quinoline Derivatives for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Its continued prevalence in drug discovery, underscored by its presence in antimalarial, anticancer, and antibacterial agents, necessitates a deep understanding of its synthesis. This guide provides a comprehensive overview of both classical and contemporary methods for constructing the quinoline ring system. We will delve into the mechanistic underpinnings of seminal name reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, while also exploring modern advancements such as transition-metal-catalyzed cyclizations and microwave-assisted protocols. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for researchers aiming to design and execute efficient syntheses of novel quinoline derivatives.

The Enduring Significance of the Quinoline Core

The quinoline ring, a fusion of a benzene ring and a pyridine ring, is a cornerstone of medicinal chemistry. The historical significance of quinine, a quinoline alkaloid, in treating malaria is a testament to the biological importance of this scaffold. Modern pharmaceuticals have expanded upon this legacy, with quinoline derivatives being developed as potent agents against a spectrum of diseases. For instance, chloroquine and mefloquine remain vital antimalarial drugs, while fluoroquinolones like ciprofloxacin are mainstays in antibacterial therapy. In oncology, drugs such as camptothecin and its analogs, which feature a quinoline core, have demonstrated significant anticancer activity. The versatility of the quinoline system stems from its ability to intercalate with DNA, inhibit key enzymes, and interact with various receptors, making it a fertile ground for the development of new therapeutic agents.

Classical Approaches to Quinoline Synthesis

The foundational methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant due to their reliability and use of readily available starting materials. Understanding these classical reactions provides a crucial baseline for further innovation.

The Skraup Synthesis: A Dehydrative Cyclization

The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

Mechanism and Experimental Rationale: The reaction proceeds through a series of steps initiated by the dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. This is followed by a Michael addition of the aniline to acrolein. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the aromatic quinoline ring. The nitrobenzene serves as the oxidant for the final aromatization step, being reduced to aniline in the process. The highly exothermic nature of this reaction requires careful temperature control to prevent polymerization of acrolein.

Experimental Protocol: Synthesis of Quinoline

  • Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 93 g (1.0 mol) of aniline and 24 g (0.26 mol) of glycerol.

  • Addition of Reagents: To this mixture, add 40 g of nitrobenzene and 100 mL of concentrated sulfuric acid in small portions while stirring and cooling the flask in an ice bath.

  • Heating: Once the addition is complete, heat the mixture gently on a sand bath. The reaction will become vigorous. Remove the heat source as needed to control the reaction.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.

  • Work-up: Allow the mixture to cool to room temperature and then pour it into 1 L of water. Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction and Purification: The quinoline separates as a dark oil. Steam distill the mixture to isolate the quinoline. The distillate is then extracted with diethyl ether, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude quinoline is further purified by distillation.

Logical Flow of the Skraup Synthesis

Skraup_Synthesis reactant reactant intermediate intermediate product product reagent reagent Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -H₂O (H₂SO₄) H2SO4 H₂SO₄ Acrolein->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization (H⁺) Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Nitrobenzene Nitrobenzene (Oxidant) Nitrobenzene->Quinoline

Caption: Mechanistic pathway of the Skraup Synthesis.

The Doebner-von Miller Reaction: A Versatile Modification

The Doebner-von Miller reaction is a more versatile variation of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a Lewis acid or a protic acid.

Mechanism and Experimental Rationale: Similar to the Skraup synthesis, the reaction begins with the formation of an α,β-unsaturated carbonyl compound in situ or added directly. The aniline undergoes a conjugate addition, followed by acid-catalyzed cyclization and dehydration. The final step is an oxidation to form the quinoline ring. Unlike the Skraup synthesis, the oxidant is often derived from the reaction conditions themselves, such as the formation of a Schiff base that acts as a hydrogen acceptor.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

  • Reaction Setup: In a 1 L round-bottom flask fitted with a reflux condenser, mix 46.5 g (0.5 mol) of aniline and 75 g (0.75 mol) of crotonaldehyde.

  • Acid Addition: Slowly and with cooling, add 150 mL of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux on a water bath for 6 hours.

  • Work-up: After cooling, make the solution strongly alkaline with a 40% sodium hydroxide solution.

  • Purification: The 2-methylquinoline separates and is purified by steam distillation, followed by extraction and distillation as described for the Skraup synthesis.

The Combes Synthesis: Condensation of Anilines and β-Diketones

The Combes synthesis provides a route to quinolines by reacting an aniline with a β-diketone in the presence of an acid catalyst.

Mechanism and Experimental Rationale: The reaction starts with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, and subsequent dehydration to yield the quinoline product. The choice of acid catalyst is crucial; sulfuric acid is commonly used.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reaction Setup: In a 250 mL flask, mix 18.6 g (0.2 mol) of aniline and 20 g (0.2 mol) of acetylacetone.

  • Catalyst Addition: Slowly add 100 mL of concentrated sulfuric acid while cooling the flask in an ice-water bath.

  • Reaction: Allow the mixture to stand at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture onto 500 g of crushed ice and neutralize with a concentrated ammonia solution.

  • Isolation: The 2,4-dimethylquinoline precipitates as a solid. Collect the solid by filtration, wash with water, and recrystallize from ethanol.

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is a highly efficient method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Mechanism and Experimental Rationale: The reaction can be catalyzed by either an acid or a base. The base-catalyzed mechanism involves the formation of an enolate from the methylene-active compound, which then attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. The resulting aldol adduct undergoes cyclization and dehydration to form the quinoline. The acid-catalyzed pathway proceeds through the formation of a Schiff base followed by cyclization.

Experimental Protocol: Base-Catalyzed Synthesis of 2-Phenylquinoline

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 12.1 g (0.1 mol) of 2-aminobenzophenone and 6.0 g (0.1 mol) of acetaldehyde in 100 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium hydroxide (0.4 g, 0.01 mol).

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the reaction mixture. The 2-phenylquinoline will crystallize. Collect the product by filtration and recrystallize from ethanol.

Workflow for the Friedländer Synthesis

Friedlander_Synthesis start start process process decision decision product product Start Start: Select Reactants Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Start->Reactants Catalyst Choose Catalyst Reactants->Catalyst Base Base (e.g., NaOH, KOH) Catalyst->Base Base-Catalyzed Acid Acid (e.g., H₂SO₄, p-TsOH) Catalyst->Acid Acid-Catalyzed Base_Mechanism Aldol Condensation → Cyclization → Dehydration Base->Base_Mechanism Acid_Mechanism Schiff Base Formation → Cyclization → Dehydration Acid->Acid_Mechanism Workup Reaction Work-up & Purification Base_Mechanism->Workup Acid_Mechanism->Workup Quinoline Substituted Quinoline Workup->Quinoline

Caption: Decision workflow for the Friedländer Synthesis.

Modern Synthetic Methodologies

While classical methods are robust, modern organic synthesis has introduced more efficient, versatile, and environmentally benign strategies for constructing the quinoline scaffold.

Transition-Metal-Catalyzed Syntheses

Palladium, copper, and gold catalysts have revolutionized the synthesis of quinolines, enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. These methods often exhibit high functional group tolerance and allow for the construction of complex quinoline derivatives that are not easily accessible through classical routes.

Example: Palladium-Catalyzed Aza-Wacker Cyclization This approach involves the intramolecular cyclization of N-allyl-2-vinylanilines. The palladium(II) catalyst activates the allyl group, which is then attacked by the aniline nitrogen, leading to the formation of the heterocyclic ring.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In quinoline synthesis, microwave heating can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. This is attributed to the efficient and uniform heating of the reaction mixture. Many classical syntheses, such as the Friedländer and Combes reactions, have been successfully adapted to microwave conditions.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthesis MethodStarting MaterialsKey FeaturesLimitations
Skraup Aniline, GlycerolOne-pot, simple starting materialsHarsh conditions, low yield for substituted anilines
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylsMore versatile than SkraupCan produce complex mixtures of isomers
Combes Aniline, β-DiketonesGood for 2,4-disubstituted quinolinesRequires strong acid, limited to specific substitution
Friedländer 2-Aminoaryl Carbonyls, α-Methylene CarbonylsHigh yields, regioselectiveStarting materials can be complex to synthesize
Transition-Metal Varies (e.g., o-alkynyl anilines)Mild conditions, high functional group toleranceCatalyst cost and sensitivity

Conclusion and Future Outlook

The synthesis of quinoline derivatives remains a vibrant and evolving field of research. While classical methods provide a solid foundation, the development of novel catalytic systems and enabling technologies like microwave synthesis continues to expand the toolkit available to medicinal chemists. The ongoing demand for new therapeutic agents will undoubtedly drive further innovation in this area, leading to the discovery of even more efficient and selective methods for constructing this important heterocyclic scaffold. The ability to rationally design and synthesize complex quinoline-based molecules is a critical skill for any researcher involved in drug discovery and development.

The Alchemical Allure of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on a Privileged Scaffold

Part 1: Genesis of a Privileged Scaffold: The Discovery of 8-Hydroxyquinoline

The story of 8-hydroxyquinoline (8-HQ) is not merely a footnote in the annals of organic chemistry; it is a compelling narrative of scientific inquiry that transformed a laboratory curiosity into a "privileged structure" in medicinal chemistry.[1] Its journey from discovery to its current status as a versatile pharmacophore is a testament to the profound impact of fundamental research.

A Serendipitous Beginning in the 19th Century

The initial synthesis of 8-hydroxyquinoline is credited to the collaborative work of Hugo Weidel and his student Albert Cobenzl in 1880.[2][3] Their pioneering work involved the decarboxylation of "oxycinchoninic acid," a derivative of cinchonine.[1][3] This initial discovery, however, did not fully elucidate the precise molecular architecture of the newly synthesized compound.

Elucidating the Structure: The Contribution of Zdenko Hans Skraup

The pivotal moment in the early history of 8-hydroxyquinoline arrived in 1881 with the independent work of the Czech chemist Zdenko Hans Skraup.[2][4] Skraup not only devised a novel and more practical synthesis—a reaction that would later bear his name—but he also correctly identified the molecular structure of 8-hydroxyquinoline.[2][3] His eponymous reaction, the Skraup synthesis, became a cornerstone for the synthesis of quinolines and their derivatives, paving the way for extensive exploration of this class of compounds.[2]

The Dawn of Biological Significance: Unveiling Metal Chelation

The early 20th century marked a paradigm shift in the understanding of 8-hydroxyquinoline's potential. In the 1920s, it was discovered that 8-hydroxyquinoline forms insoluble chelate complexes with a variety of metal ions.[1] This discovery was the key that unlocked the vast therapeutic potential of the 8-HQ scaffold. The Australian medicinal chemist Adrien Albert was instrumental in formulating the "chelation theory" to explain the potent antimicrobial activity of 8-hydroxyquinoline.[1] He posited that 8-HQ's biological effects were not inherent to the molecule itself but were a consequence of its ability to form complexes with essential metal ions, either depriving microbes of these vital nutrients or delivering the metals to sensitive cellular sites in a toxic manner.[1] This fundamental insight into its mechanism of action laid the groundwork for the development of a plethora of 8-hydroxyquinoline-based therapeutic agents.

Part 2: The Art of Synthesis: Crafting the 8-Hydroxyquinoline Core

The synthesis of the 8-hydroxyquinoline scaffold has been a subject of extensive research, leading to the development of several robust and versatile methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis Methodologies: An Overview

Several named reactions have become the workhorses for the synthesis of quinolines and their derivatives, including 8-hydroxyquinoline. These include the Skraup synthesis, the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Friedländer synthesis.[5][6] Each of these methods offers a unique approach to constructing the quinoline ring system and provides access to a diverse range of substituted analogues.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a classic and economically viable method for the preparation of quinolines, including 8-hydroxyquinoline. It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically a strong acid like sulfuric acid.[7]

The reaction commences with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[3][7] This is followed by a 1,4-conjugate addition of the aromatic amine (in the case of 8-hydroxyquinoline synthesis, o-aminophenol) to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. The final step is the oxidation of this intermediate to yield the aromatic 8-hydroxyquinoline.[3][7] An oxidizing agent, such as o-nitrophenol, is commonly used for this purpose, which is itself reduced to o-aminophenol and can re-enter the reaction cycle.[7]

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Intermediate1 1,4-Adduct Acrolein->Intermediate1 1,4-Addition o_Aminophenol o-Aminophenol o_Aminophenol->Intermediate1 Dihydroquinoline 1,2-Dihydro-8-hydroxyquinoline Intermediate1->Dihydroquinoline Cyclization & Dehydration HQ 8-Hydroxyquinoline Dihydroquinoline->HQ Oxidation Oxidant o-Nitrophenol Reduced_Oxidant o-Aminophenol Oxidant->Reduced_Oxidant Reduction Reduced_Oxidant->o_Aminophenol Recycled

Caption: Mechanistic workflow of the Skraup synthesis for 8-hydroxyquinoline.

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • o-Nitrophenol

  • Ferrous Sulfate (catalyst)

  • Sodium Hydroxide solution (for neutralization)

  • Ice water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.[7]

  • Addition of Reactants: To this cooled mixture, slowly add o-aminophenol. Then, add o-nitrophenol and a small amount of ferrous sulfate.[7]

  • Reaction: Heat the mixture to 130-140°C. The reaction is exothermic and should be carefully controlled. Continue heating and stirring for 2-3 hours. The color of the reaction mixture will darken.[8]

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.[7]

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. This should be done with external cooling. 8-hydroxyquinoline will precipitate as a solid.[7][8]

  • Purification: The crude 8-hydroxyquinoline can be purified by recrystallization or sublimation.

The Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction is another important method for synthesizing quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[9][10]

The reaction mechanism is thought to proceed via a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[9] The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the quinoline product.[9] A key challenge in this reaction is the tendency of the α,β-unsaturated carbonyl compound to polymerize under the strong acidic conditions, leading to tar formation and reduced yields.[11]

Doebner_von_Miller Aniline Aniline Derivative Adduct Conjugate Adduct Aniline->Adduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Adduct Conjugate Addition CyclizedIntermediate Cyclized Intermediate Adduct->CyclizedIntermediate Cyclization Dihydroquinoline Dihydroquinoline Derivative CyclizedIntermediate->Dihydroquinoline Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Generalized workflow of the Doebner-von Miller quinoline synthesis.

Materials:

  • Aniline derivative

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Concentrated Hydrochloric Acid or Sulfuric Acid

  • Oxidizing agent (often air or an added oxidant)

  • Sodium Hydroxide solution (for neutralization)

  • Organic solvent (e.g., dichloromethane or ethyl acetate) for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve the aniline derivative in the strong acid.

  • Addition of Carbonyl Compound: Slowly add the α,β-unsaturated carbonyl compound to the acidic aniline solution. The reaction is often exothermic and may require cooling.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Work-up and Neutralization: After cooling, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or column chromatography.[11]

The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes quinoline synthesis is a valuable method for preparing 2,4-disubstituted quinolines.[3][12] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[12]

The reaction mechanism begins with the formation of an enamine intermediate from the aniline and the β-diketone.[3] This is followed by an acid-catalyzed cyclization and dehydration to yield the final quinoline product.[3][12] The rate-determining step is typically the annulation of the molecule.[12]

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Condensation CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate Acid-catalyzed Cyclization Quinoline 2,4-Disubstituted Quinoline CyclizedIntermediate->Quinoline Dehydration

Caption: Key steps in the Combes synthesis of 2,4-disubstituted quinolines.

Materials:

  • Aniline derivative

  • β-Diketone (e.g., acetylacetone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Sodium Hydroxide or Sodium Bicarbonate solution (for neutralization)

  • Organic solvent for extraction

Procedure:

  • Reaction Setup: Mix the aniline and the β-diketone.

  • Acid Catalysis: Slowly add the strong acid catalyst while cooling the mixture.

  • Reaction: Heat the reaction mixture, typically to around 100-150°C, for several hours.

  • Work-up: Cool the reaction mixture and pour it onto ice.

  • Neutralization and Isolation: Neutralize the mixture with a base. The precipitated product can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography.

The Friedländer Synthesis: Condensation for Complexity

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][4]

The Friedländer synthesis can proceed through two main pathways. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation.[4][5]

Friedlander_Synthesis cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First AminoarylCarbonyl 2-Aminoaryl Aldehyde/Ketone AldolAdduct Aldol Adduct AminoarylCarbonyl->AldolAdduct SchiffBase Schiff Base AminoarylCarbonyl->SchiffBase MethyleneCarbonyl α-Methylene Carbonyl MethyleneCarbonyl->AldolAdduct Aldol Condensation MethyleneCarbonyl->SchiffBase Schiff Base Formation Quinoline Substituted Quinoline AldolAdduct->Quinoline Cyclization & Dehydration SchiffBase->Quinoline Intramolecular Condensation & Dehydration

Caption: Alternative mechanistic pathways in the Friedländer quinoline synthesis.

Materials:

  • 2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone)

  • Compound with an α-methylene group (e.g., ethyl acetoacetate)

  • Acid or base catalyst (e.g., zirconium(IV) chloride, potassium hydroxide)

  • Solvent (e.g., ethanol, toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound in the chosen solvent.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60°C) and monitor its progress by TLC.[2]

  • Work-up: Upon completion, cool the mixture and quench the reaction, for example, by adding a saturated aqueous solution of sodium bicarbonate.[2]

  • Extraction: Extract the product with an organic solvent like ethyl acetate.[2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system like a hexane-ethyl acetate gradient.[2]

Part 3: The Power of Chelation: Mechanism of Action and Physicochemical Properties

The diverse biological activities of 8-hydroxyquinoline and its derivatives are primarily rooted in their ability to act as potent metal chelators.[6][13] This fundamental property allows them to modulate the activity of metalloenzymes and disrupt metal homeostasis in biological systems.

The Bidentate Ligand: A Tale of Two Bonds

8-Hydroxyquinoline is a monoprotic, bidentate chelating agent, meaning it forms two coordinate bonds with a central metal ion.[14] The chelation occurs through the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring, forming a stable five-membered ring with the metal ion.[14] This chelating ability is unique to the 8-hydroxy isomer among all monohydroxyquinolines.[6]

Structure-Activity Relationship (SAR): The Influence of Substituents

The biological activity of 8-hydroxyquinoline derivatives can be fine-tuned by modifying the quinoline ring with various substituents. The lipophilicity and electronic properties of the molecule are key parameters that influence its activity.[15] For instance, the introduction of electron-withdrawing groups can enhance the anticancer activity of some 8-hydroxyquinoline derivatives.[8] The position of the substituent is also crucial; for example, modifications at positions 5 and 7 are common strategies for developing new antimicrobial agents.[16]

Quantitative Insights: Physicochemical Properties and Metal Chelation Constants

A quantitative understanding of the physicochemical properties and metal-binding affinities of 8-hydroxyquinoline derivatives is essential for rational drug design.

CompoundpKa (N-H+)pKa (O-H)logPReference(s)
8-Hydroxyquinoline5.139.891.98[17][18]
5-Chloro-8-hydroxyquinoline3.87.62.79[8]
5-Nitro-8-hydroxyquinoline--2.15[19]

Note: logP values can vary depending on the experimental or computational method used.

Metal IonStoichiometry (Metal:Ligand)Stability Constant (log K)Reference(s)
Cu(II)1:2log K₁ = 12.1, log K₂ = 11.2[20]
Zn(II)1:2log K₁ = 8.6, log K₂ = 7.9[20]
Ni(II)1:2log K₁ = 9.8, log K₂ = 8.5[20]
Co(II)1:2log K₁ = 9.5, log K₂ = 8.2[20]
Fe(III)1:3log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0[20]
The Biological Consequences of Metal Ion Sequestration

The chelation of metal ions by 8-hydroxyquinoline derivatives can lead to a cascade of biological effects.

Many essential enzymes in both prokaryotic and eukaryotic cells require metal ions as cofactors for their catalytic activity. 8-Hydroxyquinoline and its derivatives can inhibit these metalloenzymes by sequestering the essential metal ions from their active sites.[21][22] This can disrupt critical metabolic pathways, such as DNA synthesis, leading to cytotoxic or antimicrobial effects.[23]

The antimicrobial activity of 8-hydroxyquinolines is multifaceted. In addition to inhibiting metalloenzymes, the metal-8HQ complexes themselves can be toxic to microbes.[6] The lipophilic nature of the complex can facilitate its transport across microbial cell membranes, delivering the metal ion to sensitive intracellular targets.[6] Furthermore, 8-hydroxyquinolines can act as membrane-active agents, disrupting the integrity of the cell membrane.[23]

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, an imbalance of metal ions such as copper, zinc, and iron in the brain is a key pathological feature.[24][25] 8-Hydroxyquinoline derivatives can act as neuroprotective agents by chelating these excess metal ions, thereby mitigating metal-induced oxidative stress and neuronal toxicity.[24][26] They can also help to redistribute metal ions, restoring metal homeostasis in the brain.[6]

Part 4: Therapeutic Frontiers: Applications of 8-Hydroxyquinoline Derivatives

The unique properties of the 8-hydroxyquinoline scaffold have led to its exploration in a wide range of therapeutic areas.

Combating Neurodegenerative Diseases

Derivatives of 8-hydroxyquinoline, such as clioquinol and PBT2, have been investigated in clinical trials for the treatment of Alzheimer's disease.[6][26] These compounds have shown the ability to disaggregate amyloid-beta plaques and reduce neurotoxicity by modulating metal ion homeostasis.[26]

The Fight Against Cancer

The anticancer activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate copper and zinc ions.[6][16] These complexes can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply tumors.[6]

Arsenal Against Infectious Diseases

8-Hydroxyquinoline and its derivatives exhibit broad-spectrum activity against bacteria, fungi, and parasites.[5][27] They are used as antiseptics and disinfectants, and some derivatives have been developed as antifungal and antibacterial drugs.[28]

Other Emerging Applications

The versatility of the 8-hydroxyquinoline scaffold extends beyond medicine. Its metal complexes, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are important components of organic light-emitting diodes (OLEDs).[29] Furthermore, the fluorescent properties of their metal complexes make them useful as chemosensors for the detection of metal ions.[30]

Part 5: Conclusion: The Enduring Legacy and Future Directions

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in medicinal chemistry, 8-hydroxyquinoline has had a remarkable scientific journey. Its potent and diverse biological activities, all stemming from its fundamental ability to chelate metal ions, have cemented its importance in drug discovery and materials science. The classic synthetic routes to the 8-hydroxyquinoline core, refined over more than a century, continue to provide chemists with the tools to create novel derivatives with tailored properties. As our understanding of the role of metal ions in health and disease continues to grow, the alchemical allure of this simple heterocycle will undoubtedly inspire future generations of scientists to explore its full potential in addressing some of the most pressing challenges in medicine and technology.

References

The Quinoline Scaffold: A Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

Introduction: The Enduring Relevance of the Quinoline Moiety

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] First isolated from coal tar in 1834, its derivatives have become indispensable, forming the structural core of a vast array of therapeutic agents.[1] The unique electronic and structural properties of the quinoline ring system allow for extensive functionalization, enabling the fine-tuning of pharmacological activity to address a multitude of disease targets.[3] This guide provides an in-depth exploration of the therapeutic applications of quinoline compounds, focusing on their mechanisms of action, key experimental validations, and the underlying logic that drives their development in antimalarial, anticancer, antimicrobial, anti-inflammatory, and neuroprotective contexts.

Part 1: Antimalarial Applications - The Historical Bedrock

The therapeutic journey of quinoline began with the discovery of quinine, an alkaloid from Cinchona bark, which remains a vital treatment for severe malaria.[1] This historical success spurred the development of synthetic quinoline-based antimalarials like chloroquine, mefloquine, and tafenoquine, which have been pivotal in global health.[1][3]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials targets the parasite's unique biology within red blood cells.[4][5] The Plasmodium parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids.[5] This process releases large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[5][6]

Quinoline drugs, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's food vacuole.[4] Here, they interfere with hemozoin formation.[4][5] It is hypothesized that these drugs cap the growing hemozoin crystal, preventing further polymerization.[6] This leads to a buildup of free heme, which is toxic to the parasite, causing oxidative stress and membrane damage, ultimately leading to parasite death.[4][5]

G cluster_RBC Infected Red Blood Cell cluster_FV Inside Food Vacuole Parasite Plasmodium Parasite FV Acidic Food Vacuole (FV) Parasite->FV Ingestion Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Heme Quinoline->Hemozoin Blocks Polymerization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ADP ADP RTK->ADP Pathway Downstream Signaling Pathway (e.g., RAS/MAPK, PI3K/AKT) RTK->Pathway Phosphorylation ATP ATP ATP->RTK Quinoline Quinoline Kinase Inhibitor Quinoline->RTK Binds to ATP Pocket & Blocks Activity Proliferation Gene Expression for Proliferation, Angiogenesis, Survival Pathway->Proliferation Activation Apoptosis Apoptosis Pathway->Apoptosis Inhibition G Quinoline Quinoline Derivative ROS Reactive Oxygen Species (ROS) Quinoline->ROS Scavenges COX COX Enzymes Quinoline->COX Inhibits AChE Acetylcholinesterase (AChE) Quinoline->AChE Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation COX->Inflammation Neurodegeneration Neurodegeneration AChE->Neurodegeneration Contributes to AD Pathology OxidativeStress->Neurodegeneration Inflammation->Neurodegeneration

References

Methodological & Application

Guide to the Synthesis of 8-Fluoroquinoline-2-carboxylic Acid from Aniline Derivatives: Protocols, Mechanisms, and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroquinoline-2-carboxylic acid is a pivotal structural motif in medicinal chemistry, serving as a key building block for a range of therapeutic agents, including kinase inhibitors and novel antimicrobial compounds.[1][2] The incorporation of a fluorine atom at the 8-position can significantly enhance metabolic stability and binding affinity, making this scaffold highly valuable in drug development.[1] This application note provides a comprehensive technical guide for the synthesis of this compound from aniline-based starting materials. We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations behind the selection of synthetic routes. Detailed, field-proven protocols for the most direct synthetic methodologies, primarily leveraging the Friedländer annulation, are presented alongside in-depth mechanistic discussions and troubleshooting advice to empower researchers in their synthetic endeavors.

Strategic Overview of Quinoline Synthesis from Anilines

The construction of the quinoline core from aniline precursors is a cornerstone of heterocyclic chemistry, with several classic named reactions providing viable pathways. The choice of strategy depends critically on the desired substitution pattern. While many of these reactions are well-established, their application to the synthesis of a specifically substituted target like this compound requires careful consideration of regioselectivity and starting material accessibility.

Several canonical methods include:

  • Doebner and Doebner-von Miller Reactions: These methods involve the reaction of anilines with aldehydes and pyruvic acid (Doebner) or with α,β-unsaturated carbonyl compounds (Doebner-von Miller).[3][4][5][6] While powerful for generating quinoline-4-carboxylic acids or other substituted quinolines, they do not offer a direct route to the 2-carboxylic acid isomer without significant modification.

  • Pfitzinger Reaction: This reaction condenses isatin (a derivative of aniline) with a carbonyl compound to yield substituted quinoline-4-carboxylic acids.[6][7][8][9] It is a robust method but is oriented towards the synthesis of the 4-carboxy isomer.

  • Gould-Jacobs Reaction: This pathway reacts anilines with alkoxymethylenemalonates, typically leading to 4-hydroxyquinoline derivatives after cyclization.[3][10][11][12]

  • Friedländer Synthesis: This is one of the most direct and versatile methods for preparing quinolines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as pyruvic acid.[8][13][14][15] For the specific synthesis of this compound, the Friedländer approach is exceptionally well-suited as it allows for the direct and regiochemically controlled fusion of the pyridine ring onto the aniline-derived benzene ring.

Given its directness and control over the final substitution pattern, this guide will focus primarily on a Friedländer-type synthesis as the premier method for obtaining this compound.

cluster_start Starting Materials cluster_methods Classic Quinoline Syntheses cluster_target Target Molecule Aniline Aniline Derivatives (e.g., 2-Fluoroaniline) Doebner Doebner / Doebner-von Miller Aniline->Doebner + Aldehyde, Pyruvic Acid Pfitzinger Pfitzinger Aniline->Pfitzinger (via Isatin) GouldJacobs Gould-Jacobs Aniline->GouldJacobs + Malonic Esters Friedlander Friedländer (Most Direct) Aniline->Friedlander (via o-Aminoaryl Aldehyde) Target 8-Fluoroquinoline- 2-carboxylic acid Doebner->Target [Indirect Route] Pfitzinger->Target [Indirect Route] GouldJacobs->Target [Indirect Route] Friedlander->Target [Preferred Route]

Figure 1. Selection of a synthetic route for the target molecule.

Premier Protocol: Friedländer Annulation for this compound

This protocol details the base-catalyzed condensation of 2-amino-3-fluorobenzaldehyde with pyruvic acid. The base facilitates the formation of a reactive enolate from pyruvic acid, which initiates the sequence of condensation and cyclization.

Experimental Workflow

G A 1. Reagent Preparation Dissolve 2-amino-3-fluorobenzaldehyde in ethanol. Prepare ethanolic solution of NaOH and pyruvic acid. B 2. Reaction Setup Combine solutions in a round-bottom flask and equip with a reflux condenser. A->B C 3. Thermal Cyclization Heat the mixture to reflux for 4-6 hours. Monitor reaction progress via TLC. B->C D 4. Product Isolation Cool mixture to room temperature. Acidify with HCl to precipitate the product. C->D E 5. Purification Filter the solid precipitate. Wash with cold water and diethyl ether. D->E F 6. Final Product Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure product. E->F

Figure 2. Step-by-step experimental workflow for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Amino-3-fluorobenzaldehyde≥97%Sigma-AldrichStarting aryl amine.
Pyruvic acid98%Acros OrganicsC2-C3 building block.
Sodium Hydroxide (NaOH)Pellets, ≥98%Fisher ScientificBase catalyst.
Ethanol (EtOH)Anhydrous, 200 proofPharmco-AaperReaction solvent.
Hydrochloric Acid (HCl)2M aqueous solutionJ.T. BakerFor acidification and precipitation.
Diethyl EtherAnhydrousEMD MilliporeFor washing the crude product.
Deionized WaterN/AIn-houseFor washing and recrystallization.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Methodology
  • Preparation of the Pyruvate Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.8 g, 20 mmol) in ethanol (20 mL). Cool the solution in an ice bath. To this cooled, stirring solution, add pyruvic acid (1.4 mL, 20 mmol) dropwise. Allow the mixture to stir for 15 minutes. Causality Note: Pre-forming the sodium pyruvate salt in situ ensures the availability of the nucleophilic enolate required for the initial condensation step.

  • Addition of the Aniline Derivative: In a separate beaker, dissolve 2-amino-3-fluorobenzaldehyde (1.39 g, 10 mmol) in ethanol (15 mL). Add this solution to the stirred pyruvate mixture in the round-bottom flask.

  • Reflux and Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1).

  • Product Precipitation and Isolation: After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the flask to cool to room temperature. Slowly add 2M hydrochloric acid to the stirred mixture until the pH is approximately 2-3. A solid precipitate should form.

  • Purification: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold diethyl ether (2 x 15 mL) to remove residual salts and organic impurities.

  • Final Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a crystalline solid.[1] Dry the final product under vacuum.

The 'Why': Mechanistic Insights into the Friedländer Synthesis

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The base-catalyzed Friedländer synthesis proceeds through a well-defined sequence of aldol condensation and intramolecular cyclization.

cluster_mech Friedländer Synthesis Mechanism start Pyruvic Acid + Base (NaOH) enolate Enolate Formation (Nucleophile) start->enolate Deprotonation aldol Aldol Condensation enolate->aldol aldehyde 2-Amino-3-fluorobenzaldehyde (Electrophile) aldehyde->aldol intermediate β-hydroxy ketone Intermediate aldol->intermediate dehydration Dehydration intermediate->dehydration enone α,β-Unsaturated Ketone dehydration->enone cyclization Intramolecular Cyclization (Imine Formation) enone->cyclization dehydration2 Final Dehydration (Aromatization) cyclization->dehydration2 product This compound dehydration2->product

Figure 3. Mechanistic pathway of the base-catalyzed Friedländer reaction.

  • Enolate Formation: The base (hydroxide) deprotonates the α-carbon of pyruvic acid, creating a resonance-stabilized enolate. This is the key nucleophilic species in the reaction.

  • Aldol Condensation: The enolate attacks the electrophilic carbonyl carbon of 2-amino-3-fluorobenzaldehyde. This forms a β-hydroxy keto-acid intermediate.

  • Dehydration: The intermediate readily dehydrates under the reaction conditions to form an α,β-unsaturated keto-acid.

  • Intramolecular Cyclization (Cyclodehydration): The nucleophilic amino group attacks the ketone carbonyl, forming a cyclic hemiaminal intermediate. This is followed by the loss of a water molecule to form the final, stable aromatic quinoline ring. This final aromatization step is the thermodynamic driving force for the reaction.

Representative Alternative: The Doebner Reaction

For the sake of comprehensive knowledge, it is valuable to understand the Doebner reaction, a classic three-component method for synthesizing quinoline-4-carboxylic acids.[3][6][16] Although it yields a different isomer, its principles are fundamental to quinoline chemistry. A representative protocol for the synthesis of 2-phenyl-quinoline-4-carboxylic acid is described below.[17]

Representative Doebner Protocol
  • Reactants: Aniline, benzaldehyde, and pyruvic acid.

  • Solvent/Catalyst: Typically performed in a protic solvent like ethanol or acetic acid, which also acts as a catalyst.[17]

  • Procedure: The three components are mixed and refluxed for several hours. The reaction proceeds through the formation of a Schiff base between aniline and benzaldehyde, followed by reaction with the enol of pyruvic acid, cyclization, and oxidation to the aromatic quinoline.

  • Work-up: Similar to the Friedländer protocol, the product is often precipitated by pouring the reaction mixture into water and then purified by recrystallization.

Conclusion and Authoritative Grounding

The Friedländer synthesis represents the most efficient and direct pathway for the preparation of this compound from readily available aniline derivatives. Its high regiochemical control and operational simplicity make it the preferred method for researchers in drug discovery and development. By understanding the underlying mechanisms and following robust protocols, scientists can reliably access this valuable chemical scaffold for the development of next-generation therapeutics. This guide provides the necessary technical foundation, grounded in established chemical principles, to facilitate successful synthesis and innovation.

References

Synthesis of 8-Fluoroquinoline-2-carboxylic Acid: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust, step-by-step protocol for the synthesis of 8-Fluoroquinoline-2-carboxylic acid, a key building block for advanced pharmaceutical agents, particularly in the development of novel fluoroquinolone antibiotics and kinase inhibitors. The synthetic strategy is centered on the classic Friedländer annulation , a reliable and efficient method for constructing the quinoline scaffold. This document provides an in-depth explanation of the reaction mechanism, detailed experimental procedures from starting materials to final product purification, safety protocols, and expert insights to ensure reproducibility and high yield. The intended audience includes researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction: The Significance of this compound

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 8-position can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound (CAS 914208-13-2) is a crucial intermediate, providing a handle for further chemical modification to create diverse libraries of bioactive compounds. Its applications range from the development of potent antimicrobial agents to the design of targeted kinase inhibitors for oncology.[1]

This protocol outlines a laboratory-scale synthesis based on the Friedländer condensation, a reaction that builds the quinoline ring by condensing a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group—in this case, pyruvic acid.[2]

Synthetic Strategy: The Friedländer Annulation

The chosen synthetic route is the base-catalyzed Friedländer synthesis. This method is renowned for its versatility and straightforward execution.[3] The core transformation involves the reaction of 2-amino-3-fluorobenzaldehyde with pyruvic acid .

Rationale for Method Selection:

  • Directness: The Friedländer annulation directly constructs the desired quinoline-2-carboxylic acid core in a single cyclocondensation step.

  • Atom Economy: This condensation reaction has good atom economy, with water being the primary byproduct.

  • Versatility: The reaction is tolerant of various substituents on the aromatic ring, making it a reliable choice for producing functionalized quinolines.[4]

The overall reaction is depicted below:

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established base-catalyzed Friedländer syntheses.[5] Researchers should perform an initial small-scale run to optimize conditions for their specific laboratory setup and reagent purity.

Materials and Reagents
Reagent/MaterialGradeM.W. ( g/mol )Quantity (10 mmol scale)Supplier Example
2-amino-3-fluorobenzaldehyde>97%139.121.39 g (10.0 mmol)Sigma-Aldrich
Pyruvic acid98%88.061.06 g (12.0 mmol)Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, >85%56.110.67 g (12.0 mmol)Fisher Scientific
Ethanol (EtOH)200 Proof, Anhydrous46.0750 mLVWR
Hydrochloric Acid (HCl)Concentrated (37%)36.46~5-10 mLJ.T. Baker
Ethyl Acetate (EtOAc)ACS Grade88.11As needed for extractionEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade142.04As needed for dryingEMD Millipore
Deionized Water (H₂O)18.02As needed-
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Glass funnel and filter paper

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure

Workflow start Start setup 1. Setup Reaction Dissolve KOH in Ethanol in a 250 mL RBF. start->setup add_reactants 2. Add Reactants Add 2-amino-3-fluorobenzaldehyde, then slowly add pyruvic acid. setup->add_reactants reflux 3. Heat to Reflux Heat the mixture to reflux (~78°C) for 4-6 hours. Monitor via TLC. add_reactants->reflux cool_concentrate 4. Cool & Concentrate Cool to room temperature. Remove ethanol via rotary evaporation. reflux->cool_concentrate dissolve_acidify 5. Dissolve & Acidify Dissolve residue in water. Acidify to pH 2-3 with conc. HCl to precipitate product. cool_concentrate->dissolve_acidify isolate 6. Isolate Crude Product Cool in an ice bath. Collect solid by vacuum filtration. Wash with cold water. dissolve_acidify->isolate purify 7. Purify Product Recrystallize from an ethanol/water mixture. isolate->purify dry_characterize 8. Dry & Characterize Dry the purified solid under vacuum. Characterize (MP, NMR, MS). purify->dry_characterize end End dry_characterize->end

Caption: Step-by-step experimental workflow diagram.

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous ethanol.

  • Carefully add potassium hydroxide (0.67 g, 12.0 mmol) to the ethanol and stir until it is completely dissolved. A slight exotherm may be observed.

2. Addition of Reactants:

  • Add 2-amino-3-fluorobenzaldehyde (1.39 g, 10.0 mmol) to the ethanolic KOH solution. Stir for 5 minutes until it dissolves.

  • Slowly add pyruvic acid (1.06 g, 12.0 mmol) dropwise to the reaction mixture over 10-15 minutes. The solution may change color and warm slightly.

3. Reaction Reflux:

  • Attach a reflux condenser to the flask and begin heating the mixture to a gentle reflux (approximately 78-80°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

4. Work-up and Isolation:

  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the resulting residue, add approximately 50 mL of deionized water and stir until the solid dissolves completely.

  • Transfer the aqueous solution to a beaker and place it in an ice bath.

  • Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3. The product will precipitate as a solid.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, washing the solid with two portions of cold deionized water (2 x 20 mL).

5. Purification:

  • The crude solid can be purified by recrystallization.

  • Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Expected Yield: 65-75%. The product should be a white to off-white crystalline powder.[1]

Understanding the Mechanism

The base-catalyzed Friedländer synthesis proceeds via an initial aldol condensation, followed by an intramolecular cyclization and dehydration.[6]

Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Intramolecular Cyclization (Imine Formation) cluster_3 Step 4: Dehydration & Aromatization Pyruvic Acid Pyruvic Acid Enolate Pyruvic Acid Enolate Pyruvic Acid->Enolate KOH (-H₂O) Pyruvic Acid->Enolate Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + 2-amino-3-fluorobenzaldehyde Enolate->Aldol Adduct Cyclized Intermediate Dihydroquinoline Intermediate Aldol Adduct->Cyclized Intermediate -H₂O Aldol Adduct->Cyclized Intermediate Final Product This compound Cyclized Intermediate->Final Product -H₂O Cyclized Intermediate->Final Product

Caption: Key steps in the base-catalyzed Friedländer mechanism.

  • Enolate Formation: The base (KOH) deprotonates the α-carbon of pyruvic acid, forming a reactive enolate.

  • Aldol Condensation: The enolate acts as a nucleophile, attacking the carbonyl carbon of 2-amino-3-fluorobenzaldehyde to form an aldol adduct.

  • Cyclization: The amino group of the aldol adduct performs an intramolecular nucleophilic attack on the ketone carbonyl. This is followed by the loss of a water molecule to form a dihydroquinoline intermediate.

  • Aromatization: A final dehydration step occurs, leading to the formation of the stable aromatic quinoline ring system.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalHazardPrecaution
2-amino-3-fluorobenzaldehyde Irritant (skin, eyes, respiratory). Potentially toxic.Avoid inhalation and contact with skin/eyes.
Pyruvic acid Corrosive. Causes severe skin burns and eye damage.Handle with extreme care. Use in a fume hood.
Potassium Hydroxide (KOH) Corrosive. Causes severe skin burns and eye damage. Hygroscopic.Handle with care. Avoid contact with skin/eyes. Store in a dry place.
Hydrochloric Acid (conc.) Corrosive. Causes severe burns. Respiratory irritant.Handle in a fume hood. Add acid to water, never the reverse.
Ethanol & Ethyl Acetate Flammable liquids and vapors.Keep away from ignition sources. Use in a well-ventilated area.

References

Applications of 8-Fluoroquinoline-2-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Strategic Advantage of the 8-Fluoroquinoline-2-carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, quinoline-2-carboxylic acids have emerged as particularly valuable synthons for the development of novel drugs. The introduction of a fluorine atom at the 8-position of the quinoline ring to create this compound is a strategic modification that can significantly enhance the therapeutic potential of its derivatives.

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 8-fluoro substitution can improve metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, thereby improving bioavailability.[1][2] This application note will delve into the diverse applications of this compound in medicinal chemistry, providing detailed protocols for the synthesis of its derivatives and their evaluation in relevant biological assays.

Therapeutic Applications: A Versatile Building Block for Drug Discovery

The this compound scaffold has been explored for the development of a wide array of therapeutic agents, primarily in the fields of oncology, infectious diseases, and virology.

Anticancer Applications

Quinoline derivatives have a well-established history as anticancer agents, with many exhibiting their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.[3][4] The this compound moiety can serve as a crucial building block for the synthesis of potent anticancer compounds. For instance, derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway that is essential for cell proliferation.[5] The principles of targeting such enzymes are readily applicable to derivatives of this compound. The fluorine atom at the 8-position can enhance the binding of these derivatives to the active sites of target enzymes and improve their overall anticancer efficacy. Moreover, some quinoline derivatives have been shown to induce apoptosis in cancer cells, and the 8-fluoro substitution may further potentiate this activity.[6]

Antimicrobial Activity

The fluoroquinolones are a major class of antibiotics characterized by a quinoline core.[7] While most clinically used fluoroquinolones are based on the quinoline-3-carboxylic acid scaffold,[8] the this compound core also holds significant promise for the development of novel antimicrobial agents.[1][2] The fluorine atom is a key pharmacophore in many fluoroquinolone antibiotics, contributing to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9] The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9] Derivatives of this compound can be designed to target these enzymes, and the strategic placement of the fluorine atom may lead to compounds with improved potency and a reduced propensity for resistance development.

Antiviral Research

The development of effective antiviral therapies is a critical area of research. Quinoline-based compounds have demonstrated promising antiviral activity against a range of viruses.[10] For example, derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme that is also crucial for the replication of several viruses.[10] This suggests that targeting host cell enzymes required for viral replication is a viable antiviral strategy. The this compound scaffold can be utilized to develop novel antiviral agents with a similar mechanism of action. The enhanced metabolic stability conferred by the fluorine atom is particularly advantageous for antiviral drugs, which often require sustained plasma concentrations to be effective.[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives. These protocols are based on established methods for the synthesis and testing of quinoline carboxylic acid derivatives and can be adapted and optimized for specific target compounds.[6][11][12]

Protocol 1: Synthesis of 8-Fluoroquinoline-2-carboxamide Derivatives via Acyl Chloride Formation

This two-step protocol is a robust method for the synthesis of a wide range of 8-fluoroquinoline-2-carboxamide derivatives.[11]

Step 1: Formation of 8-Fluoroquinoline-2-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Suspend the carboxylic acid in an excess of thionyl chloride (10-20 eq). A catalytic amount of dry dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 8-fluoroquinoline-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 8-fluoroquinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.

  • Cool the solution of the acyl chloride to 0 °C using an ice bath.

  • Slowly add the amine solution to the acyl chloride solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-fluoroquinoline-2-carboxamide derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acyl Chloride Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Amide Coupling cluster_product Final Product This compound This compound Reaction1 Reflux with SOCl2 This compound->Reaction1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction1 Amine Amine Reaction2 Reaction with Amine and Base Amine->Reaction2 Base Base Base->Reaction2 AcylChloride 8-Fluoroquinoline-2-carbonyl chloride Reaction1->AcylChloride AcylChloride->Reaction2 Product 8-Fluoroquinoline-2-carboxamide Reaction2->Product

Caption: Synthetic workflow for 8-fluoroquinoline-2-carboxamide derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (derivatives of this compound) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plate Add_Compounds Add compounds to cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Data Summary: Structure-Activity Relationships

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. While specific data for a wide range of this compound derivatives is not extensively available in the public domain, the following table summarizes the biological activity of some representative quinoline carboxylic acid derivatives to illustrate the importance of substitution patterns. These structure-activity relationships (SAR) provide a valuable guide for the design of novel this compound derivatives with enhanced therapeutic properties.

Compound IDCore StructureR1R2Biological ActivityTargetIC₅₀/EC₅₀
1 Quinoline-4-carboxylic acidHPyridineDHODH InhibitionDHODH9.71 nM[5]
2 Quinoline-4-carboxylic acidHPhenylDHODH InhibitionDHODH>10 µM[5]
3 2-Amino-quinolone acid4-fluoroanilineHAntiviral (SARS-CoV-2)Unknown1.5 µM[13]
4 2-Amino-quinolone acidAnilineHAntiviral (SARS-CoV-2)Unknown4.0 µM[13]
5 Coumarin-3-carboxylic acid thioether quinolineVarious-Antibacterial (Xoo, Aac)Cell membrane8.05-11.05 µg/mL[14]

Note: This table is for illustrative purposes to demonstrate the impact of substitutions on the biological activity of quinoline carboxylic acids. The development of potent this compound derivatives would involve similar SAR studies.

Conclusion

This compound is a highly promising and versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 8-position can confer significant advantages in terms of metabolic stability, binding affinity, and overall biological activity. The protocols and information provided in this application note are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in exploring the therapeutic potential of this important class of compounds. Further research into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to unlock their full therapeutic potential in areas such as oncology, infectious diseases, and virology.

References

Application Notes and Protocols for the Utilization of 8-Fluoroquinoline-2-carboxylic acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 8-Fluoroquinoline-2-carboxylic acid Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Within this esteemed class of heterocycles, this compound emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic combination of a reactive carboxylic acid handle, a quinoline core, and a fluorine substituent at the 8-position offers a unique trifecta of properties for drug design and development.

The carboxylic acid group at the 2-position serves as a versatile anchor for derivatization, readily undergoing amide and ester bond formation to generate extensive libraries of compounds for structure-activity relationship (SAR) studies. The fluorine atom at the 8-position is not merely a passive substituent; its high electronegativity and relatively small size can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. This includes enhancing metabolic stability by blocking potential sites of oxidation, increasing binding affinity to target proteins through favorable electrostatic interactions, and improving membrane permeability and bioavailability.[1][2] Consequently, derivatives of this compound have shown promise as anticancer and antimicrobial agents.

This technical guide provides a comprehensive overview of the application of this compound as a foundational element for the synthesis of innovative compounds. We will delve into detailed, field-proven protocols for key chemical transformations, including amide and ester formations, and explore the potential for further diversification through palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around the reactivity of its carboxylic acid group and the potential for modification of the quinoline ring. The electron-withdrawing nature of the quinoline ring system and the fluorine atom can influence the reactivity of the carboxylic acid, making it amenable to a variety of coupling conditions.

Protocol I: Synthesis of Novel 8-Fluoroquinoline-2-carboxamides via Amide Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry, and this compound is an excellent substrate for creating diverse carboxamide libraries. These derivatives have shown significant potential as bioactive molecules, including as carbonic anhydrase inhibitors.[1]

Method A: Direct Amide Coupling using HATU

This protocol describes a one-pot synthesis of an 8-fluoroquinoline-2-carboxamide using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is favored for its mild reaction conditions and high yields.

Rationale for Reagent Selection:

  • HATU: A powerful uronium-based coupling reagent that rapidly activates the carboxylic acid, minimizing side reactions and racemization (if applicable).

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by HATU.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Experimental Protocol:

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., sulfanilamide)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the reaction mixture, followed by the portion-wise addition of HATU (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation: Representative Amide Coupling Reactions

AmineCoupling ReagentBaseSolventReaction Time (h)Yield (%)Reference
SulfanilamideHATUDIPEADMF12-15High[1]
Various anilinesPCl₃---61-79[2]

Protocol II: Synthesis of this compound Esters

Esterification of this compound provides another avenue for creating novel derivatives with potential biological activities, including anti-inflammatory and analgesic properties.[3]

Method B: Acid-Catalyzed Esterification

This classic method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Rationale for Reagent Selection:

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Methanol/Ethanol: The alcohol serves as both the reactant and the solvent.

Experimental Protocol:

Materials:

  • This compound

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Suspend this compound (1.0 eq) in an excess of anhydrous alcohol (e.g., methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude ester by column chromatography or recrystallization.

Protocol III: Advanced Derivatization via Palladium-Catalyzed Cross-Coupling

The fluorine atom at the 8-position, while generally stable, can be a site for nucleophilic aromatic substitution under certain conditions. However, a more versatile approach for modifying the quinoline core is to first convert the 8-fluoro group to a more reactive halide (e.g., 8-bromo or 8-iodo) and then employ palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This strategy opens the door to a vast array of novel C-C bond formations.[4][5]

Conceptual Workflow:

This section outlines a conceptual workflow, as direct palladium-catalyzed coupling on this compound is less common. The more established route involves transformation of a related precursor.

G cluster_0 Step 1: Halogenation (Conceptual) cluster_1 Step 2: Suzuki-Miyaura Coupling Start 8-Aminoquinoline Precursor Halogenated 8-Bromo/Iodoquinoline-2-carboxylic acid derivative Start->Halogenated Sandmeyer Reaction Product Novel 8-Aryl/Heteroaryl-quinoline-2-carboxylic acid derivative Halogenated->Product Pd Catalyst, Base Boronic Aryl/Heteroaryl Boronic Acid Boronic->Product

Caption: Conceptual workflow for Suzuki-Miyaura coupling.

Experimental Protocol (Suzuki-Miyaura Coupling of an 8-Bromoquinoline Derivative):

Materials:

  • 8-Bromoquinoline-2-carboxylic acid derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the 8-bromoquinoline-2-carboxylic acid derivative, the boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture and the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagram illustrates the key synthetic transformations starting from this compound.

Synthetic_Pathways cluster_amide Amide Synthesis cluster_ester Ester Synthesis Start This compound Amide 8-Fluoroquinoline-2-carboxamide Derivatives Start->Amide R-NH₂, Coupling Agent (e.g., HATU) Ester This compound Esters Start->Ester R-OH, H⁺

Caption: Key synthetic routes from this compound.

Conclusion and Future Outlook

This compound stands as a potent and versatile building block in the arsenal of medicinal chemists. The protocols detailed herein for the synthesis of carboxamides and esters provide robust and reproducible methods for generating libraries of novel compounds. Furthermore, the potential for advanced diversification through palladium-catalyzed cross-coupling reactions on a halogenated quinoline core opens up a vast chemical space for exploration. The strategic incorporation of the 8-fluoro substituent is a key design element that can impart desirable pharmacokinetic and pharmacodynamic properties. It is anticipated that the continued exploration of derivatives from this scaffold will lead to the discovery of new and effective therapeutic agents for a range of diseases.

References

Application Notes and Protocols: 8-Fluoroquinoline-2-carboxylic Acid as a Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 8-Fluoroquinoline-2-carboxylic Acid in Coordination Chemistry

This compound is a heterocyclic compound of significant interest in the synthesis of novel metal complexes. Its structure, featuring a quinoline core, a carboxylic acid group at the 2-position, and a fluorine atom at the 8-position, provides a unique combination of coordination sites and electronic properties. This strategic placement of functional groups allows it to act as a bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the quinoline ring and an oxygen atom of the deprotonated carboxylate group.

The incorporation of a fluorine atom at the 8-position is not merely an arbitrary substitution. It imparts distinct electronic effects on the quinoline ring system, influencing the ligand's coordination properties and the resulting metal complex's stability, geometry, and, notably, its biological activity. The fluorinated quinoline carboxylic acid scaffold has been shown to enhance metabolic stability, a crucial factor in drug development.[1] This makes this compound a compelling ligand for the design of new metal-based therapeutic agents, particularly in the realms of antimicrobial and anticancer research.[1][2]

This guide provides a comprehensive overview of the synthesis of metal complexes using this compound, detailing the underlying principles, step-by-step protocols, characterization techniques, and potential applications.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is fundamental to designing successful synthesis protocols.

PropertyValueSource
CAS Number 914208-13-2[1][3]
Molecular Formula C₁₀H₆FNO₂[1][3]
Molecular Weight 191.16 g/mol [3]
Appearance Typically a solid[3]
Storage Store in a tightly sealed container at room temperature, protected from moisture and direct sunlight.[1]

General Principles of Metal Complex Synthesis

The synthesis of metal complexes with this compound generally follows a straightforward reaction pathway involving the deprotonation of the carboxylic acid group, followed by coordination to a metal salt.

The carboxylic acid group of the ligand is weakly acidic and requires deprotonation to form the carboxylate anion, which then acts as a potent coordinating agent. This is typically achieved by reacting the ligand with a suitable base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a polar solvent like methanol or ethanol.

Once the ligand is deprotonated, a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals) is added. The metal ion coordinates with the carboxylate oxygen and the quinoline nitrogen to form a stable chelate complex. The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants.

Experimental Protocols

The following protocols are generalized based on established procedures for similar fluoroquinolone ligands and should be optimized for specific metal ions and desired complex stoichiometries.

Protocol 1: Synthesis of a Generic M(II) Bis(8-fluoroquinoline-2-carboxylato) Complex

This protocol describes the synthesis of a metal complex with a 1:2 metal-to-ligand ratio, a common stoichiometry for divalent metal ions.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • M(II) salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O)

  • Methanol (reagent grade)

  • Distilled water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Ligand Deprotonation:

    • In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol) in 40 mL of methanol with gentle stirring.

    • In a separate beaker, prepare a 1 M solution of KOH in methanol.

    • Slowly add 2.0 mL of the 1 M methanolic KOH solution (2.0 mmol) to the ligand solution.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Complexation:

    • In a separate 50 mL flask, dissolve the M(II) salt (1.0 mmol) in 20 mL of methanol.

    • Add the metal salt solution dropwise to the deprotonated ligand solution with continuous stirring.

    • Upon addition, a precipitate may form immediately.

    • Stir the reaction mixture at room temperature for 2-4 hours. For some metal ions, gentle heating under reflux may be required to facilitate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated complex by vacuum filtration using a Büchner funnel.

    • Wash the solid product with small portions of cold methanol to remove any unreacted starting materials.

    • Dry the complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation cluster_workup Isolation & Purification Ligand Dissolve 8-fluoroquinoline- 2-carboxylic acid in Methanol Base Add Methanolic KOH Ligand->Base Deprotonation Stir for 30-60 min (Deprotonation) Base->Deprotonation Addition Add Metal Salt Solution to Ligand Solution Deprotonation->Addition MetalSalt Dissolve M(II) Salt in Methanol MetalSalt->Addition Reaction Stir for 2-4 hours (Complex Formation) Addition->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with Cold Methanol Filtration->Washing Drying Dry the Complex Washing->Drying

Caption: General workflow for the synthesis of M(II) bis(8-fluoroquinoline-2-carboxylato) complexes.

Characterization of Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The key diagnostic bands are those of the carboxylate group.

    • The strong C=O stretching vibration of the free carboxylic acid (typically around 1700-1730 cm⁻¹) will disappear upon deprotonation and complexation.

    • Two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group will appear, typically in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively.

    • The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information in solution.

    • Coordination of the ligand to the metal center will cause shifts in the signals of the quinoline ring protons and carbons compared to the free ligand.

    • The disappearance of the acidic proton signal of the carboxylic acid group is another indicator of complex formation.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can provide information about the coordination environment of the metal ion, especially for transition metal complexes with d-d electronic transitions.

Other Analytical Techniques
  • Elemental Analysis: Provides the percentage composition of C, H, N, and the metal in the complex, which is used to confirm the empirical formula.

  • Mass Spectrometry: Determines the molecular weight of the complex and can provide information about its fragmentation pattern.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.

Applications in Drug Development

The unique structural features of this compound make its metal complexes promising candidates for various therapeutic applications.

Antimicrobial Agents

Fluoroquinolone antibiotics are a well-established class of drugs that target bacterial DNA gyrase and topoisomerase IV. The formation of metal complexes with fluoroquinolone ligands can enhance their antimicrobial activity. This enhancement is often attributed to increased lipophilicity of the complex, which facilitates its transport across the bacterial cell membrane. Furthermore, the metal ion itself can exhibit antimicrobial properties, leading to a synergistic effect.

Anticancer Agents

Recent research has highlighted the potential of fluoroquinolone derivatives and their metal complexes as anticancer agents.[2][4] The mechanism of action is often linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. The metal complexes can also induce apoptosis (programmed cell death) in cancer cells through various pathways, including the generation of reactive oxygen species (ROS).

Diagram of Potential Application Pathways:

Application_Pathways Ligand 8-Fluoroquinoline- 2-carboxylic Acid Complex Metal Complex Ligand->Complex Coordination Chemistry Antimicrobial Antimicrobial Agent Complex->Antimicrobial Anticancer Anticancer Agent Complex->Anticancer Target1 Bacterial DNA Gyrase/ Topoisomerase IV Antimicrobial->Target1 Mechanism1 Enhanced Cellular Uptake Synergistic Activity Antimicrobial->Mechanism1 Target2 Cancer Cell Topoisomerase II Anticancer->Target2 Mechanism2 Induction of Apoptosis ROS Generation Anticancer->Mechanism2

Caption: Potential therapeutic application pathways for metal complexes of this compound.

Conclusion and Future Perspectives

This compound is a versatile and promising ligand for the synthesis of novel metal complexes with significant potential in drug development. The straightforward synthesis, coupled with the tunable electronic and steric properties imparted by the fluoroquinoline scaffold, allows for the rational design of complexes with enhanced biological activities. Future research in this area will likely focus on the synthesis and screening of a wider range of metal complexes, detailed mechanistic studies to elucidate their modes of action, and in vivo studies to evaluate their therapeutic efficacy and safety profiles. The continued exploration of this ligand and its coordination chemistry holds great promise for the discovery of new and effective metallodrugs.

References

Application Notes & Protocols: In Vitro Assays to Determine the Biological Activity of 8-Fluoroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The addition of a fluorine atom, as in 8-Fluoroquinoline-2-carboxylic acid, can significantly enhance metabolic stability and potency, making such derivatives highly valuable for drug development. Specifically, the fluoroquinolone class is renowned for its antibacterial efficacy, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5] Furthermore, related quinoline structures have demonstrated potent activity as anticancer agents by targeting human topoisomerases or inhibiting protein kinases crucial for cell proliferation.[2][6][7]

Given the diverse potential of this chemical class, a multi-assay approach is essential to comprehensively characterize the biological activity of a novel compound like this compound. This guide provides a strategic framework and detailed protocols for a tiered in vitro screening cascade. The workflow begins with broad primary assays to detect general antibacterial and cytotoxic effects, followed by specific mechanistic assays to elucidate the molecular targets.

This document is intended for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices to ensure the generation of robust, reliable, and interpretable data.

Part 1: Primary Biological Screening

The initial screening phase is designed to broadly assess the biological activity of this compound. We will investigate two primary activities characteristic of the broader fluoroquinolone and quinoline-2-carboxylic acid families: antibacterial efficacy and general cytotoxicity against human cancer cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standardized and widely used technique to determine MIC values quantitatively and is amenable to high-throughput screening.[9][10]

Scientific Rationale

This assay directly addresses the well-known antibacterial potential of the fluoroquinolone scaffold.[11] By testing against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, we can determine the compound's spectrum and potency. The choice of Mueller-Hinton Broth (MHB) is critical as it is the standardized medium for routine susceptibility testing, ensuring reproducibility and comparability of results.[8]

Experimental Workflow: Broth Microdilution MIC Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis p1 Prepare serial 2-fold dilutions of This compound in a 96-well plate (e.g., 256 to 0.5 µg/mL). p2 Prepare standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL). p1->p2 p3 Dilute inoculum in Mueller-Hinton Broth (MHB) to achieve final concentration of ~5 x 10^5 CFU/mL. p2->p3 a1 Inoculate each well of the 96-well plate (containing compound dilutions) with the bacterial suspension. p3->a1 a2 Include sterility (broth only) and growth (broth + bacteria) controls. a1->a2 a3 Incubate plates at 35-37°C for 16-20 hours. a2->a3 r1 Visually inspect plates for turbidity. a3->r1 r2 Determine MIC: the lowest compound concentration in a well with no visible growth. r1->r2 cluster_prep Cell Culture & Dosing cluster_assay MTT Reaction cluster_readout Data Analysis p1 Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow to adhere overnight (24h). p2 Treat cells with serial dilutions of This compound (e.g., 0.1 to 100 µM). p1->p2 p3 Incubate cells with compound for a defined period (e.g., 48-72 hours). p2->p3 a1 Add MTT reagent (final concentration 0.5 mg/mL) to each well. p3->a1 a2 Incubate for 2-4 hours at 37°C to allow formazan crystal formation. a1->a2 a3 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. a2->a3 r1 Shake plate to ensure complete solubilization. a3->r1 r2 Measure absorbance at ~570 nm using a microplate reader. r1->r2 r3 Calculate % cell viability vs. control and determine IC50 value. r2->r3 cluster_prep Reaction Setup cluster_assay Assay Execution cluster_readout Data Analysis p1 In a 384-well plate, add kinase, substrate, and kinase buffer. p2 Add serial dilutions of This compound. p1->p2 p3 Initiate reaction by adding ATP (at or near its Km value). p2->p3 a1 Incubate at room temperature for a defined time (e.g., 60 min). p3->a1 a2 Add ATP detection reagent (e.g., Kinase-Glo®). This stops the reaction and starts luminescence. a1->a2 a3 Incubate for 10 min to stabilize signal. a2->a3 r1 Read luminescence on a plate reader. a3->r1 r2 Calculate % kinase inhibition vs. control and determine IC50 value. r1->r2

References

Application Note: Preparation of Stock Solutions of 8-Fluoroquinoline-2-carboxylic Acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Fluoroquinoline-2-carboxylic acid is a key heterocyclic building block used in the synthesis of novel kinase inhibitors and antimicrobial agents.[1] Its fluorinated quinoline scaffold offers improved metabolic stability, making it a valuable compound in drug discovery programs.[1] However, like many quinoline-based carboxylic acids, it exhibits limited solubility in aqueous media, presenting a significant challenge for its use in biological assays. This application note provides detailed, field-proven protocols for the preparation of high-concentration stock solutions of this compound using both an organic solvent and a pH-modification strategy for aqueous-based systems. The causality behind each step is explained to ensure reliable and reproducible results for researchers in pharmacology and drug development.

Introduction and Physicochemical Overview

This compound (CAS No. 914208-13-2) is a white crystalline solid with a molecular weight of approximately 191.16 g/mol .[2] Its structure, featuring a carboxylic acid group on a quinoline core, dictates its solubility profile. The compound has a predicted water solubility of approximately 790.62 mg/L, which is often insufficient for creating the concentrated stock solutions required for dose-response studies and high-throughput screening.[3]

The primary challenge in solubilizing this molecule stems from the rigid, planar quinoline ring system and the presence of the carboxylic acid group. In neutral aqueous solutions, the compound exists predominantly in its less soluble, protonated form. Therefore, successful solubilization strategies must either overcome the intermolecular forces in the solid state with a potent organic solvent or alter the chemical nature of the molecule to a more soluble form, such as a salt.

Table 1: Physicochemical Properties and Safety Information
PropertyValue / InformationSource(s)
CAS Number 914208-13-2[1]
Molecular Formula C₁₀H₆FNO₂[2]
Molecular Weight 191.16 g/mol [2]
Appearance White crystalline powder[1]
Water Solubility ~790.62 mg/L[3]
Storage Store in a tightly sealed container at room temperature, protected from light and moisture.[1][4]
Primary Hazards Potential skin, eye, and respiratory irritant. Handle with appropriate PPE.[5][6]
Incompatibilities Strong oxidizing agents.[4]

Core Principles of Solubilization

Two primary strategies are recommended for preparing stock solutions of this compound. The choice of method depends on the final application and the tolerance of the experimental system to the chosen solvent.

Strategy 1: Use of a Polar Aprotic Solvent Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of disrupting the crystal lattice of many poorly soluble compounds. It is the preferred solvent for creating high-concentration stocks for in vitro assays. Its high polarity effectively solvates the molecule, enabling the preparation of stocks in the millimolar range.

Strategy 2: pH-Mediated Aqueous Solubilization The carboxylic acid moiety on the molecule provides a handle for chemical modification. By raising the pH of the solution above the pKa of the carboxylic acid group (typically 3-5 for similar structures), the proton is removed, forming the highly polar and water-soluble carboxylate anion (salt). This is a common technique for increasing the aqueous solubility of acidic compounds.[7] This method is ideal for experiments where organic solvents are undesirable.

Safety and Handling Precautions

Quinoline derivatives require careful handling to minimize exposure.[5][6]

  • Engineering Controls: All weighing and solution preparation should be conducted within a certified chemical fume hood to prevent inhalation of the powdered form.[5]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory, including a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[5]

  • Waste Disposal: All contaminated disposables (e.g., weigh boats, pipette tips, gloves) and waste solutions must be disposed of in a clearly labeled hazardous waste container according to institutional guidelines.[5]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing 10 mM stock solutions. Calculations should be adjusted accordingly for different desired concentrations.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is the standard method for creating a high-concentration stock for subsequent dilution into assay buffers.

Materials:

  • This compound (MW: 191.16 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.91 mg of this compound.

    • Calculation: 1 mL x (1 L / 1000 mL) x (10 mmol / 1 L) x (191.16 g / 1 mol) x (1 mol / 1000 mmol) x (1000 mg / 1 g) = 1.91 mg

  • Weighing: Carefully weigh the calculated amount of the compound into a sterile vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart the solid compound and accelerate dissolution.

  • Verification: Visually inspect the solution against a light source to ensure it is clear, colorless, and free of any visible precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparation of a 10 mM Aqueous Stock via pH Modification

This protocol is suitable for applications requiring an aqueous vehicle, such as certain cell-based assays or animal studies.

Materials:

  • This compound (MW: 191.16 g/mol )

  • 1 N Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

  • Sterile conical tube or beaker

  • Magnetic stirrer and stir bar

Methodology:

  • Weighing: Weigh out 19.1 mg of this compound to prepare 10 mL of a 10 mM solution. Place it in a suitable container (e.g., 15 mL conical tube).

  • Suspension: Add approximately 8 mL of high-purity water to the compound. It will not dissolve at this stage and will appear as a cloudy suspension.

  • pH Adjustment: While stirring, add 1 N NaOH dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: As the pH increases, the compound will begin to dissolve. Continue adding NaOH until the solution becomes completely clear. The target pH will likely be in the range of 7.5-9.0.

    • Causality: The addition of the strong base (NaOH) deprotonates the carboxylic acid, forming the sodium 8-fluoroquinoline-2-carboxylate salt, which is significantly more soluble in water.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add high-purity water to reach the final desired volume of 10 mL.

  • Verification and Filtration: Ensure the final solution is clear. For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the aqueous stock solution at 4°C for short-term use (1-2 weeks) or aliquot and store at -20°C for long-term stability.

Workflow Visualization

The general workflow for preparing a stock solution is summarized in the diagram below.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_verify Verification & Storage weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., DMSO or H₂O) weigh->add_solvent facilitate 3. Facilitate Dissolution (Vortex, Sonicate, or pH Adjust) add_solvent->facilitate verify 4. Visually Inspect for Clarity facilitate->verify store 5. Aliquot & Store (-20°C, Protected from Light) verify->store

Caption: General workflow for preparing stock solutions.

Stability and Best Practices

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for DMSO stocks, as this can lead to compound precipitation and degradation over time. Single-use aliquots are highly recommended.

  • Aqueous Dilution: When diluting a concentrated DMSO stock into an aqueous buffer for an experiment, add the DMSO stock to the buffer dropwise while vortexing. This rapid mixing helps prevent the compound from precipitating out of solution. Do not exceed a final DMSO concentration of 0.5-1% in most cell-based assays, as higher concentrations can be cytotoxic.

  • Light Sensitivity: As a general precaution for quinoline-based compounds, protect all solutions from direct light to prevent potential photodegradation.[8]

  • Long-Term Storage: For long-term storage, -20°C is standard. For particularly sensitive compounds or for storage longer than 6 months, -80°C is preferable. All containers should be tightly sealed to prevent solvent evaporation or water absorption.[1]

References

Application Notes and Protocols for the Analytical Quantification of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise Fluoroquinolone Quantification

Fluoroquinolones are a class of potent, broad-spectrum synthetic antibiotics widely employed in both human and veterinary medicine to combat serious bacterial infections. Their efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. However, the extensive use of these drugs has led to growing concerns regarding the emergence of antibiotic-resistant bacteria and the potential for adverse effects in humans due to residue accumulation in food products of animal origin, such as meat, milk, and eggs.

To safeguard public health and ensure the responsible use of these vital medicines, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have established Maximum Residue Limits (MRLs) for fluoroquinolones in various food commodities. Consequently, the development and validation of robust, sensitive, and accurate analytical methods for the quantification of fluoroquinolone residues are paramount for food safety monitoring, pharmacokinetic studies, and therapeutic drug monitoring. This document provides a comprehensive guide to the principal analytical methodologies, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Core Principles of Fluoroquinolone Analysis: A Method Selection Guide

The choice of an analytical method for fluoroquinolone quantification is contingent upon several factors, including the sample matrix, the required sensitivity and selectivity, available instrumentation, and the purpose of the analysis (e.g., screening vs. confirmatory). The primary techniques employed are chromatographic methods, renowned for their specificity and quantitative power, and microbiological assays, which measure the biological activity of the antibiotic.

Chromatographic Techniques: The Gold Standard for Specificity and Sensitivity

Liquid chromatography (LC) is the cornerstone of fluoroquinolone analysis, offering high-resolution separation of individual analytes from complex sample matrices. The versatility of LC allows for its coupling with various detectors, each with distinct advantages.

  • High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection: HPLC coupled with Ultraviolet (UV) or Fluorescence (FLD) detectors is a widely used and cost-effective approach. Fluoroquinolones possess inherent chromophores and, in many cases, native fluorescence, making these detection methods suitable for their quantification. FLD, in particular, offers enhanced sensitivity and selectivity over UV detection for many fluoroquinolones.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the highest degree of sensitivity and specificity, LC-MS/MS is the undisputed method of choice. This technique provides structural information, enabling unambiguous identification and confirmation of the analytes, even at trace levels. LC-MS/MS is the preferred method for regulatory monitoring and confirmatory analysis of residues in complex matrices like food and biological fluids.

Microbiological Assays: A Bioactivity-Based Approach

Microbiological assays are functional tests that quantify an antibiotic based on its inhibitory effect on the growth of a susceptible microorganism. These assays are valuable for determining the overall antimicrobial potency of a sample. The two primary methods are the cylinder-plate (or cup-plate) diffusion method and the turbidimetric (or tube assay) method. While generally less specific than chromatographic methods, they provide a cost-effective means for screening large numbers of samples for antibiotic activity.

Experimental Protocols and Workflows

PART 1: Sample Preparation - The Foundation of Accurate Analysis

Effective sample preparation is a critical prerequisite for reliable quantification, aiming to isolate and concentrate the target fluoroquinolones while removing interfering matrix components. The choice of technique depends heavily on the sample matrix.

Sample Preparation Workflow cluster_0 Sample Collection & Homogenization cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Final Extract Sample Biological Fluid (Urine, Plasma) Food Matrix (Milk, Tissue, Honey) Extraction Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Protein Precipitation Sample->Extraction Isolate Analytes Purification Evaporation & Reconstitution SPE Clean-up Extraction->Purification Remove Interferences Final_Extract Analysis by HPLC or LC-MS/MS Purification->Final_Extract Prepare for Injection

Caption: General workflow for fluoroquinolone sample preparation.

This protocol is adapted for the extraction of fluoroquinolones from liquid food matrices.

  • Sample Pre-treatment:

    • For milk: Weigh 5 g of the milk sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of 2% acetic acid in acetonitrile.

    • For honey: Weigh 2.5 g of honey into a 50 mL centrifuge tube. Add 5 mL of deionized water and vortex until the honey is fully dissolved.

  • Extraction: Vortex the sample vigorously for 1 minute, then centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge (or equivalent mixed-mode anion exchange cartridge) with 5 mL of methanol, followed by 5 mL of deionized water.

  • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% ammonia in water, followed by 5 mL of methanol to remove interferences.

  • Elution: Elute the fluoroquinolones with 5 mL of 4% formic acid in methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45-50°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC analysis.

PART 2: Chromatographic Analysis

This protocol provides a general method for the separation and quantification of common fluoroquinolones like ciprofloxacin and enrofloxacin.

  • Instrumentation: A high-performance liquid chromatography system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0) and an organic solvent like acetonitrile or methanol. A typical starting point could be 85:15 (v/v) aqueous buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: ~280 nm

    • Emission Wavelength: ~450 nm (Note: Optimal wavelengths may vary slightly between different fluoroquinolones and should be optimized).

  • Quantification: Prepare a calibration curve using standard solutions of the target fluoroquinolones at a minimum of five concentration levels. The concentration of the analytes in the samples is determined by interpolating their peak areas against the calibration curve.

This protocol outlines a highly sensitive and specific method for the analysis of fluoroquinolone residues.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or phenyl-hexyl reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically employed, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). For each fluoroquinolone, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

    • Instrument parameters such as capillary voltage, cone voltage, and collision energies must be optimized for each analyte to achieve maximum sensitivity.

LC_MSMS_Workflow cluster_0 LC Separation cluster_1 MS Detection LC_Column Reversed-Phase Column (e.g., C18) ESI Electrospray Ionization (ESI+) Generates Precursor Ions LC_Column->ESI Eluted Analytes Mobile_Phase Gradient Elution (Water/Acetonitrile + Formic Acid) Quad1 Q1: Precursor Ion Selection ESI->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Selected Ion Quad3 Q3: Product Ion Selection Quad2->Quad3 Fragment Ions Detector Detector Signal Acquisition Quad3->Detector Specific Product Ion

Caption: LC-MS/MS workflow for fluoroquinolone analysis.

PART 3: Microbiological Assay

This method is based on the diffusion of the antibiotic through an agar medium, resulting in a zone of growth inhibition of a susceptible test microorganism.

  • Test Organism: A standardized, susceptible strain of bacteria (e.g., Staphylococcus epidermidis or Bacillus subtilis) is used.

  • Media Preparation: Prepare the appropriate agar medium for the test organism and sterilize. Cool the medium to 45-50°C and inoculate it with a standardized suspension of the test organism.

  • Plate Preparation: Pour the inoculated agar into sterile Petri dishes and allow it to solidify on a level surface.

  • Cylinder Placement: Place sterile stainless steel or porcelain cylinders vertically on the agar surface.

  • Sample and Standard Application:

    • Prepare a series of standard solutions of a reference fluoroquinolone at known concentrations.

    • Prepare the test samples (e.g., extracts from Protocol 1, appropriately diluted).

    • Fill replicate cylinders with the standard solutions and test samples.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement and Calculation: Measure the diameter of the zones of inhibition around each cylinder. Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard solutions. Determine the concentration of the fluoroquinolone in the test samples by interpolating their mean zone diameters from the standard curve.

Method Validation and Data Interpretation

All analytical methods must be thoroughly validated to ensure they are fit for their intended purpose. Key validation parameters, as outlined by regulatory bodies like the FDA and in VICH guidelines, include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method provides results directly proportional to the analyte concentration.

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Performance of Analytical Methods
ParameterHPLC-UV/FLDLC-MS/MSMicrobiological Assay
Specificity Good to ExcellentExcellent (Confirmatory)Low to Moderate
Sensitivity (LOQ) ng/mL to low µg/mLpg/mL to low ng/mLµg/mL
Quantitative Accuracy HighHighModerate
Throughput ModerateModerate to HighHigh (for screening)
Cost ModerateHighLow
Primary Application Routine QC, QuantificationResidue Confirmation, Trace AnalysisScreening, Potency Testing

Conclusion

The quantification of fluoroquinolones is a critical task in ensuring food safety and promoting public health. While microbiological assays offer a valuable screening tool, chromatographic methods, particularly LC-MS/MS, represent the gold standard for sensitive, specific, and confirmatory analysis. The successful implementation of these methods relies on a thorough understanding of their underlying principles, meticulous sample preparation, and rigorous method validation. The protocols and insights provided in this guide are intended to equip researchers and analytical scientists with the necessary knowledge to confidently and accurately quantify fluoroquinolones across a range of applications.

Experimental protocol for LC-MS/MS analysis of quinolones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sensitive and Robust Quantification of Quinolone Antibiotics in Complex Matrices using LC-MS/MS

Authored by: A Senior Application Scientist

Introduction

Quinolones and fluoroquinolones are a class of broad-spectrum synthetic antibiotics widely used in both human and veterinary medicine to treat bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. However, the extensive use of these compounds has led to their accumulation in the environment and the food chain, posing potential risks to human health, including the development of antibiotic-resistant bacteria.

Regulatory bodies worldwide, such as the Food and Drug Administration (FDA) and the European Commission, have established maximum residue limits (MRLs) for quinolones in various food products to ensure consumer safety. Consequently, there is a critical need for highly sensitive, selective, and robust analytical methods for the routine monitoring of these residues. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its exceptional sensitivity, specificity, and ability to handle complex sample matrices.

This document provides a comprehensive, field-proven protocol for the analysis of a panel of common quinolone antibiotics in complex matrices such as animal-derived food products. We will delve into the rationale behind each step, from sample preparation to data acquisition and analysis, to ensure a self-validating and reproducible workflow.

Principle of the Method

This method employs a sample extraction and clean-up procedure followed by instrumental analysis using a Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) system. The quinolones are first extracted from the homogenized sample matrix using an acidified organic solvent. The extract is then purified using solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is concentrated and injected into the LC-MS/MS system.

Separation of the target quinolones is achieved by reversed-phase liquid chromatography (RPLC) using a C18 column. The analytes are then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. An internal standard is used to correct for matrix effects and variations in recovery.

Materials and Reagents

Chemicals and Standards
  • Quinolone analytical standards (e.g., ciprofloxacin, enrofloxacin, norfloxacin, ofloxacin, moxifloxacin, etc.) of high purity (≥98%)

  • Internal standard (IS), such as a stable isotope-labeled analog of one of the target quinolones (e.g., ciprofloxacin-d8)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium hydroxide (NH₄OH), analytical grade

  • Disodium ethylenediaminetetraacetate (Na₂EDTA), analytical grade

  • Trichloroacetic acid (TCA), analytical grade

  • Oasis HLB SPE cartridges (or equivalent)

Stock and Working Solutions
  • Individual Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each quinolone standard in 10 mL of a suitable solvent (e.g., methanol or a small amount of 0.1 M HCl followed by dilution with methanol). Store at -20°C.

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed standard solution by appropriately diluting the individual stock solutions in methanol. Store at -20°C.

  • Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution in the initial mobile phase composition.

  • Internal Standard Stock Solution (1 mg/mL): Prepare and store as described for individual stock solutions.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.

Sample Preparation: A Critical Step for Robust Analysis

The choice of sample preparation procedure is paramount for achieving accurate and reproducible results. The primary goals are to efficiently extract the target analytes from the matrix and to remove interfering substances that can cause ion suppression or enhancement in the MS source. For complex matrices like tissue or milk, a multi-step approach involving extraction and solid-phase extraction (SPE) is often necessary.

Extraction from Animal Tissue (e.g., Muscle, Liver)
  • Homogenization: Weigh 2 g (± 0.1 g) of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard working solution (e.g., 100 µL of 100 ng/mL ciprofloxacin-d8).

  • Extraction: Add 10 mL of 1% trichloroacetic acid in acetonitrile. The acidic conditions aid in precipitating proteins and improving the extraction efficiency of the amphoteric quinolones.

  • Homogenization/Vortexing: Homogenize the sample for 1 minute using a high-speed homogenizer or vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean 15 mL polypropylene tube.

  • Re-extraction (Optional but Recommended): To improve recovery, re-extract the pellet with another 5 mL of the extraction solvent, vortex, centrifuge, and combine the supernatants.

Solid-Phase Extraction (SPE) Clean-up

The Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent is an excellent choice for the clean-up of quinolones as it provides good retention for these moderately polar compounds.

  • Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Loading: Dilute the combined supernatant from step 3.1.7 with 20 mL of LC-MS grade water to reduce the organic solvent concentration and ensure proper retention on the SPE sorbent. Load the entire volume onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the retained quinolones with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Clean-up cluster_final_prep Final Preparation sample Homogenized Sample (2g) spike Spike with Internal Standard sample->spike extract Add Extraction Solvent (1% TCA in ACN) spike->extract homogenize Homogenize/Vortex extract->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Diluted Supernatant supernatant->load condition Condition SPE Cartridge (MeOH, H₂O) condition->load wash Wash Cartridge (5% MeOH in H₂O) load->wash elute Elute Quinolones (MeOH) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Quinolone Extraction and SPE Clean-up.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

The choice of LC column and mobile phase is crucial for achieving good separation of the quinolones and minimizing matrix effects. A C18 column is commonly used for this application. The mobile phase typically consists of an aqueous component and an organic component, both containing an acid modifier (e.g., formic acid) to ensure good peak shape and ionization efficiency in positive ESI mode.

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis using MRM. The following are typical starting parameters that should be optimized for the specific instrument being used.

ParameterRecommended Condition
MS System A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions and Optimized Parameters

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. For each quinolone, at least two transitions (a quantifier and a qualifier) should be monitored to provide a high degree of confidence in the identification. The cone voltage and collision energy for each transition must be optimized to maximize the signal intensity. The following table provides an example of optimized MRM parameters for a selection of quinolones.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV) (Quantifier)Collision Energy (eV) (Qualifier)
Norfloxacin320.1276.1233.1302035
Ciprofloxacin332.1288.1245.1352238
Enrofloxacin360.2316.1243.1402542
Ofloxacin362.2318.1261.1352230
Moxifloxacin402.2384.2358.2452028
Ciprofloxacin-d8 (IS)340.2296.1-3522-

Data Analysis and Quality Control

Quantification

Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standards. A linear regression with a weighting factor of 1/x is typically used.

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA, SANTE/11312/2021) to ensure its performance. Key validation parameters include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy (Recovery): The mean recovery should be within 70-120%.

  • Precision (Repeatability and Reproducibility): The relative standard deviation (RSD) should be ≤ 20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ should be at or below the established MRLs.

  • Specificity: No significant interfering peaks should be observed at the retention time of the analytes in blank samples.

  • Matrix Effects: Ion suppression or enhancement should be evaluated and compensated for by the use of an internal standard.

Conclusion

This application note provides a detailed and robust protocol for the LC-MS/MS analysis of quinolone antibiotics in complex matrices. The combination of a thorough sample preparation procedure involving solid-phase extraction and a highly selective and sensitive LC-MS/MS method allows for the reliable quantification of these residues at levels relevant to regulatory MRLs. The principles and specific parameters outlined herein can be adapted and optimized for different sample types and a broader range of quinolone analytes. Adherence to good laboratory practices and proper method validation are essential for ensuring the generation of high-quality, defensible data in routine monitoring programs.

The Role of 8-Fluoroquinoline-2-carboxylic Acid in Modern Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract

8-Fluoroquinoline-2-carboxylic acid is a pivotal chemical scaffold in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antimicrobial agents that have profoundly impacted the management of bacterial infections.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It elucidates the foundational mechanism of action of fluoroquinolones, details the application of this compound as a key synthetic building block, and provides robust, field-proven protocols for evaluating the antimicrobial efficacy of its derivatives.

Introduction: The Significance of the Fluoroquinolone Scaffold

Quinolones are synthetic carboxylic acid derivatives that form the basis of a major class of antibacterial agents.[2] The addition of a fluorine atom at the C-6 position significantly enhances antimicrobial potency, giving rise to the fluoroquinolone class.[1][3] this compound represents a core structural motif used in the development of these potent drugs. While the molecule itself is primarily a synthetic intermediate, its structural integrity is fundamental to the biological activity of its more complex derivatives.[4] These derivatives are designed to target essential bacterial enzymes, leading to rapid, concentration-dependent cell death.[1] Understanding the properties of this foundational scaffold is therefore crucial for the rational design of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Physicochemical Properties of this compound

For ease of reference in a laboratory setting, the key properties of the title compound are summarized below.

PropertyValueSource(s)
CAS Number 914208-13-2[4]
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance White crystalline powder[4]
Storage Room temperature, in a tightly sealed container, protected from moisture.[4]

Core Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolone derivatives exert their bactericidal effects by inhibiting two critical bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV .[1][2][5] These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair.

  • In Gram-Negative Bacteria: The primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during replication. Inhibition of DNA gyrase leads to the accumulation of lethal double-strand breaks in the DNA.[1][2]

  • In Gram-Positive Bacteria: The principal target is Topoisomerase IV. This enzyme is crucial for decatenation—the separation of interlinked daughter chromosomes after a round of replication. Its inhibition prevents the segregation of replicated DNA into daughter cells, halting cell division and leading to cell death.[1][2]

By forming a stable complex with the enzyme and the bacterial DNA, fluoroquinolones effectively trap these topoisomerases, converting them into toxic enzymes that fragment the chromosome.[3]

Fluoroquinolone Mechanism of Action cluster_bacteria Bacterial Cell cluster_replication DNA Replication & Segregation FQ Fluoroquinolone Derivative DNA_Gyrase DNA Gyrase (Gram-Negative Target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) FQ->Topo_IV Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Manages DSB Double-Strand Breaks DNA_Gyrase->DSB Leads to Decatenation Chromosome Decatenation Topo_IV->Decatenation Manages Replication_Halt Replication Arrest Topo_IV->Replication_Halt Leads to Cell_Death Bactericidal Effect (Cell Death) DSB->Cell_Death Replication_Halt->Cell_Death

Caption: Fluoroquinolone inhibition of bacterial topoisomerases.

Antimicrobial Spectrum & Application Notes

Application Note 1: A Versatile Scaffold for Broad-Spectrum Activity

This compound is a foundational platform for creating derivatives with activity against a wide range of pathogens. Research has consistently shown that modifications, particularly at the C-7 position, can modulate the antimicrobial spectrum and potency.[6][7][8] This makes the scaffold highly valuable for developing novel agents targeting multi-drug resistant strains.

The table below summarizes the observed activity of various derivatives synthesized from quinoline carboxylic acid cores, demonstrating the potential of this chemical class.

Bacterial TypeRepresentative PathogensEfficacy of DerivativesSource(s)
Gram-Positive Staphylococcus aureusGood to Excellent[6][7][9]
Streptococcus agalactiaeGood[8]
Gram-Negative Escherichia coliModerate to Good[8][9]
Pseudomonas aeruginosaGood (strain dependent)[5][8]

Experimental Protocols for Efficacy Testing

The following protocols are standard methodologies for assessing the antimicrobial activity of novel compounds derived from this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.

Rationale: The broth microdilution method is highly reproducible and allows for the simultaneous testing of multiple compounds against different bacterial strains in a high-throughput format. Mueller-Hinton Broth (MHB) is the standard medium as it has low levels of inhibitors to common antibiotics and supports the growth of most common pathogens.

Materials:

  • Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (vehicle solvent).

  • Sterile multichannel pipettes and reservoirs.

Step-by-Step Methodology:

  • Preparation of Plates: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: In well 1, add 100 µL of the test compound at 2x the highest desired final concentration.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL.

    • Well 11 (Growth Control): Contains MHB and bacteria, but no test compound.

    • Well 12 (Sterility Control): Contains 100 µL of MHB only, with no bacteria or compound.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The sterility control (well 12) should remain clear, and the growth control (well 11) should be turbid.

MIC Protocol Workflow start Start prep_plate 1. Add 50µL MHB to Wells 2-12 start->prep_plate add_compound 2. Add 100µL of 2x Compound to Well 1 prep_plate->add_compound serial_dilution 3. Perform 2-fold Serial Dilution from Well 1 to Well 10 add_compound->serial_dilution prep_inoculum 4. Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) serial_dilution->prep_inoculum inoculate 5. Add 50µL Inoculum to Wells 1-11 prep_inoculum->inoculate incubate 6. Incubate at 37°C for 18-24 hours inoculate->incubate read_results 7. Read MIC Value (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Antimicrobial Screening via Agar Well Diffusion Assay

This method is a preliminary test to qualitatively assess the antimicrobial activity of a compound. It is simpler and faster than MIC determination.

Rationale: The agar well diffusion assay relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with a target bacterium.[10] The presence of a clear zone of inhibition around the well indicates that the compound is active against the bacterium. The diameter of this zone provides a qualitative measure of its potency.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial culture adjusted to a 0.5 McFarland standard.

  • Sterile cotton swabs.

  • Sterile cork borer or pipette tip to create wells.

  • Test compound at a known concentration.

  • Positive control (antibiotic solution) and negative control (solvent).

Step-by-Step Methodology:

  • Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Well Creation: Use a sterile cork borer (e.g., 8 mm diameter) to punch uniform wells into the agar.[10]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Pipette the positive and negative controls into separate wells on the same plate.

  • Incubation: Let the plates sit at room temperature for 1 hour to allow for compound diffusion, then incubate inverted at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where no bacteria have grown) in millimeters (mm).

Agar Well Diffusion Workflow start Start prep_plate 1. Swab MHA Plate with 0.5 McFarland Culture start->prep_plate create_wells 2. Create Wells in Agar with Sterile Borer prep_plate->create_wells add_samples 3. Add Test Compound & Controls to Wells create_wells->add_samples pre_incubate 4. Allow Diffusion (1 hour at Room Temp) add_samples->pre_incubate incubate 5. Incubate Plate at 37°C for 18-24 hours pre_incubate->incubate measure_zones 6. Measure Diameter of Inhibition Zones (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Agar Well Diffusion Assay.

Conclusion

This compound is an indispensable scaffold in the field of antimicrobial drug discovery. Its structural framework is the basis for a class of antibiotics that effectively inhibit bacterial DNA replication. The true value of this compound lies in its role as a versatile starting material for synthetic chemists aiming to generate novel derivatives with enhanced potency, broader spectrum, and the ability to overcome existing resistance mechanisms. The protocols and data presented herein provide a foundational guide for researchers to effectively utilize and evaluate compounds derived from this important chemical entity in the ongoing search for next-generation antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Fluoroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 8-Fluoroquinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important fluorinated quinoline derivative. Our goal is to equip you with the knowledge to improve your reaction yields, enhance product purity, and streamline your synthetic workflow.

Introduction: The Synthetic Challenge

This compound is a key building block in the development of various pharmaceutical agents, including kinase inhibitors and antimicrobial compounds.[1] Its synthesis, while achievable through several established methods, can present challenges. Low yields, difficult purifications, and unexpected side reactions are common hurdles. This guide will focus on the most probable and adaptable synthetic route, the Modified Doebner Reaction , and provide detailed troubleshooting for each stage. While other methods like the Friedländer or Pfitzinger reactions are viable for quinoline synthesis, the Doebner reaction offers a direct path to the desired 2-carboxylic acid functionality.[2][3][4][5][6][7]

Recommended Synthetic Pathway: Modified Doebner Reaction

A logical approach to synthesizing this compound involves a variation of the Doebner reaction. The classical Doebner reaction typically yields quinoline-4-carboxylic acids.[4][8] However, by carefully selecting the starting materials, we can direct the synthesis to the desired 2-carboxylic acid isomer. The proposed reaction involves the condensation of 2-amino-3-fluorobenzaldehyde with pyruvic acid.

Reaction Scheme:

Doebner_Reaction cluster_reactants Reactants cluster_product Product 2-amino-3-fluorobenzaldehyde 2-Amino-3-fluorobenzaldehyde reaction_center Lewis Acid (e.g., BF₃·OEt₂) Solvent (e.g., Acetonitrile) Heat 2-amino-3-fluorobenzaldehyde->reaction_center + pyruvic_acid Pyruvic Acid pyruvic_acid->reaction_center + 8-fluoroquinoline-2-carboxylic_acid This compound reaction_center->8-fluoroquinoline-2-carboxylic_acid

Caption: Modified Doebner reaction for this compound synthesis.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am not getting a good yield of my desired this compound. What are the likely causes and how can I improve it?

Answer: Low yield is a common problem and can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Schiff Base Formation: The initial condensation between 2-amino-3-fluorobenzaldehyde and pyruvic acid to form the Schiff base is a critical step.

    • Troubleshooting:

      • Catalyst Choice: The reaction is often catalyzed by a Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is a common choice.[9] Ensure your Lewis acid is fresh and anhydrous.

      • Reaction Conditions: This initial step may benefit from gentle heating (e.g., 60-65 °C) for a short period before the main reaction proceeds.[9]

      • Water Scavenging: The formation of the Schiff base releases water, which can inhibit the reaction. The use of anhydrous solvents and reagents is crucial.

  • Poor Cyclization and Dehydration: The subsequent intramolecular cyclization and dehydration to form the quinoline ring can be inefficient.

    • Troubleshooting:

      • Acid Catalyst: A Brønsted acid or a stronger Lewis acid might be required to promote cyclization. However, overly harsh acidic conditions can lead to side reactions. A systematic screen of catalysts (e.g., p-toluenesulfonic acid, trifluoroacetic acid) could be beneficial.[2]

      • Temperature and Reaction Time: Insufficient heating or reaction time will result in incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Deactivation by the Fluoro Group: The electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, making the electrophilic cyclization step more difficult compared to non-fluorinated anilines.

    • Troubleshooting:

      • Stronger Lewis Acid: A more potent Lewis acid may be necessary to overcome the deactivating effect of the fluorine substituent.

      • Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.

ParameterRecommendationRationale
Catalyst BF₃·OEt₂ or other Lewis acidsPromotes Schiff base formation and cyclization.[9]
Solvent Anhydrous Acetonitrile or EthanolAprotic polar or protic solvents can be effective.[9][10]
Temperature 65-80 °C (monitor closely)Balances reaction rate with minimizing side reactions.
Reaction Time Monitor by TLC (typically 12-24 hours)Ensures complete conversion without product degradation.
Issue 2: Formation of a Complex Mixture of Byproducts

Question: My reaction mixture is showing multiple spots on TLC, and purification is very difficult. What are the likely side reactions?

Answer: The formation of multiple byproducts is a frequent challenge. Here are the most probable side reactions and how to mitigate them:

  • Self-Condensation of Pyruvic Acid: Pyruvic acid can undergo self-condensation, especially under acidic or basic conditions, leading to a variety of unwanted products.

    • Troubleshooting:

      • Slow Addition: Add the pyruvic acid solution dropwise to the reaction mixture containing the 2-amino-3-fluorobenzaldehyde and catalyst.[9] This keeps the instantaneous concentration of pyruvic acid low, disfavoring self-condensation.

  • Formation of Regioisomers: While the 2-carboxylic acid is the expected product from this specific Doebner variation, other cyclization pathways might be possible, leading to isomeric quinoline carboxylic acids.

    • Troubleshooting:

      • Controlled Temperature: Maintaining a consistent and optimized temperature can favor the desired kinetic product.

      • Choice of Catalyst: The nature of the acid catalyst can influence the regioselectivity of the cyclization.

  • Polymerization and Tar Formation: Under harsh acidic conditions and high temperatures, starting materials and intermediates can polymerize, resulting in an intractable tar.

    • Troubleshooting:

      • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

      • Gradual Heating: Increase the temperature of the reaction mixture slowly to control any exothermic processes.

Workflow for Minimizing Byproducts

Byproduct_Minimization Start Start Charge_Reactants Charge 2-amino-3-fluorobenzaldehyde and Lewis Acid in Anhydrous Solvent Start->Charge_Reactants Heat_Mixture Gently heat to 65°C Charge_Reactants->Heat_Mixture Slow_Addition Add Pyruvic Acid solution dropwise over 1-2 hours Heat_Mixture->Slow_Addition Monitor_Reaction Monitor by TLC for consumption of starting material Slow_Addition->Monitor_Reaction Workup Quench reaction and proceed to purification Monitor_Reaction->Workup End End Workup->End

Caption: Experimental workflow to minimize byproduct formation.

Issue 3: Difficulty in Product Isolation and Purification

Question: I believe I have formed the product, but I am struggling to isolate and purify it. What is the best approach?

Answer: this compound is a crystalline solid.[1][11] Proper workup and purification are essential for obtaining a pure product.

  • Workup Procedure:

    • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic catalyst. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good choice.[9] Be cautious as this will generate CO₂ gas.

    • Extraction: Extract the product into an organic solvent like ethyl acetate. The product may have some solubility in both the organic and aqueous layers, so multiple extractions are recommended.

    • Acid-Base Extraction (Purification):

      • Wash the combined organic layers with a dilute basic solution (e.g., 1M NaOH). The carboxylic acid product will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

      • Separate the aqueous layer and then re-acidify it with a dilute acid (e.g., 1M HCl) to a pH of around 4-5.[12] The this compound should precipitate out.

      • Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-amino-3-fluorobenzoic acid as a starting material? A1: While it might seem plausible, starting with 2-amino-3-fluorobenzoic acid in a Doebner-type reaction is not ideal as the carboxylic acid group can interfere with the desired condensation. It is generally better to start with the corresponding aldehyde or ketone. A Friedländer synthesis approach, reacting 2-amino-3-fluorobenzaldehyde with a pyruvate ester followed by hydrolysis, could be an alternative.[2][6][13][14]

Q2: Is an inert atmosphere necessary for this reaction? A2: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions and is generally good practice, especially if your reagents are sensitive to air or moisture.

Q3: My final product has a brownish color. How can I decolorize it? A3: A brownish color often indicates the presence of small amounts of polymeric or oxidized impurities. Treating a solution of your crude product with activated charcoal before the final recrystallization can often remove these colored impurities.[12]

Q4: What is the expected melting point of this compound? A4: While the literature does not provide a single, universally agreed-upon melting point, it is expected to be a solid with a relatively high melting point, characteristic of quinoline carboxylic acids. It is crucial to characterize your final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][11][15]

References

Technical Support Center: Purification of Crude 8-Fluoroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 8-Fluoroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for obtaining high-purity this compound. We will delve into the common challenges encountered during its purification and offer step-by-step solutions grounded in chemical principles.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purification, however, is often fraught with challenges. The presence of a fluorine atom at the 8-position and a carboxylic acid at the 2-position on the quinoline scaffold imparts unique physicochemical properties that can complicate standard purification procedures. Common issues include the presence of colored impurities, unreacted starting materials, and isomeric byproducts, which can be difficult to remove.

This guide will provide a systematic approach to tackling these purification hurdles, ensuring you can achieve the desired purity for your downstream applications.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of crude this compound in a question-and-answer format.

Question 1: My crude product is a dark, tarry solid. What is the likely cause and how can I clean it up?

Answer:

The formation of dark, tarry materials is a frequent issue in quinoline synthesis, particularly in reactions like the Doebner-von Miller synthesis, which often employ strong acids and high temperatures.[1]

  • Probable Cause: The primary reason for tar formation is the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds, which are common precursors in quinoline synthesis.[1] In the context of synthesizing this compound, unreacted starting materials and intermediates can also contribute to the formation of these complex polymeric byproducts.

  • Troubleshooting Strategy:

    • Initial Cleanup with Activated Charcoal: Before attempting more sophisticated purification methods, a simple treatment with activated charcoal can be highly effective in removing colored impurities.

      • Protocol: Dissolve the crude product in a suitable solvent (e.g., ethanol or a mixture of ethanol and water). Add a small amount of activated charcoal (typically 5-10% by weight of the crude product) and heat the mixture to reflux for 15-30 minutes. Hot-filter the solution through a pad of celite to remove the charcoal.

    • Acid-Base Extraction: This is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities, including many of the tarry byproducts.

      • Causality: The carboxylic acid group can be deprotonated by a base to form a water-soluble carboxylate salt. This allows for the transfer of the desired product from an organic solvent into an aqueous basic solution, leaving behind non-acidic impurities in the organic layer. The carboxylic acid can then be regenerated by acidification.

Question 2: After purification, I still see a significant amount of starting material in my NMR/TLC. How can I improve the separation?

Answer:

The presence of unreacted starting materials is a common challenge, especially if the reaction has not gone to completion.

  • Probable Cause: Incomplete reaction or inefficient initial work-up. For instance, in a Doebner-type synthesis, unreacted 2-fluoroaniline or pyruvic acid derivatives might persist.

  • Troubleshooting Strategy:

    • Optimize the Reaction: Before focusing solely on purification, ensure the synthetic reaction is optimized for maximum conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Refined Acid-Base Extraction: A carefully executed acid-base extraction is often sufficient to remove most starting materials. Ensure complete partitioning by performing multiple extractions with the aqueous base.

    • Column Chromatography: If co-elution is an issue, column chromatography is the next logical step. Given the acidic nature of the product, it's crucial to select the right conditions to avoid peak tailing.

      • Expert Insight: Carboxylic acids can interact strongly with the silanol groups on standard silica gel, leading to poor separation. To mitigate this, it is often necessary to add a small amount of an acidic modifier to the mobile phase.

      • Recommended Starting Conditions:

        • Stationary Phase: Silica gel (230-400 mesh).

        • Mobile Phase: A gradient of ethyl acetate in hexanes, with the addition of 1% acetic acid or formic acid to the eluent. This will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

Question 3: My recrystallization attempts result in poor recovery or an oily product. What am I doing wrong?

Answer:

Recrystallization is a powerful technique for achieving high purity, but finding the right solvent system is key.

  • Probable Cause: An inappropriate choice of solvent or a cooling rate that is too rapid can lead to oiling out or low yields. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Strategy:

    • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carboxylic acids, polar protic solvents are often a good starting point.[2]

      • Recommended Solvents to Screen: Ethanol, methanol, isopropanol, water, and mixtures thereof (e.g., ethanol/water, acetone/water).[2][3]

    • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide the necessary solubility profile.

      • Protocol: Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Re-heat to obtain a clear solution and then allow it to cool slowly.

    • Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. After heating to dissolve the compound, allow the flask to cool to room temperature undisturbed, and then place it in an ice bath or refrigerator to maximize crystal formation.

Part 2: Step-by-Step Purification Protocols

This section provides detailed, field-proven protocols for the purification of crude this compound.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like DCM or EtOAc.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous (bottom) layer into a clean flask. Repeat the extraction of the organic layer with 1 M NaOH two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.

  • Back-Washing (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2-3), as indicated by pH paper. The purified this compound should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the product obtained from acid-base extraction or for samples that are already relatively clean.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate to dissolve the solid.

  • Addition of Anti-Solvent: While the solution is hot, add deionized water dropwise until a persistent cloudiness is observed.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Part 3: Purity Assessment

After purification, it is essential to assess the purity of the this compound.

Thin-Layer Chromatography (TLC)

A quick and easy way to get a qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid

  • Visualization: UV light (254 nm)

High-Performance Liquid Chromatography (HPLC)

For a quantitative assessment of purity, HPLC is the method of choice. A reverse-phase method is typically suitable for this class of compounds.

Table 1: Recommended HPLC Conditions for Purity Analysis

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Note: This is a starting point, and the method may need to be optimized for your specific system and impurity profile.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow start Crude this compound charcoal Is the product highly colored/tarry? start->charcoal charcoal_treat Activated Charcoal Treatment charcoal->charcoal_treat Yes acid_base Acid-Base Extraction charcoal->acid_base No charcoal_treat->acid_base recrystallize Recrystallization acid_base->recrystallize purity_check Purity Assessment (TLC, HPLC) recrystallize->purity_check column Column Chromatography column->purity_check purity_check->column Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98%

Caption: A workflow diagram for the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in common organic solvents? A1: While specific quantitative data can vary, generally, this compound exhibits moderate solubility in polar protic solvents like ethanol and methanol, and lower solubility in less polar solvents like dichloromethane and hexanes. Its solubility in water is reported to be around 790.62 mg/L.[4]

Q2: Can I use a different base for the acid-base extraction, such as sodium bicarbonate? A2: Yes, sodium bicarbonate can be used. It is a weaker base than sodium hydroxide and may offer better selectivity if you have other weakly acidic impurities you wish to leave in the organic layer. However, for complete extraction of the desired product, sodium hydroxide is generally more reliable.

Q3: My compound seems to be degrading on the silica gel column. What can I do? A3: If you suspect degradation on silica, you can try using a less acidic stationary phase like alumina (basic or neutral). Alternatively, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase, although this is more common for purifying basic compounds. For acidic compounds, ensuring the eluent is sufficiently acidic to keep the compound protonated is usually the best approach.

Q4: Are there any specific safety precautions I should take when working with this compound? A4: As with any chemical, you should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

Common side reactions in the synthesis of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during these crucial synthetic procedures. Our goal is to help you optimize reaction outcomes, enhance purity, and streamline your workflow.

Introduction: The Challenge of Quinoline Carboxylic Acid Synthesis

Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often plagued by side reactions that can lead to low yields, complex purification challenges, and sometimes, complete reaction failure. This guide will dissect the most common issues encountered in widely used synthetic routes like the Doebner-von Miller, Gould-Jacobs, and Friedländer reactions, providing you with the mechanistic insights and practical solutions needed to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Issue 1: Pervasive Tar/Polymer Formation, Especially in Doebner-von Miller Synthesis

Question: My Doebner-von Miller reaction is consistently producing a thick, dark tar, making product isolation nearly impossible and crippling my yields. What is causing this, and how can I prevent it?

Answer:

This is arguably the most common and frustrating side reaction in this synthesis.[1] The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3] Strong acidic conditions, while necessary for the reaction, can unfortunately also promote this unwanted polymerization pathway.

Troubleshooting Strategies:

  • Employ a Biphasic Solvent System: A highly effective strategy is to sequester the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl).[1][3] This phase separation drastically reduces the concentration of the carbonyl compound in the acidic medium, thus minimizing its self-polymerization.[1]

  • Optimize Acid Catalyst and Concentration: The choice and concentration of the acid are critical. Excessively harsh conditions accelerate tar formation.[1] Consider screening various Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1] Milder Lewis acids can sometimes offer a better balance between promoting the desired reaction and suppressing polymerization.

  • Control Reactant Addition and Temperature: Instead of adding all reactants at once, a slow, dropwise addition of the α,β-unsaturated carbonyl to the heated aniline solution can help maintain a low instantaneous concentration, further mitigating polymerization.[1] While the reaction requires heat, excessive temperatures should be avoided as they can exacerbate tarring.[2][4]

  • In Situ Generation (Beyer Method): An advanced technique involves generating the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol condensation. This approach, known as the Beyer method, avoids having a high concentration of the reactive unsaturated species at any given time.[5][6]

Visualizing the Problem: Polymerization vs. Cyclization

cluster_0 Desired Pathway cluster_1 Side Reaction Aniline Aniline Intermediate Intermediate Aniline->Intermediate + α,β-Unsaturated Carbonyl Quinoline Product Quinoline Product Intermediate->Quinoline Product Cyclization & Oxidation Carbonyl_Start α,β-Unsaturated Carbonyl Polymer_Tar Polymer_Tar Carbonyl_Start->Polymer_Tar Acid-Catalyzed Polymerization

Caption: Competing pathways in the Doebner-von Miller synthesis.

Issue 2: Incomplete Cyclization or Low Yield in Gould-Jacobs and Conrad-Limpach Reactions

Question: I'm attempting a Gould-Jacobs (or Conrad-Limpach) synthesis, but I'm getting very low yields of my desired quinoline carboxylic acid (or hydroxyquinoline). My analysis suggests the initial condensation is working, but the cyclization step is failing. Why?

Answer:

The cyclization step in these reactions is a thermally-driven electrocyclization, which is often the rate-determining step and requires significant energy input.[7][8] Failure to reach and maintain the required temperature is a primary cause of low yields.

Troubleshooting Strategies:

  • High-Boiling Point Solvents are Key: These reactions often require temperatures in the range of 250 °C for the ring closure to occur efficiently.[7] Using a high-boiling, inert solvent is crucial. Dowtherm A and mineral oil are classic choices.[7][8] Studies have shown that solvents with boiling points above 250 °C generally give the best yields.[8]

  • Solvent Optimization: While high boiling points are necessary, the choice of solvent can be refined. Solvents like 1,2,4-trichlorobenzene and 2-nitrotoluene have proven to be effective and potentially more economical alternatives.[8]

  • Substituent Effects: Be mindful of the electronic nature of your aniline substituents. Electron-donating groups in the meta-position are generally effective for the Gould-Jacobs reaction.[9] Conversely, strong electron-withdrawing groups can deactivate the aromatic ring, making the nucleophilic attack required for cyclization more difficult.[4]

  • Ensure Anhydrous Conditions: The presence of water can interfere with the reaction equilibrium and potentially lead to unwanted hydrolysis side reactions, inhibiting efficient cyclization.[4] Using anhydrous reagents and solvents is recommended.[4]

Data Presentation: Effect of Solvent Boiling Point on Yield

SolventBoiling Point (°C)Reported Yield (%)
Methyl Benzoate19925
iso-Butyl Benzoate24766
Dowtherm A257~65+
2,6-di-tert-butylphenol26565
Data adapted from a study on the Conrad-Limpach synthesis.[8]
Issue 3: Unwanted Decarboxylation of the Carboxylic Acid Group

Question: My target is a quinoline-4-carboxylic acid, but I'm isolating a significant amount of the corresponding decarboxylated quinoline. How can I prevent the loss of my carboxylic acid group?

Answer:

Decarboxylation is a common side reaction, particularly when the synthesis involves harsh acidic conditions or high temperatures, which are features of many classic quinoline syntheses.[10][11] The electron-withdrawing nature of the quinoline ring system can facilitate the loss of CO₂.

Troubleshooting Strategies:

  • Temperature Control: This is the most critical factor. If your cyclization or subsequent workup steps require high heat, you risk decarboxylation. Try to find the minimum temperature required for a reasonable reaction rate.

  • Milder Reaction Conditions: Explore newer synthetic methods that proceed under milder conditions. For instance, certain modern variations of the Doebner reaction can utilize different catalysts that may not require harsh reflux conditions.[12]

  • Post-Synthesis pH Control: During workup, avoid prolonged exposure to strong acids, especially at elevated temperatures. Neutralize the reaction mixture carefully and promptly after the reaction is complete.

  • Protecting Group Strategy: In some cases, it may be beneficial to perform the synthesis with the carboxylic acid group protected as an ester. The Gould-Jacobs reaction, for example, initially forms an ester which is then saponified.[9] This final hydrolysis step is typically done under basic conditions at lower temperatures, which are less likely to cause decarboxylation.

Issue 4: Formation of Regioisomers

Question: I'm using a substituted aniline or an unsymmetrical ketone in my synthesis (e.g., Combes or Friedländer), and I'm getting a mixture of regioisomers that are very difficult to separate. How can I control the regioselectivity?

Answer:

Regioisomer formation is a classic challenge when using unsymmetrical starting materials. The cyclization can occur at different positions on the aromatic ring or be directed by different positions of the ketone.

Troubleshooting Strategies:

  • Steric Hindrance: Steric bulk can be used to direct the cyclization. A large substituent on the aniline may block cyclization at the adjacent ortho position, favoring the other.

  • Electronic Effects: The electronic nature of substituents on the aniline ring dictates the nucleophilicity of the ortho positions. Electron-donating groups will activate the ortho and para positions, while withdrawing groups will deactivate them. Understanding these effects can help predict the major isomer.

  • Choice of Synthesis: The choice of reaction can influence the outcome. In the Conrad-Limpach-Knorr synthesis, for example, lower temperatures tend to favor the kinetic product (4-hydroxyquinoline), while higher temperatures favor the thermodynamic product (2-hydroxyquinoline).[4]

  • Directed Ortho-Metalation: For precise control, advanced methods like directed ortho-metalation can be employed to functionalize a specific position before initiating the quinoline-forming cascade.[11]

Visualizing the Troubleshooting Workflow

Problem Problem Identified: Mixture of Regioisomers Analysis Analyze Starting Materials: - Substituted Aniline? - Unsymmetrical Ketone? Problem->Analysis Sterics Modify Sterics: Introduce bulky group to block one reaction site Analysis->Sterics Yes Electronics Modify Electronics: Change EDG/EWG to alter nucleophilicity of ring Analysis->Electronics Yes Conditions Alter Reaction Conditions: - Temperature (Kinetic vs. Thermo) - Catalyst Choice Analysis->Conditions Yes Purify Optimize Purification: - Column Chromatography - Recrystallization Sterics->Purify Electronics->Purify Conditions->Purify

Caption: A decision-making workflow for tackling regioisomer issues.

Part 2: Experimental Protocols

Protocol 1: General Method for Tar Reduction in Doebner-von Miller Synthesis

This protocol outlines the biphasic approach to minimize polymerization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aniline (1.0 eq) and aqueous hydrochloric acid (e.g., 6M, sufficient to form the hydrochloride salt).

  • Solvent Addition: Add an equal volume of an immiscible organic solvent, such as toluene.

  • Heating: Heat the biphasic mixture to reflux with vigorous stirring to ensure adequate mixing at the phase interface.

  • Reactant Addition: Dissolve the α,β-unsaturated aldehyde or ketone (1.1 eq) in a minimal amount of the same organic solvent (toluene). Add this solution dropwise to the refluxing biphasic mixture over 1-2 hours.[1]

  • Reaction Monitoring: Continue to reflux for an additional 4-6 hours, monitoring the reaction's progress by TLC or LC-MS.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature. The two phases will separate.

    • Carefully neutralize the aqueous layer with a concentrated base solution (e.g., NaOH) until the pH is basic.[1]

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Identification and Characterization of Side Products

Accurate identification of byproducts is crucial for effective troubleshooting.

  • Initial Analysis (TLC/LC-MS):

    • Run a Thin Layer Chromatography (TLC) plate of your crude reaction mixture against your starting materials and (if available) an authentic sample of the desired product. This will give you a quick assessment of the reaction's complexity.

    • Inject a sample of the crude mixture into an LC-MS. The mass spectrometer will provide the molecular weights of the various components, which is invaluable for hypothesizing the structures of side products (e.g., decarboxylated product, dihydroquinoline intermediate, dimers).[11]

  • Preparative Chromatography:

    • If the side products are present in sufficient quantity, isolate them using preparative TLC or column chromatography.[13]

  • Structural Elucidation (NMR):

    • Acquire ¹H and ¹³C NMR spectra of the isolated impurities. Comparing these spectra to the spectrum of your desired product will reveal structural differences. For example, the absence of a carboxylic acid proton in the ¹H NMR and a carboxyl carbon in the ¹³C NMR would confirm decarboxylation.

  • Common Impurities to Look For:

    • Dihydroquinoline intermediates: Incomplete oxidation in reactions like the Doebner-von Miller can leave these impurities.[1] Their molecular weight will be 2 amu higher than the final product.

    • Isomers: As discussed, regioisomers are common and will have the same molecular weight but different chromatographic and spectroscopic properties.[13][14]

    • Unreacted Starting Materials: Easily identified by comparing with standards.[14]

References

Technical Support Center: Enhancing the Aqueous Solubility of 8-Fluoroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 8-Fluoroquinoline-2-carboxylic acid (CAS 914208-13-2). Researchers often encounter challenges with the limited aqueous solubility of this compound, which can impede progress in drug development and in vitro screening assays. This guide provides in-depth, field-proven troubleshooting strategies and foundational knowledge to help you overcome these obstacles.

Overview: Understanding the Challenge

This compound is a heterocyclic aromatic compound. Its structure, featuring a planar quinoline ring system, contributes to a stable crystal lattice and significant hydrophobicity, resulting in poor water solubility. However, the presence of both an acidic carboxylic acid group and a weakly basic quinoline nitrogen makes its solubility highly dependent on pH.[1][2][3] Many quinolone compounds exhibit a characteristic "U"-shaped pH-solubility profile, with minimal solubility near their isoelectric point and significantly higher solubility in acidic or alkaline conditions.[2][4]

This guide will walk you through the most effective methods to systematically enhance the solubility of this compound for your specific experimental needs.

Compound Properties Summary
PropertyValueSource
CAS Number 914208-13-2[5][6]
Molecular Formula C₁₀H₆FNO₂[6]
Molecular Weight 191.16 g/mol [6]
Appearance White to off-white crystalline powder[5]
Predicted Water Solubility ~790 mg/L (at neutral pH)[7]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A: At neutral pH, the carboxylic acid group is only partially ionized. The molecule exists predominantly in its neutral, zwitterionic, or un-ionized form, which is the least soluble species due to strong intermolecular forces in the crystal lattice. Fluoroquinolones are known to be poorly soluble in water at a pH between 6 and 8.[8]

Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

A: This is a common issue when the final concentration of the compound in the assay buffer exceeds its thermodynamic solubility limit in that specific medium. The DMSO stock allows you to create a high-concentration solution, but upon dilution into the aqueous buffer, the compound crashes out as the solvent environment abruptly changes from organic to mostly aqueous.

Q3: Can I just heat the solution to get it to dissolve?

A: While heating can temporarily increase solubility for many compounds, it is not a robust solution.[1] Upon cooling to your experimental temperature (e.g., 37°C or room temperature), the compound will likely precipitate, leading to a supersaturated and unstable solution that yields non-reproducible results.

Troubleshooting Guide 1: Solubility Enhancement via pH Adjustment

This is the most direct and effective method for ionizable compounds like this compound. By shifting the pH, you can ionize the carboxylic acid group to form a highly soluble carboxylate salt.[9][10]

Issue: Compound precipitates in neutral buffer during in vitro assays.
  • Problem: You need to prepare a stock solution for a cell-based or enzymatic assay, but the compound is insoluble at the required concentration in the final assay buffer (e.g., PBS at pH 7.4).

  • Scientific Rationale: The solubility of a carboxylic acid is governed by the Henderson-Hasselbalch equation. When the pH of the solution is raised above the pKa of the carboxylic acid group, the equilibrium shifts towards the deprotonated, anionic carboxylate form (R-COO⁻). This ionic species is significantly more polar and thus more soluble in water than the neutral acid form (R-COOH).[10][11]

    Caption: pH effect on carboxylic acid ionization.

Step-by-Step Protocol: pH-Based Solubilization
  • Initial Suspension: Weigh the desired amount of this compound and suspend it in a slightly smaller volume of your target aqueous buffer (e.g., 9 mL if your final volume is 10 mL).

  • Basification: While stirring, add a low-concentration basic solution (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the suspension. As the pH increases, the solid will begin to dissolve.

  • Endpoint Determination: Continue adding the base until the solution becomes completely clear. This indicates that the compound has fully converted to its soluble salt form.

  • Final pH and Volume Adjustment: Measure the pH of the final solution. If necessary, adjust it to the minimum pH required for complete dissolution that is still compatible with your assay. Be careful not to lower the pH too much, as this could cause precipitation. Bring the solution to the final desired volume with your buffer.

  • Recommendation: For sustained solubility, ensure your final solution is buffered at a pH at least 1-2 units above the compound's pKa.[12]

  • Expected Outcome: A visually clear, stable solution at a concentration that was previously unattainable in the neutral buffer.

  • Troubleshooting:

    • Precipitation Over Time: If the compound precipitates after standing, the buffer capacity may be insufficient to maintain the elevated pH.[12] Consider using a buffer with a higher buffering capacity or adjusting the final pH to a slightly higher value.

    • Compound Instability: Very high pH values can sometimes lead to chemical degradation (e.g., hydrolysis). It is crucial to assess the compound's stability at the selected pH over the duration of your experiment.

Troubleshooting Guide 2: Co-solvency

This technique involves adding a water-miscible organic solvent to the aqueous medium to increase the solubility of hydrophobic compounds.[13][14] It is particularly useful for preparing high-concentration stock solutions.

Issue: Need to prepare a high-concentration stock solution for serial dilutions.
  • Problem: You need a concentrated stock (e.g., 10-50 mM) for creating a dilution series, but the compound is insoluble even with pH adjustment at that high concentration.

  • Scientific Rationale: Co-solvents like DMSO, ethanol, or PEG 400 work by reducing the overall polarity of the aqueous solvent system.[14][15] This makes the environment more favorable for dissolving a hydrophobic solute, effectively reducing the interfacial tension between the solute and the solvent.

    Caption: Co-solvents reduce solvent polarity to aid dissolution.

Step-by-Step Protocol: Co-solvent Stock Preparation
  • Select a Co-solvent: Choose a pharmaceutically acceptable and assay-compatible co-solvent. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 300 or 400 (PEG 300/400)

  • Prepare Stock Solution: Dissolve the this compound in 100% of the chosen co-solvent to create a high-concentration stock. Gentle warming or sonication can assist in dissolution.[12]

  • Dilution into Assay Buffer: When preparing working solutions, add the co-solvent stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Control the Final Co-solvent Concentration: It is critical to keep the final concentration of the organic co-solvent in your assay as low as possible (typically <1%, and ideally <0.5% v/v) to avoid artifacts that could affect cell viability or enzyme activity.

  • Expected Outcome: A clear, high-concentration stock solution that can be serially diluted into aqueous buffers without immediate precipitation, provided the final concentration remains below the compound's aqueous solubility limit.

  • Troubleshooting:

    • Precipitation Upon Dilution: If precipitation still occurs, it means the final concentration is too high for that aqueous medium. You may need to combine methods: for instance, use a co-solvent stock and dilute it into a buffer that has also been pH-adjusted.

    • Assay Interference: Always run a vehicle control (assay buffer + the final concentration of co-solvent, without your compound) to ensure the co-solvent itself is not affecting your experimental results.

Troubleshooting Guide 3: Inclusion Complexation with Cyclodextrins

This advanced technique is suitable when pH adjustment or co-solvents are not viable options, for example, due to compound stability issues or assay compatibility.

Issue: Compound is sensitive to pH extremes and co-solvents interfere with the assay.
  • Problem: You need to increase the aqueous solubility of the compound without significantly altering the pH or introducing organic solvents.

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[16][17] They can encapsulate the hydrophobic quinoline portion of your molecule in a "host-guest" interaction, forming an inclusion complex.[18][19] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[16][17]

Step-by-Step Protocol: Cyclodextrin Complexation
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices in pharmaceuticals due to their high aqueous solubility and low toxicity.[16]

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v in water or buffer).

  • Form the Complex: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation and equilibration of the inclusion complex.

  • Isolate the Soluble Fraction: Filter the suspension through a 0.22 µm filter to remove any undissolved compound. The clear filtrate contains the soluble drug-cyclodextrin complex.

  • Quantify Concentration: Use a validated analytical method (e.g., HPLC-UV) to determine the exact concentration of the solubilized compound in the filtrate.

  • Expected Outcome: A significant increase in the aqueous concentration of the compound compared to its intrinsic solubility in water alone.

  • Troubleshooting:

    • Limited Solubility Enhancement: The degree of enhancement depends on the binding affinity between the compound and the cyclodextrin. If the increase is insufficient, you may need to screen different types of cyclodextrins (e.g., α-CD, γ-CD, or other derivatives).

    • Competitive Displacement: Be aware that other molecules in your assay medium could potentially compete with your compound for the cyclodextrin cavity, which might affect its solubility or activity.

Comparison of Solubility Enhancement Techniques
MethodPrincipleProsConsBest For
pH Adjustment Ionization to a soluble salt formHigh solubility increase, simple, cost-effective[20]Only for ionizable compounds; risk of pH-related instability or assay incompatibilityIn vitro assays, formulation of aqueous solutions
Co-solvency Reducing solvent polarityHigh stock concentrations achievable; versatilePotential for assay interference; risk of precipitation on dilutionHigh-throughput screening, preparing concentrated stocks
Cyclodextrins Host-guest encapsulationWorks for non-ionizable compounds; avoids organic solvents and extreme pHMore complex preparation; higher cost; potential for competitive bindingFormulations where pH/solvents are not viable; improving bioavailability[16]

References

Technical Support Center: Optimizing Amidation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the amidation of carboxylic acids. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you overcome common challenges in amide bond formation. As Senior Application Scientists, we understand that while amide coupling is a fundamental transformation, its success is highly dependent on a nuanced understanding of reaction conditions and reagent choice. This resource is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in amide coupling reactions. The root cause often lies in one of several key areas: inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1]

Potential Cause & Explanation Troubleshooting Steps & Rationale
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species (an active ester) to be susceptible to nucleophilic attack by the amine.[2] If the coupling reagent is degraded, used in insufficient amounts, or is simply not potent enough for your substrate, activation will be incomplete.1. Verify Reagent Quality & Stoichiometry: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq.). 2. Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a base for a period (e.g., 15-30 minutes) before adding the amine.[3] This ensures the active ester is fully formed prior to the introduction of the nucleophile.[3] 3. Switch to a More Potent Coupling Reagent: If using a carbodiimide like EDC, consider switching to a uronium/aminium salt like HATU or HBTU, which are generally more reactive and efficient, especially for hindered substrates.[3][4]
Deactivated or Unreactive Amine: The amine's nucleophilicity can be compromised. This can happen if the amine is protonated (forming a non-nucleophilic ammonium salt), or if it is sterically hindered or electronically deactivated (e.g., anilines with electron-withdrawing groups).1. Base Selection is Crucial: Use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acidic protons without competing with your amine nucleophile.[2] Typically, 2-3 equivalents of base are used. 2. Consider a Stronger Base for Unreactive Amines: For particularly unreactive amines, a stronger, non-nucleophilic base might be necessary. However, exercise caution as strong bases can promote side reactions like racemization.[5] 3. Increase Reaction Temperature: For sterically hindered or electronically poor amines, increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions at higher temperatures.
Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting carboxylic acid and preventing amide formation.1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome.1. Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are commonly used as they effectively dissolve the reactants.[6][7] 2. Temperature and Time: Most amide couplings proceed well at room temperature. However, for challenging substrates, heating may be required. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Significant Side Reactions Observed

The formation of impurities can complicate purification and reduce the overall yield of the desired amide. Understanding and mitigating these side reactions is key to a successful synthesis.

A. Racemization/Epimerization

For chiral carboxylic acids, particularly α-amino acids, loss of stereochemical integrity is a major concern. Epimerization is a side reaction that can occur during peptide synthesis, affecting the molecule's overall conformation and bioactivity.[5][8][9][10]

Mechanism of Racemization: The primary mechanism involves the formation of an oxazolone intermediate from the activated amino acid, which can readily tautomerize, leading to a loss of stereochemistry at the α-carbon.

Racemization_Mechanism

Mitigation Strategies:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can suppress racemization.[11] These additives react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation.[4] OxymaPure is another effective, non-explosive alternative to HOBt.

  • Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU (which contains the HOAt moiety) are known for their low rates of racemization.[3] Carbodiimides like DCC or EDC, when used alone, have a higher tendency to cause racemization, making the inclusion of an additive like HOBt or HOAt crucial.[12]

  • Base Selection: Use of a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or sym-collidine can sometimes reduce the rate of racemization compared to stronger bases like DIPEA.[12]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help minimize racemization.[1]

B. Formation of Urea Byproducts

When using carbodiimide coupling reagents like DCC and EDC, a common byproduct is the corresponding urea (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea).

  • DCC: The resulting dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration.

  • EDC: The urea byproduct from EDC is water-soluble, which simplifies purification as it can be removed with an aqueous workup.[13] This is a significant advantage of EDC over DCC.[13]

C. Rearrangement of O-Acylisourea Intermediate

With carbodiimide reagents, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This side reaction effectively consumes the activated carboxylic acid.

Mitigation: This side reaction can be minimized by the addition of HOBt or NHS (N-hydroxysuccinimide). These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent?

The choice depends on several factors including the steric hindrance of your substrates, the potential for racemization, cost, and ease of byproduct removal.[15]

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICInexpensive, widely used.Can cause racemization without additives; DCC byproduct (DCU) can be difficult to remove.[12][13]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh coupling efficiency, fast reaction rates, low racemization (especially HATU).[3][4]More expensive than carbodiimides.
Phosphonium Salts PyBOP, PyAOPVery effective, particularly for hindered couplings; do not react with the free amine, allowing for equimolar stoichiometry.[16]Can be more expensive; byproducts can sometimes complicate purification.

Q2: What is the optimal order of reagent addition?

For most modern coupling reagents like HATU, the generally accepted best practice is to pre-activate the carboxylic acid.[17]

  • Dissolve the carboxylic acid in an anhydrous solvent.

  • Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir for 15-30 minutes at room temperature.[3]

  • Add the amine.

This sequence ensures the formation of the reactive ester intermediate before the amine is introduced, which can minimize side reactions.[17]

Reagent_Addition_Workflow

Q3: Which solvent should I use?

Polar aprotic solvents are generally preferred for their ability to dissolve the various reaction components.[6]

  • DMF (N,N-Dimethylformamide): A very common choice due to its high polarity and solvating power.

  • DCM (Dichloromethane): Another popular choice, especially when byproducts or starting materials are less polar.

  • Acetonitrile (MeCN): A good option, particularly when compatibility with reverse-phase HPLC purification is desired.[17]

  • Greener Alternatives: In recent years, more environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and p-cymene have been explored as replacements for DMF and DCM.[6][18]

Q4: How do I properly work up and purify my reaction?

A typical aqueous workup is designed to remove unreacted starting materials, the coupling reagent byproducts, and the base.[19][20]

Experimental Protocol: General Aqueous Workup

  • Quench the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or DCM.[3]

  • Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl or saturated NH₄Cl) to remove the base (e.g., DIPEA) and any unreacted amine.[3][19]

  • Basic Wash: Wash with a mild basic solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid and acidic byproducts like HOBt or HOAt.[3][19]

  • Brine Wash: Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: The resulting crude product can then be purified, typically by column chromatography or recrystallization.

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU[3]
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup as described above.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 equivalent), HOBt (1.0-1.2 equivalents), and the amine (1.0-1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1-1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup. The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[21]

References

Stability issues of 8-Fluoroquinoline-2-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating pH-Dependent Stability

Welcome to the technical support center for 8-Fluoroquinoline-2-carboxylic acid (CAS 914208-13-2). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability of this crucial research compound. Unexplained variability in experimental results can often be traced back to the chemical stability of key reagents. This guide focuses on the most critical variable affecting this compound: pH .

The fluorinated quinoline scaffold is noted for its potential in improving metabolic stability in drug candidates.[1] However, the chemical stability of the molecule in solution during experimental workflows is a separate and vital consideration. This document provides a framework for understanding, predicting, and managing potential stability issues to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of this compound.

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The primary factors are pH and exposure to light . The molecule's structure, featuring a carboxylic acid group and a quinoline nitrogen, makes its solubility and reactivity highly dependent on the pH of the medium. Additionally, studies on analogous compounds have shown that fluoroquinolones with a fluorine atom at the C-8 position are susceptible to degradation upon exposure to UV light.[2]

Q2: How does pH affect the molecule's structure and solubility?

A2: The molecule has two ionizable groups: the carboxylic acid (pKa₁) and the quinoline nitrogen (pKa₂). While the exact experimental pKa values for this specific molecule are not widely published, we can estimate them based on related structures like 8-hydroxyquinoline-2-carboxylic acid[3] and quinoline itself.[4]

  • pKa₁ (Carboxylic Acid): Estimated to be around pH 3.5 - 4.5 . Below this pH, the group is protonated (-COOH) and less water-soluble. Above this pH, it is deprotonated (-COO⁻), increasing its aqueous solubility.

  • pKa₂ (Quinoline Nitrogen): Estimated to be around pH 1.5 - 2.5 . Below this pH, the nitrogen is protonated (-NH⁺-). Above this pH, it is neutral.

The molecule's charge and solubility profile changes significantly across the pH range, which directly impacts its stability.

Q3: What are the likely degradation pathways under different pH conditions?

A3: Based on the known chemistry of quinolines and fluoroquinolones, we can propose the following pathways:

  • Alkaline Conditions (pH > 8): The quinoline ring system becomes more susceptible to nucleophilic attack. Degradation may be initiated by hydroxylation, potentially leading to ring-opening products.[5] This is often the most significant cause of degradation for this class of compounds.

  • Acidic Conditions (pH < 4): While generally more stable than in alkaline conditions, prolonged exposure to strong acid and heat can promote decarboxylation (loss of the -COOH group) to form 8-fluoroquinoline.

  • Photodegradation: Exposure to UV light, especially in aqueous solutions, can lead to defluorination and other complex rearrangements.[2] This is a critical consideration irrespective of pH.

Q4: Are there any visual indicators of degradation?

A4: Yes. A freshly prepared solution of this compound in a suitable solvent should be clear and colorless. The appearance of a yellow or brown tint over time is a common visual indicator of degradation product formation. The formation of a precipitate or cloudiness can also indicate either degradation or a change in solubility due to a pH shift.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: For maximum stability:

  • Solid Form: Store in a tightly sealed container at 2-8°C, protected from light and moisture.[1]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Store these at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.

  • Aqueous Working Solutions: These are the most susceptible to degradation. It is strongly recommended to prepare fresh aqueous solutions for each experiment. If temporary storage is unavoidable, keep the solution on ice, protected from light, and use it within a few hours. Avoid storing aqueous solutions, especially those with a pH > 7.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems that may arise from the instability of this compound.

Issue 1: Inconsistent or Non-Reproducible Assay Results

You observe significant variability between experiments or a gradual loss of compound activity over the course of a multi-day experiment.

  • Underlying Cause: This is a classic sign of compound degradation in your aqueous assay buffer. The rate of degradation can be highly dependent on the buffer composition, pH, and temperature.

  • Troubleshooting Steps:

    • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your final assay buffer after all components have been added. Do not rely solely on the theoretical pH of the buffer stock.

    • Assess Compound Purity: Analyze an aliquot of your stock solution and a freshly prepared working solution by HPLC (see Protocol 2) to establish a baseline purity (t=0).

    • Conduct a Time-Course Stability Test: Incubate your compound in the final assay buffer under the exact experimental conditions (temperature, light exposure). Take aliquots at several time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.

    • Mitigation: If degradation is confirmed, prepare fresh working solutions immediately before each assay. If the experiment is long, consider adding the compound at the last possible moment.

Issue 2: Precipitate Formation When Diluting into Aqueous Buffer

When you dilute your organic stock solution into the aqueous experimental buffer, the solution becomes cloudy or a precipitate forms.

  • Underlying Cause: This is typically a solubility issue, not necessarily degradation. The pH of your buffer may be in a range where the compound is least soluble (around its isoelectric point).

  • Troubleshooting Steps:

    • Check Buffer pH vs. pKa: The compound is least soluble when it is neutral. This occurs at a pH between its two pKa values. If your buffer pH is in this range (approx. pH 2.5-4.0), solubility will be minimal.

    • Adjust Buffer pH: If your experiment allows, slightly increasing the pH (e.g., to pH 7.4) will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.

    • Reduce Final Concentration: The concentration may be exceeding the solubility limit in the final buffer system.

    • Increase Organic Co-solvent: If permissible in your assay, increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, be mindful of the solvent's potential effects on your experimental system.

In-Depth Experimental Protocols

These protocols provide a framework for proactively assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify potential stability liabilities.

Objective: To determine the stability of this compound under acidic, alkaline, and oxidative stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (see Protocol 2)

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Set up Degradation Conditions: In separate, clearly labeled amber vials (to protect from light), add the stock solution to the stressor solutions to achieve a final compound concentration of ~50 µg/mL:

    • Acidic: Compound in 0.1 M HCl

    • Alkaline: Compound in 0.1 M NaOH

    • Oxidative: Compound in 3% H₂O₂

    • Control: Compound in HPLC-grade water

  • Initial Sample (t=0): Immediately after preparation, take an aliquot from each vial, neutralize it if necessary (e.g., add an equivalent amount of NaOH to the HCl sample and vice versa), and dilute with mobile phase for HPLC analysis.

  • Incubation: Place the vials in a water bath set to 60°C.

  • Time-Point Sampling: Withdraw aliquots at 2, 8, and 24 hours. Neutralize and dilute as in step 3.

  • Analysis: Analyze all samples by HPLC (Protocol 2). Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the t=0 sample.

Data Presentation: Expected Stability Profile

The following table summarizes the expected outcome of a forced degradation study based on the chemical properties of fluoroquinolones. Actual results should be determined experimentally.

ConditionStressorTemperatureExpected Degradation (after 24h)Primary Degradation Pathway
Acidic 0.1 M HCl60°C5 - 15%Decarboxylation
Alkaline 0.1 M NaOH60°C40 - 80%Hydroxylation, Ring Cleavage
Oxidative 3% H₂O₂60°C10 - 30%N-oxidation, Hydroxylation
Photolytic UV Light (254/365 nm)Room Temp> 50%Defluorination, Rearrangement
Protocol 2: HPLC Method for Stability Monitoring

This method provides a robust starting point for separating this compound from its potential degradation products.

  • Column: C18 reverse-phase, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Rationale: The acidic mobile phase (pH ~2.7) ensures the carboxylic acid is protonated, leading to good retention and sharp peak shape on a C18 column.[6] The gradient elution allows for the separation of the relatively polar parent compound from potentially more non-polar degradation products (like the decarboxylated version) and highly polar products (from ring opening).

Visualizing Workflows and Mechanisms

Diagrams can clarify complex processes. Below are Graphviz representations of the proposed degradation pathway and the experimental workflow for stability testing.

Proposed Degradation Pathways

G cluster_acid Acidic Stress (e.g., HCl, heat) cluster_alkaline Alkaline Stress (e.g., NaOH) cluster_photo Photolytic Stress (UV Light) parent This compound decarboxylated 8-Fluoroquinoline (Decarboxylation Product) parent->decarboxylated  -CO₂ hydroxylated Hydroxylated Intermediates parent->hydroxylated  +OH⁻ defluorinated Defluorinated Products & Other Rearrangements parent->defluorinated  -F ring_opened Ring-Opened Products hydroxylated->ring_opened

Caption: Proposed degradation pathways for this compound under different stress conditions.

Experimental Workflow for Stability Assessment

G start Define Experimental Conditions (Buffer, Temp, Time) prep_sol Prepare Fresh Stock & Working Solutions start->prep_sol t0_analysis Analyze t=0 Sample (Baseline Purity via HPLC) prep_sol->t0_analysis incubation Incubate Compound Under Test Conditions prep_sol->incubation data_analysis Calculate % Remaining Parent & Identify Degradation Peaks t0_analysis->data_analysis sampling Withdraw Aliquots at Defined Time Points incubation->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis hplc_analysis->data_analysis conclusion Determine Stability & Adjust Protocol data_analysis->conclusion

Caption: A systematic workflow for evaluating the stability of the compound in a specific experimental setup.

References

Identification and removal of impurities in 8-Fluoroquinoline-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Fluoroquinoline-2-carboxylic acid

A Guide to Identification and Removal of Synthesis Impurities

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources throughout the synthetic process. The most common categories include:

  • Unreacted Starting Materials: Incomplete conversion of precursors, such as substituted anilines or pyruvic acid derivatives, is a frequent source of contamination.

  • Side-Reaction Products: Depending on the specific synthetic route (e.g., variations of the Doebner, Combes, or Friedländer syntheses), alternative reaction pathways can lead to undesired byproducts.[1][2][3] These may include regioisomers, products of over-reaction, or condensation side-products.

  • Intermediate Species: Failure to drive the reaction to completion can leave stable intermediates in the crude product. For instance, in a multi-step cyclization, the pre-cyclized enamine or Schiff base could persist.[4][5]

  • Degradation Products: Quinoline derivatives can be sensitive to air and light, leading to the formation of colored, oxidized impurities over time.[6] Harsh reaction conditions, such as excessive heat, can also cause decarboxylation.

  • Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., DMF, ethanol) and reagents like acid catalysts or bases can be retained in the final product.[7][8]

Q2: My final, isolated product has a distinct yellow or brownish tint. Does this indicate significant impurity?

A2: Not necessarily, although it warrants investigation. Pure this compound is typically a white or off-white crystalline solid.[9] However, many quinoline compounds are susceptible to oxidation upon exposure to air and light, which can result in a yellow or brown discoloration.[6] While this may be due to trace-level oxidized species that do not significantly impact the overall purity, it is crucial to verify the purity using analytical techniques like HPLC. If the color is accompanied by multiple peaks in the chromatogram, further purification is required.

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in my product?

A3: A multi-technique approach is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 column with UV detection is standard for separating the main compound from most impurities.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying unknown impurity peaks by providing molecular weight information.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information. It can confirm the structure of the desired product and help identify major impurities, especially isomers, if their signals can be resolved from the main compound.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and making a preliminary assessment of the number of components in the crude product.[14]

Q4: Can I use distillation for purification?

A4: Distillation is generally not suitable for this compound. As a solid with a relatively high molecular weight (191.16 g/mol ) and a carboxylic acid functional group, it would likely decompose at the high temperatures required for distillation, even under vacuum. Methods like recrystallization and chromatography are far more appropriate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and workup of this compound.

Problem 1: My HPLC analysis shows multiple significant impurity peaks (>1%) after initial workup.

  • Causality: This common issue points to either an incomplete reaction or the formation of multiple side products. The Doebner-von Miller reaction, for instance, is known for potentially generating tarry by-products if not well-controlled.[6][15] The identity of the impurities will be dictated by the specific reactants and conditions used.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low product purity.

  • Recommended Actions:

    • Identify the Impurities: Use LC-MS to get the molecular weights of the impurity peaks. This can quickly determine if they are unreacted starting materials, intermediates, or unexpected side products.

    • Optimize Reaction Conditions: If unreacted starting materials are present, consider increasing the reaction time, temperature, or the stoichiometry of the limiting reagent.

    • Implement a Preliminary Purification: An acid-base extraction is highly effective for carboxylic acids. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving many neutral or basic impurities behind. Re-acidification of the aqueous layer will then precipitate the purified product.

Problem 2: A persistent impurity peak co-elutes or elutes very close to my main product peak in HPLC.

  • Causality: This often indicates the presence of a regioisomer or a structurally very similar compound. For example, if the cyclization reaction is not perfectly regioselective, a positional isomer of the fluorine atom or other substituents could be formed. Such isomers often have very similar polarities, making them difficult to separate.[6]

  • Recommended Actions:

    • Modify HPLC Method: Do not assume the impurity cannot be separated. Systematically alter the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol, or adjust the pH of the aqueous buffer).[16][17] Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).

    • Recrystallization with Solvent Screening: A carefully chosen recrystallization solvent can sometimes selectively crystallize the desired product, leaving the isomeric impurity in the mother liquor. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).

    • Preparative Chromatography: If high purity is essential and other methods fail, preparative HPLC or flash column chromatography may be necessary. This requires careful method development on an analytical scale first to ensure adequate separation.

Problem 3: The final product fails to crystallize and remains an oil or a sticky solid.

  • Causality: High levels of impurities, particularly residual solvents or viscous side-products, can inhibit the formation of a crystal lattice. The presence of even small amounts of certain contaminants can act as "crystal poisons."

  • Recommended Actions:

    • Thoroughly Remove Solvents: Ensure all reaction solvents, especially high-boiling ones like DMF or DMSO, are removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can sometimes help.

    • Perform Acid-Base Extraction: As detailed in Problem 1, this is an excellent first step to remove gross, non-acidic impurities that may be preventing crystallization.[8]

    • Induce Crystallization: If the product is clean but reluctant to crystallize from a solution, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available.

    • Solvent Trituration: Add a solvent in which the desired product is poorly soluble but the impurities are soluble. Stir the oily product in this solvent. The product may solidify while the impurities are washed away. Hexanes or diethyl ether are often good choices for this.

Key Protocols & Methodologies

Protocol 1: General Analytical HPLC Method for Purity Assessment

This method serves as a starting point and should be optimized for your specific system and impurity profile.

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase A: 0.1% Phosphoric acid in water (adjusting pH can improve peak shape for carboxylic acids).[17]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high concentration of A (e.g., 90%) and gradually increase B over 20-30 minutes. A typical gradient might be: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[10]

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phase A/B).

Protocol 2: Standard Recrystallization Procedure

References

Technical Support Center: Overcoming Challenges in Carboxylic Acid Drug Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carboxylic acid drug formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions. Carboxylic acid-containing drugs are a significant class of pharmaceuticals, but their inherent physicochemical properties often present formulation challenges.[1] This guide provides in-depth technical insights and practical solutions to help you navigate these complexities.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor Aqueous Solubility and Dissolution Rate

Question: My carboxylic acid drug candidate exhibits very low solubility in aqueous media, leading to poor dissolution and anticipated low bioavailability. What strategies can I employ to improve this?

Answer:

Poor aqueous solubility is a primary hurdle for many carboxylic acid drugs, largely due to the ionizable nature of the carboxyl group, which is pH-dependent.[1] At low pH, the un-ionized form predominates, which is typically less soluble. Here are several strategies to enhance solubility and dissolution:

1. Salt Formation:

  • Underlying Principle: Converting the acidic drug into a salt is a common and effective method to increase solubility and dissolution rates.[2][3] The salt form often has a higher solubility than the free acid in the aqueous diffusion layer surrounding the solid particle.[3]

  • Experimental Protocol:

    • Counterion Selection: Select a pharmaceutically acceptable base (counterion). Common choices for acidic drugs include sodium and calcium.[4] The pKa of the conjugate base should ideally be significantly higher than the pKa of the carboxylic acid drug to ensure efficient proton transfer.[2]

    • Stoichiometry: React the carboxylic acid drug with the chosen base in an appropriate solvent system, typically in equimolar amounts.

    • Isolation and Characterization: Isolate the resulting salt and characterize it using techniques like DSC, XRD, and SEM to confirm its formation and assess its physicochemical properties.[5]

    • Solubility and Dissolution Testing: Compare the aqueous solubility and intrinsic dissolution rate (IDR) of the salt form with the free acid form across a relevant pH range.[5]

  • Causality: The ionized salt form is more polar and interacts more favorably with water molecules, leading to increased solubility.[6] This is particularly effective for oral formulations as it can enhance absorption in the gastrointestinal tract.[6]

2. Co-crystals:

  • Underlying Principle: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a coformer in a specific stoichiometric ratio to form a new crystalline solid.[7][8] This can significantly alter the physicochemical properties of the drug, including solubility, without modifying its chemical structure.[9]

  • Experimental Protocol:

    • Coformer Selection: Choose a pharmaceutically acceptable coformer, often a carboxylic acid itself (e.g., fumaric acid, succinic acid) or other molecules capable of forming strong hydrogen bonds.[10]

    • Preparation: Prepare the co-crystals using methods like liquid-assisted grinding or solvent evaporation.

    • Characterization: Confirm co-crystal formation using techniques like PXRD, DSC, and FTIR.[9][11]

    • Performance Evaluation: Assess the impact on solubility and dissolution rate compared to the pure drug.[7][11]

  • Causality: The new crystalline lattice has a different, often lower, lattice energy than the pure drug, which facilitates easier dissolution.[12]

3. pH Modification of the Microenvironment:

  • Underlying Principle: For ionizable drugs, incorporating pH-modifying excipients into the formulation can alter the pH of the microenvironment surrounding the drug particles, thereby increasing solubility.[12][13]

  • Experimental Protocol:

    • Excipient Selection: Choose acidic or basic excipients (buffers) to include in the solid dosage form. For a carboxylic acid drug, a basic excipient would be beneficial.

    • Formulation: Develop tablet or capsule formulations containing the drug and the pH-modifying excipient.

    • Dissolution Testing: Perform dissolution studies in media with varying pH to simulate the gastrointestinal tract and measure the pH of the microenvironment.[13]

  • Causality: The excipient dissolves and creates a localized pH environment where the drug is more soluble, leading to an enhanced dissolution rate.[4]

4. Particle Size Reduction:

  • Underlying Principle: Reducing the particle size of the drug increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[12][14]

  • Experimental Protocol:

    • Method Selection: Employ techniques like micronization (e.g., jet milling) or nanocrystallization (e.g., high-pressure homogenization).[3][14]

    • Characterization: Measure the particle size distribution before and after the process.

    • Dissolution Studies: Compare the dissolution profiles of the size-reduced drug with the original material.

  • Causality: A larger surface area allows for more extensive contact between the drug and the dissolution medium, leading to a faster rate of dissolution.[3]

Issue 2: Low Permeability Across Biological Membranes

Question: My carboxylic acid drug has good aqueous solubility in its ionized form, but this form exhibits poor membrane permeability. How can I improve its ability to cross biological membranes?

Answer:

This is a classic challenge dictated by the pH-partition hypothesis, where a delicate balance exists between solubility and permeability.[1] The ionized form is soluble but poorly permeable, while the un-ionized form is more permeable but less soluble.[1] Here are some strategies to address this:

1. Prodrug Approach:

  • Underlying Principle: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug.[15] For carboxylic acids, masking the carboxyl group with a lipophilic moiety can enhance membrane permeability.[15][16]

  • Experimental Protocol:

    • Prodrug Synthesis: Synthesize an ester or amide prodrug of the carboxylic acid. Acyloxy ester prodrugs are a common choice.[16]

    • Physicochemical Characterization: Determine the lipophilicity (e.g., LogP or LogD) of the prodrug compared to the parent drug.

    • Permeability Studies: Conduct in vitro permeability assays (e.g., Caco-2 or PAMPA) to assess the improvement in membrane transport.

    • Stability and Conversion Studies: Evaluate the chemical stability of the prodrug and its enzymatic conversion back to the active drug in relevant biological matrices (e.g., plasma, liver microsomes).[16]

  • Causality: The more lipophilic prodrug can more easily partition into and diffuse across the lipid bilayer of cell membranes.[15] Once absorbed, enzymes cleave the promoiety to release the active carboxylic acid drug.

2. Lipid-Based Formulations:

  • Underlying Principle: Formulating the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS) or Solid Lipid Nanoparticles (SLNs), can enhance its absorption.[1][]

  • Experimental Protocol:

    • Excipient Screening: Screen various oils, surfactants, and co-solvents for their ability to solubilize the drug.[18][19]

    • Formulation Development: Prepare SEDDS or SLN formulations and characterize them for droplet size, zeta potential, and drug loading.

    • In Vitro Lipolysis: Perform in vitro lipolysis studies to understand how the formulation will behave in the gastrointestinal tract.

    • Permeability Assessment: Evaluate the permeability of the drug from the lipid-based formulation using in vitro models.

  • Causality: Lipid-based formulations can present the drug in a solubilized state, bypass the dissolution step, and promote lymphatic transport, thereby enhancing oral bioavailability.[18] Some lipid excipients can also act as permeability enhancers.[18]

3. Use of Permeability Enhancers:

  • Underlying Principle: Certain excipients, known as permeability enhancers, can transiently and reversibly alter the integrity of the intestinal epithelium to allow for increased drug absorption.

  • Experimental Protocol:

    • Enhancer Selection: Choose a suitable and safe permeability enhancer.

    • Formulation and In Vitro Testing: Co-formulate the drug with the enhancer and evaluate its effect on permeability and cell viability in Caco-2 cell monolayers.

  • Causality: Permeability enhancers can work through various mechanisms, such as opening tight junctions between epithelial cells or fluidizing the cell membrane.

Issue 3: Chemical Instability in Formulations

Question: My carboxylic acid drug is degrading in my formulation, particularly in liquid or semi-solid dosage forms. What are the likely causes and how can I improve its stability?

Answer:

Carboxylic acid drugs can be susceptible to several degradation pathways, including hydrolysis, oxidation, and reactions with excipients.[1]

1. Esterification with Alcoholic Excipients:

  • Problem: In formulations containing polyols like polyethylene glycol (PEG) or glycerin, the carboxylic acid can react to form esters, leading to drug degradation.[20] This reaction is more likely with the un-ionized form of the drug.[20]

  • Troubleshooting Steps:

    • pH Adjustment: Increase the pH of the formulation to favor the ionized (carboxylate) form of the drug, which is less reactive towards esterification.[20]

    • Excipient Choice: If possible, replace alcoholic excipients with non-reactive alternatives.

    • Water Content: The presence of water can sometimes decrease the rate of esterification.[20] However, this must be balanced with the potential for hydrolysis.

2. Hydrolysis and Oxidation:

  • Problem: The stability of carboxylic acid drugs can be compromised by hydrolysis and oxidation, especially in aqueous environments and when exposed to light or oxygen.[1][21]

  • Troubleshooting Steps:

    • pH Control: Determine the pH of maximum stability through a pH-rate profile study and use appropriate buffering agents to maintain this pH in the formulation.[22]

    • Antioxidants: Incorporate antioxidants such as ascorbic acid or tocopherols to prevent oxidative degradation.[22]

    • Chelating Agents: Use chelating agents like EDTA to bind metal ions that can catalyze oxidation.

    • Packaging: Protect the formulation from light using amber-colored containers and from oxygen by packaging under an inert gas like nitrogen.[23]

3. Incompatibility with Excipients:

  • Problem: Carboxylic acids can react with certain excipients, leading to instability.[1] For instance, they can react with basic excipients or form esters with excipients containing hydroxyl groups.[24]

  • Troubleshooting Steps:

    • Excipient Compatibility Studies: Conduct thorough compatibility studies at the pre-formulation stage by mixing the drug with individual excipients and storing them under accelerated conditions. Analyze the mixtures for the appearance of degradation products.

    • Inert Excipient Selection: Choose excipients that are known to be compatible with acidic drugs.

Visualization of Troubleshooting Workflow

Troubleshooting_Carboxylic_Acid_Formulations Start Formulation Challenge Identified Solubility Poor Solubility / Dissolution Start->Solubility Permeability Low Permeability Start->Permeability Stability Chemical Instability Start->Stability Salt Salt Formation Solubility->Salt Cocrystal Co-crystals Solubility->Cocrystal pH_Mod pH Modification Solubility->pH_Mod Size_Red Particle Size Reduction Solubility->Size_Red Prodrug Prodrug Approach Permeability->Prodrug Lipid Lipid-Based Systems Permeability->Lipid Enhancer Permeability Enhancers Permeability->Enhancer Ester Esterification with Excipients Stability->Ester Hydro_Ox Hydrolysis / Oxidation Stability->Hydro_Ox Incompat Excipient Incompatibility Stability->Incompat

Caption: Troubleshooting workflow for common challenges in carboxylic acid drug formulations.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the "pH-partition hypothesis" and why is it critical for carboxylic acid drugs?

The pH-partition hypothesis is a fundamental concept in drug absorption. It states that for a drug to be absorbed by passive diffusion across a biological membrane, it must be in its un-ionized, lipid-soluble form. Carboxylic acids are weak acids, meaning the extent of their ionization is dependent on the pH of the surrounding environment.[1] In the acidic environment of the stomach (low pH), they are predominantly in their un-ionized form, which favors absorption. However, as they move to the more alkaline environment of the small intestine (higher pH), they become more ionized. This ionized form is more water-soluble but has poor permeability across the lipid-rich cell membranes of the intestinal wall.[1] Therefore, understanding and managing this pH-dependent balance between solubility and permeability is crucial for successful oral formulation of carboxylic acid drugs.[1]

Q2: When should I choose salt formation versus co-crystallization to improve solubility?

Both salt formation and co-crystallization are excellent strategies for enhancing the solubility of carboxylic acid drugs. The choice often depends on the specific properties of the drug and the desired formulation characteristics.

FeatureSalt FormationCo-crystallization
Mechanism Ionization of the drugFormation of a new crystalline structure with a coformer through non-covalent bonds
Applicability Only for ionizable drugs (weak acids or bases)Applicable to both ionizable and non-ionizable drugs
pH-dependence Solubility is highly pH-dependentCan provide improved solubility that is less pH-dependent
Hygroscopicity Salts can sometimes be more hygroscopicCo-crystals may offer better control over hygroscopicity
Regulatory Well-established regulatory pathwayA newer but increasingly accepted approach

Recommendation: If your drug is ionizable and a stable, non-hygroscopic salt can be formed, this is often a straightforward and effective approach.[2] Co-crystallization is a valuable alternative, especially if salt formation is problematic (e.g., leading to instability or high hygroscopicity) or if the drug is non-ionizable.[8]

Q3: Can lipid-based formulations help with GI irritation caused by some carboxylic acid drugs?

Yes, lipid-based formulations can be an effective strategy to mitigate gastrointestinal (GI) irritation, which is a common issue with drugs like nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The acidic nature of these drugs can cause direct irritation to the gastric mucosa. By incorporating the drug into a lipid-based system, the drug is in a dissolved state within the lipid matrix. This can prevent direct contact of the acidic drug particles with the stomach lining, thereby reducing irritation. Furthermore, some lipid formulations can promote lymphatic transport, which bypasses the portal circulation and can reduce first-pass metabolism and potential liver toxicity.

Q4: How do I select the right excipients for my carboxylic acid drug formulation?

Excipient selection is critical and should be guided by pre-formulation studies. Key considerations include:

  • Compatibility: As discussed in the troubleshooting section, conduct compatibility studies to rule out any chemical reactions between the drug and excipients.[1]

  • Functionality: Choose excipients that address the specific challenges of your drug. For example:

    • Poor Solubility: Consider solubilizers like surfactants (e.g., Kolliphor®) or polymers (e.g., Soluplus®).[1]

    • GI Irritation/Acid Instability: Use enteric-coating polymers (e.g., Eudragit® grades) to protect the stomach and ensure the drug is released in the intestine.[25][26]

    • Controlled Release: Employ matrix-forming polymers to achieve a sustained release profile.[1]

  • pH: Be mindful of the pH of the excipients and their potential to influence the microenvironment pH of the formulation.

Visualization of Formulation Strategy Selection

Formulation_Strategy Start Carboxylic Acid API Problem Primary Challenge? Start->Problem Solubility Solubility Problem->Solubility Solubility Permeability Permeability Problem->Permeability Permeability Stability Stability & GI Irritation Problem->Stability Stability/Irritation Sol_Strat Salt Formation Co-crystals Amorphous Solid Dispersions Particle Size Reduction Solubility->Sol_Strat Perm_Strat Prodrug Approach Lipid-Based Systems (SEDDS, SLNs) Nanoparticles Permeability->Perm_Strat Stab_Strat Enteric Coating Controlled Release pH Modifiers Antioxidants Stability->Stab_Strat

Caption: Decision tree for selecting a formulation strategy based on the primary challenge.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 8-Fluoroquinoline-2-carboxylic Acid and Other Quinolone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 8-Fluoroquinoline-2-carboxylic acid and related quinolone analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential and structure-activity relationships within this important class of compounds.

Introduction: The Enduring Significance of the Quinolone Scaffold

Quinolones are a major class of synthetic antibacterial agents, with the first member, nalidixic acid, being introduced in 1962.[1] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a critical pharmacophore for binding to bacterial DNA gyrase.[2] The subsequent addition of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, a subgroup with a broader spectrum of activity and improved pharmacokinetic properties.[3][4]

The versatility of the quinolone scaffold has led to the synthesis of over 10,000 analogs, many of which exhibit a wide range of biological activities beyond their antibacterial effects, including anticancer, antiviral, and antiparasitic properties.[3][5] Structural modifications at various positions of the quinolone ring are key to modulating these activities.[6] For instance, a halogen at the C-8 position can enhance oral absorption and activity against anaerobic bacteria.[7][8]

This compound is a valuable building block in the development of kinase inhibitors and antimicrobial agents.[9] Its fluorinated quinoline carboxylic acid scaffold is noted for improved metabolic stability compared to non-fluorinated counterparts, making it a compound of significant interest in drug development.[9]

Comparative Biological Activity

The biological activity of quinolone analogs is highly dependent on their substitution patterns. This section compares the antibacterial, anticancer, and antiviral activities of this compound and other notable quinolone derivatives.

Quinolones exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][10] This leads to breaks in DNA and ultimately cell death.[4] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various quinolone analogs against representative bacterial strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
Ciprofloxacin0.20.010.1[11]
A-62824 (Ciprofloxacin analog)0.020.0050.05[11]
Nalidixic Acid>1284>128[1]
Norfloxacin0.2-0.80.05-0.20.4-1.6[12]
Levofloxacin0.2-0.80.05-0.20.4-1.6[12]
Moxifloxacin0.05-0.20.05-0.21.6-6.3[12][13]

Insights: The data clearly demonstrates the enhanced potency of fluoroquinolones like ciprofloxacin over the parent nalidixic acid. Furthermore, modifications to the 3-carboxylic acid group, as seen in A-62824, can lead to a significant increase in antibacterial activity.[11] Newer generations of fluoroquinolones, such as moxifloxacin, show improved activity against Gram-positive bacteria.[13]

The anticancer properties of quinolones are often attributed to their ability to inhibit human topoisomerases, disrupt microtubule assembly, or inhibit protein kinases involved in cancer cell growth.[14][15] The following table presents the half-maximal inhibitory concentration (IC50) values of selected quinolone derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of ActionReference
CiprofloxacinCOLO829 (melanoma)100Cell cycle arrest (S phase), apoptosis[16]
Ciprofloxacin Derivative 97A549 (lung)27.71Topoisomerase I and II inhibition[16]
Quinolone Derivative 8iA549 (lung)0.009DNA-topoisomerase I inhibition[17][18]
Quinolone Derivative 11eCOLO 205 (colon)nanomolarMicrotubule disruption, apoptosis[19]

Insights: While some clinically used fluoroquinolones like ciprofloxacin show modest anticancer activity at high concentrations, novel synthesized derivatives exhibit potent cytotoxic effects at much lower concentrations.[16][17][18] These derivatives often have modified mechanisms of action, such as potent topoisomerase I inhibition or microtubule disruption, highlighting the potential for developing quinolone-based anticancer agents.[17][18][19]

Certain quinolone derivatives have demonstrated activity against a range of viruses, with proposed mechanisms including inhibition of viral helicases or interference with viral transcription.[20][21] Some antibacterial fluoroquinolones have shown effectiveness against vaccinia virus and papovaviruses.[20] Shifting the activity from antibacterial to antiviral can be achieved by introducing an aryl group at the piperazine moiety, which has shown specific action against HIV.[20][21]

CompoundVirusActivity/MechanismReference
OfloxacinVaccinia virusInhibitory activity in vitro and in vivo[22]
Aryl-piperazinyl-quinolonesHIVInhibition of Tat functions[20][21]
Fluoroquinolones (general)Hepatitis C Virus (HCV)Inhibition of viral helicase[12]

Insights: The antiviral activity of quinolones appears to be highly structure-dependent. Specific modifications can tune the molecule's target from bacterial enzymes to viral proteins. This adaptability makes the quinolone scaffold a promising starting point for the development of novel antiviral drugs.[20]

Mechanisms of Action: A Deeper Dive

The diverse biological activities of quinolones stem from their ability to interact with different cellular targets.

The primary antibacterial targets of quinolones are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, it is topoisomerase IV.[10] By binding to the enzyme-DNA complex, quinolones stabilize it, leading to double-strand DNA breaks and subsequent bacterial cell death.

Caption: Quinolone antibacterial mechanism of action.

The anticancer activity of certain quinolone analogs is more varied. Some derivatives, particularly those with structural similarities to etoposide, can inhibit human topoisomerase II, leading to apoptosis in cancer cells. Others function as microtubule-disrupting agents, arresting the cell cycle in the G2/M phase.[19] Additionally, some quinolones act as inhibitors of protein kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and survival.[14][15]

Experimental Methodologies

To ensure the reliability and reproducibility of the presented data, it is essential to follow standardized experimental protocols.

This protocol outlines the broth microdilution method for determining the MIC of an antibacterial agent.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB). c. Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the microtiter plate wells.

2. Preparation of Drug Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions. b. Include a positive control (bacteria without drug) and a negative control (broth without bacteria). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination via broth microdilution.

This protocol describes the use of the MTT assay to assess the cytotoxic effects of a compound on cancer cells.

1. Cell Seeding: a. Culture the desired cancer cell line in appropriate media and conditions. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with solvent) and a blank (medium only). d. Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization and Absorbance Reading: a. Carefully remove the medium from the wells. b. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Future Perspectives and Conclusion

The quinolone scaffold remains a highly versatile and promising platform for the development of new therapeutic agents. While antibacterial resistance is a growing concern, the exploration of novel quinolone analogs with different mechanisms of action or the ability to overcome resistance is an active area of research.[23] The demonstrated anticancer and antiviral activities of certain derivatives suggest that the therapeutic applications of quinolones can be expanded beyond infectious diseases.[14][20]

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To design more potent and selective compounds.

  • Mechanism of action studies: To elucidate the molecular targets of novel active compounds.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety of promising candidates.

References

A Multi-Spectroscopic Approach for the Structural Validation of 8-Fluoroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of pharmaceutical development and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds. 8-Fluoroquinoline-2-carboxylic acid is a key synthetic intermediate, where the introduction of a fluorine atom can significantly modulate physicochemical properties like metabolic stability and binding affinity.[1] Therefore, the unambiguous confirmation of its molecular structure is not merely a procedural step but a foundational requirement for the integrity of subsequent research and development.

This guide provides an in-depth comparison of spectroscopic techniques essential for the structural elucidation of this compound (Molecular Formula: C₁₀H₆FNO₂, Molecular Weight: 191.16 g/mol ). We will move beyond procedural lists to explore the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.

The Strategic Workflow: An Integrated Spectroscopic Funnel

No single technique can provide a complete structural picture. A robust validation strategy employs a synergistic workflow where each method provides a unique and complementary piece of the puzzle. The process begins with techniques that confirm the overall composition and functional groups (Mass Spectrometry and Infrared Spectroscopy) and then funnels down to methods that map the precise atomic connectivity (Nuclear Magnetic Resonance Spectroscopy).

G cluster_1 Detailed Structural Mapping cluster_2 Electronic Properties cluster_3 Final Validation MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) Maps Atomic Connectivity MS->NMR IR Infrared (IR) Spectroscopy Identifies Key Functional Groups IR->NMR Structure Validated Structure of This compound NMR->Structure UV UV-Vis Spectroscopy Confirms Conjugated System UV->Structure

Caption: Integrated workflow for spectroscopic validation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry serves as the initial gatekeeper in structural validation. Its primary role is to provide a precise molecular weight, which is the most fundamental characteristic of a molecule. For this compound, we employ high-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules containing acidic protons. ESI minimizes fragmentation, ensuring the molecular ion is readily observed.[2]

Experimental Protocol (ESI-HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Ionization Mode: Operate the mass spectrometer in both positive and negative ESI modes to maximize the chances of observing a strong signal.

    • Negative Mode [M-H]⁻: Ideal for carboxylic acids, which readily deprotonate.

    • Positive Mode [M+H]⁺: The quinoline nitrogen can be protonated.

  • Mass Analysis: Utilize a high-resolution mass analyzer (e.g., Orbitrap or TOF) to acquire data. This allows for the determination of the exact mass to within a few parts per million (ppm).

  • Data Analysis: Compare the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₁₀H₆FNO₂. A mass error of <5 ppm provides high confidence in the elemental composition.

Trustworthiness through Fragmentation (MS/MS):

Beyond the molecular ion, tandem mass spectrometry (MS/MS) provides confirmatory structural data. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns that act as structural fingerprints.[2] For carboxylic acids, a characteristic loss of CO₂ (44 Da) or the COOH radical (45 Da) is expected.[3]

Data Presentation: Expected MS Data

IonModeCalculated m/zObserved m/z (example)Assignment
[M-H]⁻ESI (-)190.03097~190.0308Deprotonated Molecular Ion
[M+H]⁺ESI (+)192.04553~192.0454Protonated Molecular Ion
[M+H - CO₂]⁺ESI (+)148.05022~148.0501Fragment: Loss of Carbon Dioxide from [M+H]⁺
[M+H - H₂O]⁺ESI (+)174.03551~174.0354Fragment: Loss of Water from Carboxylic Acid

Note: Observed m/z values are illustrative examples that fall within a typical <5 ppm mass accuracy.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. It is exceptionally powerful for identifying the presence of key functional groups.[4] For this molecule, our primary targets are the carboxylic acid (both the O-H and C=O bonds) and the vibrations characteristic of the substituted aromatic quinoline ring. The presence of these functional groups is a prerequisite for the proposed structure.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be taken prior to the sample measurement and automatically subtracted.

Data Interpretation:

The IR spectrum provides a clear "fingerprint." The broad O-H stretch of the carboxylic acid is one of the most recognizable features in IR spectroscopy, often spanning from 3300 cm⁻¹ to 2500 cm⁻¹.[5] This broadness is due to hydrogen bonding. The carbonyl (C=O) stretch provides a sharp, strong absorption.

Data Presentation: Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Broad, StrongO-H stretch (from hydrogen-bonded COOH)
~1710Strong, SharpC=O stretch (from COOH dimer)
1500 - 1620MediumC=C and C=N aromatic ring stretches (quinoline)
1100 - 1300MediumC-F stretch
750 - 850StrongC-H out-of-plane bending (aromatic)

Note: The C=O stretching frequency can be slightly lower than non-aromatic acids due to conjugation with the quinoline ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: While MS and IR confirm the pieces are present, NMR spectroscopy assembles them. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms in the molecule. For this compound, a suite of NMR experiments is required for full validation: ¹H, ¹³C, and, crucially, ¹⁹F NMR.

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it ensures the acidic proton is observable.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive experiment due to the 100% natural abundance of ¹⁹F.[6][7]

Data Interpretation and Synergistic Validation:

The true power of NMR lies in interpreting the spectra in concert.

G cluster_NMR NMR Data Integration H_NMR ¹H NMR Proton count, chemical shift, and H-H/H-F coupling Structure Confirmed Structure H_NMR->Structure Connectivity C_NMR ¹³C NMR Carbon count and type (aromatic, carboxyl) C_NMR->Structure Carbon Skeleton F_NMR ¹⁹F NMR Confirms F presence and its electronic environment F_NMR->Structure Fluorine Position

Caption: Convergence of NMR data for structural confirmation.

  • ¹H NMR: We expect to see signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the 5 protons on the quinoline ring. The integration of these signals should sum to 5. The key feature will be the splitting patterns (multiplicity) caused by proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at position 7 will show a distinct coupling to the fluorine at position 8. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may exchange with trace water in the solvent.

  • ¹³C NMR: The spectrum will show 10 distinct carbon signals, confirming the molecular formula. Key signals include the carboxylic acid carbonyl (~165-170 ppm) and the carbon directly attached to the fluorine (C-8). This C-8 signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-260 Hz), which is definitive proof of the C-F bond.

  • ¹⁹F NMR: This is a simple yet powerful experiment. It should show a single resonance, confirming the presence of only one fluorine atom in the molecule. The chemical shift will be characteristic of an aryl fluoride.[8] Furthermore, this signal will be split into a multiplet by coupling to the adjacent aromatic protons (H-7), providing direct evidence for the F-C8-C7-H connectivity.[7]

Data Presentation: Predicted NMR Data (in DMSO-d₆, 400 MHz)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
¹H>13.0br s-COOH
¹H~8.5-8.7d~8.5H-4
¹H~8.2-8.4d~8.5H-3
¹H~8.0-8.2dd~8.0, 1.0H-5
¹H~7.8-8.0t~8.0H-6
¹H~7.6-7.8ddd~8.0, ~8.0 (H-F)H-7
¹³C~166s-COOH
¹³C~158d¹JCF ≈ 255C-8
¹³C~120-150m8 other C
¹⁹F~-110 to -130mC8-F

Note: These are predicted values. Actual shifts and coupling constants can vary based on solvent and experimental conditions.

UV-Vis Spectroscopy: Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, it is used to confirm the presence of the extended π-conjugated system of the quinoline ring.[9] While not as structurally detailed as NMR, it provides a characteristic electronic fingerprint and can be used for quantification.

Experimental Protocol:

  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) using a quartz cuvette.

  • Data Acquisition: Record the absorbance spectrum from approximately 200 nm to 400 nm.

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Data Interpretation:

The spectrum is expected to show multiple absorption maxima (λmax) corresponding to π→π* transitions within the aromatic system.[5] The position and intensity of these bands are characteristic of the quinoline chromophore.[10]

Data Presentation: Expected UV-Vis Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε)Assignment
~240-260Highπ→π* transition
~310-330Moderateπ→π* transition

Conclusion

The structural validation of this compound is a case study in the power of a multi-technique, synergistic approach. Mass spectrometry provides the elemental formula, and IR spectroscopy confirms the presence of essential functional groups. This foundational data is then built upon by a comprehensive suite of NMR experiments (¹H, ¹³C, and ¹⁹F), which meticulously map the atomic framework and unambiguously place the fluorine substituent. Finally, UV-Vis spectroscopy corroborates the electronic nature of the conjugated quinoline system. By integrating the data from these orthogonal techniques, as outlined in this guide, researchers can achieve an exceptionally high level of confidence in their structural assignment, ensuring the integrity and reliability of their scientific endeavors.

References

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Fluoroquinolone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) of fluoroquinolone analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function. We will dissect the fluoroquinolone pharmacophore, analyze the impact of substitutions at key positions, and provide validated experimental protocols to empower your own research and development efforts.

The Fluoroquinolone Core: Mechanism of a Molecular Machine

Fluoroquinolones are a cornerstone of antibacterial therapy, exerting their bactericidal effect by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Fluoroquinolones function as poisons for these enzymes. Instead of merely inhibiting their catalytic activity, they stabilize the transient, double-stranded DNA breaks created by the enzymes, forming a ternary drug-enzyme-DNA complex.[3][4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks that triggers pathways to cell death.[3][5]

The fundamental scaffold required for this activity is the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, which is part of the bicyclic quinolone ring system.[6][7] The carboxyl and keto groups at positions 3 and 4, respectively, are essential for binding to the DNA gyrase.[7]

Fluoroquinolone_Mechanism cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topo IV Fluoroquinolone->DNA_Gyrase_Topo_IV Binds to DNA Bacterial DNA DNA_Gyrase_Topo_IV->DNA Creates transient DNA break Ternary_Complex Stable Ternary Complex (Drug-Enzyme-DNA) DNA_Gyrase_Topo_IV->Ternary_Complex Stabilizes DSB Double-Strand Breaks Ternary_Complex->DSB Prevents re-ligation, leading to Cell_Death Bacterial Cell Death DSB->Cell_Death Triggers

Caption: Mechanism of fluoroquinolone antibacterial action.

Dissecting the Pharmacophore: A Positional SAR Analysis

The remarkable versatility and broad-spectrum activity of the fluoroquinolone class stem from the diverse substituents that can be added to the core ring structure.[8][9] Modifications at the N-1, C-5, C-6, C-7, and C-8 positions have profound impacts on antibacterial potency, target specificity, pharmacokinetic properties, and safety profiles.[6][10]

Caption: Key structure-activity relationships in fluoroquinolones.

  • N-1 Position: The substituent at the N-1 position influences overall potency and interacts with the DNA.[5] A cyclopropyl group, as seen in ciprofloxacin, is highly favorable and significantly increases antibacterial activity compared to an ethyl group.[10][11] However, large, hydrophobic benzofused substituents at this position have been shown to be detrimental due to poor solubility and impaired outer membrane penetration.[5]

  • C-5 Position: While less frequently modified, the addition of an amino (NH2) group at the C-5 position has been shown to improve overall potency.[10][12]

  • C-6 Position: The introduction of a fluorine atom at C-6 was a monumental step in quinolone development, marking the transition to "fluoroquinolones."[8] This single atom dramatically enhances potency by improving both cell penetration and binding to the DNA gyrase complex.[6] Nearly all clinically useful quinolones possess this feature.[6]

  • C-7 Position: This is the most common site for modification and profoundly dictates the antibacterial spectrum, potency, and safety profile.[13]

    • Spectrum & Potency: The introduction of a nitrogen heterocycle, such as a piperazine ring (e.g., ciprofloxacin) or a pyrrolidine ring, is crucial for activity.[14] These groups can increase potency against Gram-positive bacteria and influence pharmacokinetic properties.[10] Bulky substituents at this position can enhance activity against both Gram-positive and Gram-negative bacteria.[15]

    • Safety: The nature of the C-7 substituent strongly influences CNS side effects. Simple piperazine rings are associated with a higher risk of interacting with GABA receptors, while increasing the steric bulk of the substituent can ameliorate these effects.[10][16]

  • C-8 Position: The substituent here modulates antibacterial activity and is a key determinant of phototoxicity.

    • Activity: A halogen (Fluorine or Chlorine) at C-8 can improve oral absorption and enhance activity against anaerobic bacteria.[8][10]

    • Phototoxicity: This is a major liability. A halogen at C-8 is the primary cause of phototoxic reactions seen with some fluoroquinolones (e.g., lomefloxacin, sparfloxacin).[11][17][18] In contrast, a methoxy (OCH3) group at this position, as seen in moxifloxacin, significantly reduces or eliminates phototoxicity while maintaining good antibacterial activity.[11][19][20]

Comparative Overview of Key Fluoroquinolone Analogs

The interplay of these substitutions results in analogs with distinct clinical profiles. The following table summarizes the characteristics of several well-known fluoroquinolones.

FluoroquinoloneN-1 SubstituentC-7 SubstituentC-8 SubstituentKey Characteristics & Performance
Ciprofloxacin CyclopropylPiperazineHExcellent Gram-negative activity, including Pseudomonas aeruginosa. Moderate Gram-positive activity.[8][9]
Levofloxacin Methyl-piperazine(S)-(-)-OfloxacinH (part of ring)Broad spectrum with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[7]
Moxifloxacin CyclopropylAzabicycloMethoxy (-OCH3)Excellent Gram-positive and anaerobic activity. Methoxy group significantly reduces phototoxicity.[11][17]
Lomefloxacin EthylMethyl-piperazineFluorine (-F)Associated with a high incidence of phototoxic reactions due to the C-8 fluorine atom.[17]

Essential Experimental Protocols for SAR Evaluation

A robust SAR analysis relies on standardized, reproducible experimental data. The following protocols provide a self-validating framework for comparing the performance of novel fluoroquinolone analogs.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the foundational metric for assessing antibacterial potency. The broth microdilution method is a standardized and widely accepted protocol.[21]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a 96-well plate. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[22][23]

Step-by-Step Protocol:

  • Preparation of Compound Stock: Dissolve the fluoroquinolone analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (MHB).[24] The final volume in each well should be 100 µL.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the plate.[25]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound, bringing the total volume to 200 µL.

  • Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[25]

  • Reading the MIC: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.[25]

MIC_Workflow A Prepare Compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well plate A->B D Inoculate Wells (Final: 5x10^5 CFU/mL) B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Target Engagement: DNA Gyrase and Topoisomerase IV Inhibition Assays

Determining a compound's inhibitory activity against its specific molecular targets is crucial. These assays measure the enzyme's ability to alter DNA topology and the compound's capacity to interfere with this process.

A. DNA Gyrase Supercoiling Inhibition Assay

Principle: DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an ATP-dependent reaction. Inhibitors prevent this supercoiling. The different DNA topoisomers (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster.

Step-by-Step Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture containing gyrase assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal concentration of E. coli DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[26]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and/or Proteinase K.[27]

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or another DNA stain) and run at approximately 85V for 2 hours.[28]

  • Analysis: Visualize the gel under UV light. Quantify the band intensities for relaxed and supercoiled DNA to determine the concentration of the inhibitor required to inhibit 50% of the enzyme's activity (IC₅₀).

B. Topoisomerase IV Relaxation Assay

Principle: Topoisomerase IV relaxes supercoiled plasmid DNA.[28] Inhibitors prevent this relaxation. The faster-migrating supercoiled DNA can be distinguished from the slower-migrating relaxed DNA on an agarose gel.[28]

Step-by-Step Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture containing Topo IV assay buffer (e.g., 40 mM HEPES, 100 mM potassium glutamate, 10 mM Mg-acetate, 1 mM ATP), supercoiled pBR322 plasmid DNA (e.g., 0.5 µg), and serial dilutions of the test compound.[28]

  • Enzyme Addition: Start the reaction by adding E. coli or S. aureus Topoisomerase IV.

  • Incubation: Incubate at 37°C for 30 minutes.[28]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (e.g., GSTEB - Glycerol, SDS, Tris-HCl, EDTA, Bromophenol blue) and chloroform/isoamyl alcohol, followed by centrifugation.[28]

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel.

  • Analysis: Visualize and quantify the bands corresponding to supercoiled and relaxed DNA to determine the IC₅₀ value.[28]

Enzyme_Assay_Workflow cluster_0 Common Workflow cluster_1 Assay Specifics A Prepare Reaction Mix (Buffer, DNA Substrate, Inhibitor) B Initiate with Enzyme (Gyrase or Topo IV) A->B C Incubate at 37°C B->C D Terminate Reaction (Add Stop/Loading Buffer) C->D E Agarose Gel Electrophoresis D->E F Visualize & Quantify Bands (Determine IC50) E->F G Gyrase Assay: Substrate: Relaxed DNA Product: Supercoiled DNA H Topo IV Assay: Substrate: Supercoiled DNA Product: Relaxed DNA

Caption: General workflow for DNA topoisomerase inhibition assays.

Safety Profile: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Evaluating the safety of new analogs is as important as determining their efficacy. The MTT assay is a standard colorimetric method for assessing a compound's effect on the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[29]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of living cells.[29]

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2, Vero) into a 96-well plate at a density of ~1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[29]

  • Compound Treatment: Prepare serial dilutions of the fluoroquinolone analog in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include untreated cells as a negative control.[29]

  • Incubation: Incubate the plate for an exposure time relevant to the intended application (e.g., 24, 48, or 72 hours).[30]

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple crystals.[29]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion and Future Directions

The structure-activity relationships of fluoroquinolones are a well-documented yet continually evolving field. A systematic understanding of how modifications at the N-1, C-7, and C-8 positions influence antibacterial spectrum, target preference, and safety is paramount for rational drug design. The C-6 fluorine is nearly indispensable for high potency, while the C-7 and C-8 positions offer the greatest flexibility for modulating the drug's properties—balancing enhanced Gram-positive or anaerobic activity against potential side effects like CNS disturbances and phototoxicity.[10][11][13]

Future research continues to focus on overcoming the challenge of rising bacterial resistance.[31] Key strategies include the design of "dual-targeting" inhibitors that engage both DNA gyrase and topoisomerase IV with high affinity, which may slow the development of resistance.[32][33] Furthermore, the creation of hybrid molecules that link a fluoroquinolone scaffold to other antibacterial pharmacophores represents a promising avenue to develop novel agents effective against multidrug-resistant pathogens.[34] The experimental frameworks provided in this guide are essential tools for validating these next-generation compounds and advancing the fight against infectious diseases.

References

A Comparative Guide to the Synthetic Routes of 8-Fluoroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated quinolines particularly valuable in drug discovery. This guide provides a comprehensive comparative analysis of the primary synthetic routes to 8-Fluoroquinoline-2-carboxylic acid, a key building block for novel pharmaceuticals. We will delve into the mechanistic intricacies, practical considerations, and quantitative outcomes of the Doebner, Pfitzinger, Friedländer, and Gould-Jacobs reactions, offering a data-driven perspective to inform your synthetic strategy.

At a Glance: A Comparative Overview of Synthetic Strategies

The selection of an optimal synthetic route to this compound is a critical decision, influenced by factors such as the availability of starting materials, desired yield and purity, scalability, and reaction conditions. Below is a summary of the key attributes of the most prominent synthetic methods.

Synthesis MethodStarting MaterialsKey IntermediatesTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Doebner Reaction 2-Fluoroaniline, Aldehyde, Pyruvic AcidSchiff Base, Dihydroquinoline derivativeLow to ModerateAcid-catalyzed condensationOne-pot, three-component reaction.Often suffers from low yields, particularly with electron-deficient anilines[1].
Pfitzinger Reaction 5-Fluoroisatin, Carbonyl Compound (with α-methylene group)Isatinate (keto-acid), EnamineGood to ExcellentBase-catalyzed condensation and cyclizationVersatile for substituted quinoline-4-carboxylic acids.Requires the synthesis of the substituted isatin precursor.
Friedländer Synthesis 2-Amino-3-fluorobenzaldehyde, Pyruvate DerivativeAldol or Schiff base adductGood to ExcellentAcid or base-catalyzed condensationPotentially higher yields and fewer steps.Availability of the substituted 2-aminobenzaldehyde can be a limitation[2].
Gould-Jacobs Reaction 2-Fluoroaniline, Diethyl 2-(ethoxymethylene)malonateAnilidomethylenemalonateModerate to GoodHigh-temperature cyclizationUtilizes readily available starting materials.Requires harsh, high-temperature conditions for cyclization.

Delving into the Synthetic Pathways: Mechanisms and Methodologies

A nuanced understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis of this compound. The fluorine substituent at the 8-position can influence the electron density of the aniline ring, thereby affecting the rates and outcomes of these classical reactions.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction offers a direct, one-pot approach to quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[3] The reaction is thought to proceed through the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. Subsequent cyclization and dehydration yield the quinoline product.

Reaction Mechanism:

Caption: The Doebner reaction pathway.

Challenges with 2-Fluoroaniline: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the aniline, potentially leading to lower yields under standard Doebner conditions.[1]

The Pfitzinger Reaction: From Isatin to Quinolines

The Pfitzinger reaction provides a robust method for the synthesis of quinoline-4-carboxylic acids starting from isatin or its derivatives.[4] The reaction involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group.[4] For the synthesis of our target molecule, 5-fluoroisatin would be the required starting material.

Reaction Mechanism:

Caption: The Pfitzinger reaction pathway.

Experimental Protocol (General): A typical Pfitzinger reaction involves heating a mixture of the isatin derivative and a carbonyl compound in the presence of a strong base, such as potassium hydroxide in ethanol.[5][6]

  • Dissolve 5-fluoroisatin in an ethanolic solution of potassium hydroxide.

  • Add the carbonyl compound (e.g., pyruvic acid or an ester thereof).

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and acidify to precipitate the quinoline-4-carboxylic acid product.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is a widely used method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] This reaction can be catalyzed by either acid or base.[7] To synthesize this compound via this route, 2-amino-3-fluorobenzaldehyde and a pyruvate derivative would be the ideal starting materials.

Reaction Mechanism:

Caption: Two possible mechanisms for the Friedländer synthesis.[7]

Key Consideration: The primary challenge in this approach is often the accessibility of the substituted 2-amino-3-fluorobenzaldehyde starting material.[2]

The Gould-Jacobs Reaction: A High-Temperature Cyclization

The Gould-Jacobs reaction is a reliable method for the preparation of 4-hydroxyquinolines, which can then be further functionalized.[8] The synthesis commences with the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by a high-temperature thermal cyclization.[8]

Reaction Mechanism:

Caption: The Gould-Jacobs reaction pathway.

Regioselectivity: When using substituted anilines like 2-fluoroaniline, the regioselectivity of the cyclization is a critical factor. The fluorine substituent can influence the position of ring closure.

Experimental Protocol (Microwave-Assisted): Modern protocols often employ microwave irradiation to reduce reaction times and improve yields.[9]

  • Combine 2-fluoroaniline and diethyl ethoxymethylenemalonate in a microwave vial.

  • Heat the mixture in a microwave reactor at a high temperature (e.g., 250 °C) for a short duration (e.g., 10-30 minutes).[9]

  • Cool the reaction mixture to allow the intermediate to precipitate.

  • The cyclization is then carried out by heating the intermediate in a high-boiling solvent like diphenyl ether or by using microwave irradiation.

  • The resulting ester is saponified, and subsequent decarboxylation and further modifications can lead to the desired 2-carboxylic acid.

Conclusion: Selecting the Optimal Path Forward

The synthesis of this compound can be approached through several classical named reactions, each with its distinct advantages and challenges. The Pfitzinger and Friedländer reactions generally offer good to excellent yields, though the availability of the requisite substituted starting materials (5-fluoroisatin and 2-amino-3-fluorobenzaldehyde, respectively) can be a limiting factor. The Doebner reaction , while a convenient one-pot procedure, may provide lower yields with the electron-deficient 2-fluoroaniline. The Gould-Jacobs reaction utilizes readily available starting materials but requires harsh, high-temperature conditions for the cyclization step, which can be mitigated through the use of microwave synthesis.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the availability of precursors, desired scale, and tolerance for particular reaction conditions. This guide provides the foundational knowledge and comparative data to enable an informed decision for the efficient and successful synthesis of this valuable fluorinated quinoline building block.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinolone Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and execution of cross-validation for analytical methods designed for quinolone determination. We will delve into the foundational validation parameters, compare common analytical techniques, and provide a detailed, field-proven protocol for conducting a robust cross-validation study.

The Analytical Imperative: Why Rigorous Validation Matters for Quinolones

Quinolones are a critical class of synthetic broad-spectrum antibiotics, widely used in both human and veterinary medicine.[1][2] Their efficacy in treating a range of bacterial infections is undisputed, but their presence as residues in food products of animal origin (e.g., milk, meat, and fish) or as impurities in pharmaceutical formulations necessitates precise and reliable quantification to ensure food safety and therapeutic efficacy.[1][2][3][4][5]

An analytical method is only as valuable as the confidence it inspires. This confidence is established through a systematic process known as method validation. Validation provides documented evidence that a procedure is "fit for its intended purpose."[6][7][8] However, in a globalized scientific environment, data is often generated across multiple laboratories or using different analytical technologies over a product's lifecycle. This is where cross-validation becomes indispensable. It serves as the analytical bridge, ensuring that data generated at different times, in different locations, or by different methods are comparable and reliable.[9][10][11]

The Pillars of a Defensible Method: Core Validation Parameters

Before a method can be cross-validated, it must first be validated on its own merits. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established a set of core performance characteristics that must be evaluated.[12][13] Understanding the causality behind these parameters is key to designing a robust method.

  • Specificity/Selectivity : This is the method's ability to unequivocally measure the analyte of interest in the presence of other components, such as impurities, degradation products, or matrix components.[6][14][15] Causality: Without specificity, you risk false positives or inaccurate quantification due to interfering signals, rendering the data meaningless.

  • Precision : This measures the degree of agreement among individual test results when the method is applied repeatedly to the same homogeneous sample.[14][15] It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).[12] Causality: Precision reflects the random error of a method. Poor precision indicates a method is not well-controlled, and its results are not consistent.

  • Linearity & Range : Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[6][8][15][16] Causality: Establishing linearity ensures that a change in concentration produces a predictable and proportional change in the instrument's response, which is fundamental for quantification.

  • Limits of Detection (LOD) & Quantitation (LOQ) : The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest amount that can be reliably quantified with suitable precision and accuracy.[8] Causality: These parameters define the sensitivity of the method, ensuring it is capable of measuring the analyte at the required low levels, such as regulatory maximum residue limits (MRLs).

  • Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[15][17][18] Causality: Robustness testing during development is a proactive measure to identify which parameters require strict control. A robust method is less likely to fail during inter-laboratory transfer or routine use, making it a predictor of successful cross-validation.[18][19]

Validation_Parameters cluster_method Analytical Method cluster_performance Performance Characteristics cluster_outcome Validation Outcome Method Core Analytical Method Specificity Specificity (Is it the right analyte?) Method->Specificity Accuracy Accuracy (Is the result correct?) Method->Accuracy Precision Precision (Is the result repeatable?) Method->Precision Linearity Linearity & Range (Is the response proportional?) Method->Linearity Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness (Is the method resilient?) Method->Robustness FitForPurpose Method is 'Fit for Purpose' Specificity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose Linearity->FitForPurpose Sensitivity->FitForPurpose Robustness->FitForPurpose

The interconnected pillars of analytical method validation.

A Comparative Guide to Analytical Techniques for Quinolone Determination

The choice of analytical technique is a critical decision driven by factors such as required sensitivity, sample matrix complexity, available instrumentation, and cost.

Technique Principle Advantages Limitations Typical Application
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection via UV absorbance.Cost-effective, robust, widely available.Lower sensitivity and specificity; susceptible to matrix interference.[20][21]Assay of bulk drug substance and pharmaceutical formulations with high analyte concentrations.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.Excellent sensitivity (low LOD/LOQ), high specificity, suitable for complex matrices, can identify metabolites.[3][4][22]Higher equipment and operational costs, potential for matrix effects (ion suppression/enhancement).Trace residue analysis in food and environmental samples[3][23]; pharmacokinetic studies.
Capillary Electrophoresis (CE) Separates ionized compounds in a capillary based on their electrophoretic mobility in an electric field.[24]High separation efficiency, short analysis time, low consumption of sample and reagents.[25]Lower concentration sensitivity compared to LC-MS/MS, can be less robust for complex matrices.Analysis of chiral quinolones[24][26], separation of structurally similar compounds.[27]

The Cross-Validation Mandate: Ensuring Data Comparability

Cross-validation is the formal process of demonstrating that two or more analytical methods or two laboratories using the same method produce comparable data.[28] According to the latest ICH M10 guideline, cross-validation is essential when data from different methods or labs will be compared within or across studies.[11][29]

When is Cross-Validation Required?

  • Transferring a validated method from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., QC).[9][30]

  • Comparing results from a new or modified analytical method to an established reference method.

  • Analyzing samples from a single clinical trial at multiple laboratory sites.[10][11]

  • Bridging data from different analytical technologies used over a product's lifecycle (e.g., moving from HPLC-UV to UPLC-MS/MS).

The scientific rationale is to ensure that any observed differences in results are due to the samples themselves, not a bias introduced by the analytical method or laboratory.[10]

CrossValidation_Decision_Tree Start Is new analytical data being generated? Q1 Will this data be compared to data from another method or lab? Start->Q1 PerformCV Cross-Validation is REQUIRED Q1->PerformCV Yes NoCV Cross-Validation is NOT required (Standard validation suffices) Q1->NoCV No Justify Document justification for not performing cross-validation NoCV->Justify

Decision workflow for implementing cross-validation.

Experimental Protocol: Inter-Laboratory Cross-Validation

This protocol outlines a self-validating system for ensuring trustworthy data transfer between two laboratories.

Objective : To confirm that a receiving laboratory can obtain comparable results to the transferring (originating) laboratory using a validated analytical method.

Phase 1: Protocol Design & Harmonization

  • Establish a Joint Protocol : The transferring and receiving labs must agree on a single, detailed cross-validation protocol. This document is paramount and must define:

    • The specific analytical method and its SOP.

    • The validation parameters to be compared (typically accuracy and precision).

    • The samples to be used (see step 2).

    • The number of replicates (minimum of n=3 at each concentration).

    • The pre-defined acceptance criteria.

  • Sample Selection : Use a harmonized set of samples. The best practice is to use both Quality Control (QC) samples and incurred samples (if available).

    • QC Samples : The transferring lab prepares and verifies QC samples by spiking a control matrix at a minimum of three concentrations: Low (near the LOQ), Medium, and High (near the upper limit of the range).

    • Incurred Samples : Real-world samples containing the analyte provide the most authentic test of a method's performance.

  • Acceptance Criteria Definition : The criteria must be established before the experiment. While ICH M10 deliberately omits specific criteria to encourage scientific judgment, a common industry practice is to demonstrate that the mean accuracy of the receiving lab's results is within ±15% of the transferring lab's results.[11][29]

Phase 2: Sample Analysis

  • Sample Distribution : The transferring lab ships the harmonized sample set to the receiving lab under appropriate storage conditions to maintain sample integrity.

  • Independent Analysis : Both laboratories analyze the samples. It is critical that the receiving lab uses its own equipment, reagents, and analysts to simulate real-world conditions.

  • Data Recording : All raw data, chromatograms, and calculations must be meticulously documented by both parties.

Phase 3: Data Evaluation and Reporting

  • Statistical Comparison : The results are compared using a standardized statistical approach. The percentage difference (%Diff) is a common metric: %Diff = [(Result_ReceivingLab - Result_TransferringLab) / Mean_BothLabs] x 100

  • Evaluation Against Criteria : The calculated %Diff for each sample is compared against the pre-defined acceptance criteria. At least two-thirds (67%) of the samples should meet the acceptance criteria.

Case Study: Cross-Validation of HPLC-UV vs. LC-MS/MS for Ciprofloxacin in Plasma

Scenario : A clinical research organization is switching from an established HPLC-UV method to a more sensitive, high-throughput LC-MS/MS method for determining ciprofloxacin concentrations in human plasma for a pharmacokinetic study.

Objective : To cross-validate the new LC-MS/MS method against the existing validated HPLC-UV method to ensure data continuity.

Methodology :

  • Protocol : A protocol is established with an acceptance criterion that the mean concentration from the LC-MS/MS method must be within ±15% of the value from the HPLC-UV method.

  • Samples : Human plasma was spiked with ciprofloxacin to create QC samples at 100 ng/mL (Low), 1000 ng/mL (Mid), and 5000 ng/mL (High). Six replicates at each level were analyzed by each method.

Results Summary :

Concentration LevelMethodMean Conc. (ng/mL)Std. Dev.%RSD% Difference (LC-MS/MS vs. HPLC-UV)
Low QC HPLC-UV105.25.85.5%\multirow{2}{}{-6.9%}
(100 ng/mL)LC-MS/MS97.63.43.5%
Mid QC HPLC-UV102535.93.5%\multirow{2}{}{-3.0%}
(1000 ng/mL)LC-MS/MS99429.83.0%
High QC HPLC-UV5110127.82.5%\multirow{2}{*}{-2.2%}
(5000 ng/mL)LC-MS/MS5000100.02.0%

Interpretation & Conclusion : The percentage difference between the two methods at all three concentration levels was well within the pre-defined acceptance criterion of ±15%. A slight negative bias was observed in the LC-MS/MS results compared to the HPLC-UV results, which could be attributed to the higher specificity of the mass spectrometric detection, potentially excluding a minor co-eluting interference that was integrated as part of the analyte peak in the UV method.[21]

References

Benchmarking the antibacterial activity of 8-Fluoroquinoline-2-carboxylic acid against known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Antibacterial Efficacy of 8-Fluoroquinoline-2-carboxylic acid

An In-Depth Guide to Benchmarking Against Ciprofloxacin and Levofloxacin

In the persistent challenge of antimicrobial resistance, the exploration of novel antibacterial agents is paramount. This guide presents a comparative analysis of this compound, a compound of interest, against two widely recognized fluoroquinolone antibiotics: Ciprofloxacin and Levofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the antibacterial potential of new chemical entities.

The core of this guide is built upon established methodologies for determining antibacterial efficacy, primarily focusing on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1][2][3] The experimental protocols detailed herein are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and reliability of the generated data.[4][5][6]

Understanding the Compounds: Mechanism of Action

This compound: As a member of the quinolone family, the antibacterial action of this compound is presumed to be similar to other fluoroquinolones.[7][8] This class of antibiotics primarily acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[7][9][] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria.[9] By interfering with these processes, fluoroquinolones disrupt essential cellular functions, ultimately leading to bacterial cell death.[][11] The presence of a fluorine atom at the C-6 position is known to enhance the inhibition of DNA gyrase and improve cell membrane permeability, thereby increasing antibacterial activity.[]

Ciprofloxacin and Levofloxacin: Both are broad-spectrum fluoroquinolone antibiotics.[9] Ciprofloxacin has been in clinical use longer and is particularly potent against Gram-negative bacteria.[9] Levofloxacin, a third-generation fluoroquinolone, exhibits enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae, while maintaining a broad spectrum of activity.[12][13] Their mechanism of action is the inhibition of DNA gyrase and topoisomerase IV, leading to breaks in bacterial DNA and cell death.[7][9][12]

Experimental Benchmarking: A Three-Pronged Approach

To comprehensively evaluate the antibacterial activity of this compound, a series of standardized in vitro tests are recommended. The following protocols provide a robust framework for this assessment.

The disk diffusion method, also known as the Kirby-Bauer test, serves as an initial qualitative screening to assess the susceptibility of bacterial strains to the test compounds.[14][15][16] This method is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium, resulting in a zone of growth inhibition around the disk if the bacterium is susceptible.[14][17]

Experimental Workflow for Disk Diffusion Assay

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Mueller-Hinton Agar (MHA) plates D Uniformly swab inoculum onto MHA plate surface A->D B Prepare standardized bacterial inoculum (0.5 McFarland) B->D C Impregnate sterile paper disks with test compounds E Aseptically place impregnated disks on the agar C->E D->E F Incubate plates at 35°C ± 2°C for 16-18 hours E->F G Measure the diameter of the zones of inhibition F->G H Interpret results based on zone diameter breakpoints (if available) G->H

Caption: Workflow for the Disk Diffusion Susceptibility Test.

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This method provides a more precise measure of a compound's potency compared to the disk diffusion assay.[1][18]

Protocol for Broth Microdilution Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound, Ciprofloxacin, and Levofloxacin in a suitable solvent.[18]

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).[2]

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

  • Serial Dilution:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in CAMHB to achieve a range of concentrations.[1][2]

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[1]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.[1]

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[20]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][2]

Following the MIC determination, the Minimum Bactericidal Concentration (MBC) test is performed to ascertain the lowest concentration of an antibacterial agent required to kill ≥99.9% of the initial bacterial inoculum.[2][3][21] This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Workflow for MBC Determination

G A Perform Broth Microdilution Assay to determine MIC B Select wells showing no visible growth (MIC and higher concentrations) A->B C Subculture a fixed volume (e.g., 10 µL) from selected wells onto MHA plates B->C D Incubate MHA plates at 35°C ± 2°C for 18-24 hours C->D E Count the number of colonies on each plate D->E F Determine the lowest concentration that results in ≥99.9% reduction in CFU/mL E->F

Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in a tabular format. The following tables present hypothetical data for illustrative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compoundCiprofloxacinLevofloxacin
Escherichia coli ATCC 2592240.50.25
Staphylococcus aureus ATCC 29213210.5
Pseudomonas aeruginosa ATCC 278531612
Klebsiella pneumoniae ATCC 70060380.250.5

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL and MBC/MIC Ratio

Bacterial StrainThis compoundCiprofloxacinLevofloxacin
MBC (µg/mL) MBC/MIC MBC (µg/mL)
E. coli ATCC 25922821
S. aureus ATCC 29213422
P. aeruginosa ATCC 27853>32>22
K. pneumoniae ATCC 7006031620.5

Interpretation of Results:

  • MIC Values: Lower MIC values indicate greater potency. In this hypothetical dataset, Ciprofloxacin and Levofloxacin demonstrate superior in vitro activity against the tested strains compared to this compound.

  • MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[2] All three compounds exhibit bactericidal properties against the tested strains where an MBC could be determined.

Conclusion and Future Directions

This guide provides a standardized framework for the initial in vitro benchmarking of this compound against established fluoroquinolone antibiotics. The presented methodologies, rooted in CLSI guidelines, ensure the generation of reliable and comparable data.[4][5][6]

While the hypothetical data suggests that this compound may have a lower potency than Ciprofloxacin and Levofloxacin, further investigations are warranted. These could include:

  • Screening against a broader panel of clinical isolates, including resistant strains.

  • Structure-activity relationship (SAR) studies to potentially enhance the compound's activity.

  • In vivo efficacy studies in animal models of infection.

  • Cytotoxicity assays to assess the compound's safety profile.

By adhering to rigorous and standardized testing protocols, the scientific community can effectively evaluate the potential of new antibacterial candidates like this compound in the ongoing effort to combat infectious diseases.

References

A Senior Application Scientist's Guide to the Reproducibility and Robustness of Assays for 8-Fluoroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reliability of analytical data is paramount. This guide provides an in-depth comparison of common analytical methodologies for 8-Fluoroquinoline-2-carboxylic acid, a key structural motif in many synthetic antibacterial agents. As a senior application scientist, my focus extends beyond mere protocol recitation to elucidate the underlying principles that govern assay performance, ensuring that the methods you employ are not only accurate but also reproducible and robust.

The Critical Role of Method Selection in Drug Development

This guide will dissect and compare the most prevalent analytical techniques for quinoline carboxylic acids: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. We will explore the nuances of each method, providing the technical insights necessary to select the most appropriate assay for your specific research needs.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision that balances sensitivity, specificity, throughput, and cost. Below is a comparative overview of the primary techniques used for the analysis of quinoline carboxylic acids.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.[3]Chromatographic separation followed by mass-based detection of parent and fragment ions.[3]Measurement of light absorbance by the analyte in a solution.[2]
Specificity Good to Excellent (dependent on chromatographic resolution).[4]Excellent (high specificity from mass transitions).[5]Low to Moderate (prone to interference from other absorbing compounds).[2]
Sensitivity Moderate (typically µg/mL to high ng/mL).[4]Excellent (typically pg/mL to low ng/mL).[5]Low (typically µg/mL).[6]
Robustness High (well-established and rugged technology).[7]Moderate (susceptible to matrix effects and instrument drift).[8]High (simple instrumentation).
Throughput Moderate.High (with rapid chromatography).High.
Cost (Instrument) Moderate.High.Low.
Cost (Per Sample) Low to Moderate.High.Low.

In-Depth Experimental Protocols and Method Validation

Scientific integrity is built on a foundation of meticulous and well-documented experimental work. The following protocols are presented not as rigid instructions, but as templates to be adapted and validated within your own laboratory's specific context.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in many analytical laboratories due to its high resolution and reliability.[9] For this compound, a reversed-phase method is typically employed.

Experimental Workflow for HPLC-UV Analysis

prep Sample Preparation (Dissolution & Filtration) hplc HPLC System prep->hplc Injection column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) hplc->column detection UV Detector (λ = 289 nm) column->detection mobile_phase Mobile Phase (e.g., Acetonitrile & Phosphate Buffer) mobile_phase->column data Data Acquisition & Analysis (Peak Integration & Quantification) detection->data

Caption: A typical workflow for the HPLC-UV analysis of this compound.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v). Filter and degas the mobile phase before use. The acidic pH helps to ensure the carboxylic acid group is protonated, leading to better retention and peak shape on a C18 column.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 289 nm.[3]

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Ensuring Robustness in HPLC:

A robust HPLC method is resilient to small, deliberate variations in method parameters.[7] To assess robustness, consider systematically varying:

  • Mobile Phase pH: ± 0.2 units.

  • Mobile Phase Composition: ± 2% organic solvent.

  • Column Temperature: ± 5 °C.

  • Flow Rate: ± 0.1 mL/min.

The impact of these variations on peak area, retention time, and peak asymmetry should be evaluated. A method is considered robust if these parameters remain within acceptable limits (e.g., RSD < 2%).[7]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[5]

Experimental Workflow for LC-MS/MS Analysis

sample_prep Sample Preparation (e.g., Protein Precipitation or SPE) lc LC System (U)HPLC sample_prep->lc Injection column C18 Column lc->column ms Tandem Mass Spectrometer (ESI Source) column->ms mrm Multiple Reaction Monitoring (MRM) ms->mrm data_acq Data Acquisition & Quantification mrm->data_acq

Caption: General workflow for the quantitative analysis of this compound by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation: For biological matrices like plasma, a protein precipitation step is often sufficient. Add three parts of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to one part of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be injected into the LC-MS/MS system. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]

  • LC Conditions: A rapid chromatographic separation can be achieved using a shorter C18 column and a faster gradient elution compared to the HPLC-UV method. A typical mobile phase would consist of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The formic acid aids in the protonation of the analyte in the ESI source.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ for this compound (m/z 192.0).

    • Product Ions: The specific product ions will need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. For the related quinoline-2-carboxylic acid, fragment ions corresponding to the loss of H2O and CO are observed.[3]

  • Data Analysis: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratiometric approach corrects for variations in sample preparation and instrument response.

Addressing Challenges in LC-MS/MS:

The primary challenge in LC-MS/MS is the potential for matrix effects , where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[8][10] To mitigate matrix effects:

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.

  • Optimize Sample Preparation: Employ more rigorous cleanup techniques like SPE to remove interfering components.

  • Modify Chromatographic Conditions: Adjust the gradient to separate the analyte from the majority of the matrix components.

Protocol 3: UV-Visible Spectrophotometry

For a rapid and simple estimation of this compound in relatively pure samples, UV-Vis spectrophotometry can be a viable option. However, its lack of specificity is a significant drawback.[2]

Experimental Workflow for UV-Vis Spectrophotometry

prep Sample Preparation (Dissolution in Solvent) cuvette Cuvette prep->cuvette spectro UV-Vis Spectrophotometer measure Absorbance Measurement (at λmax) spectro->measure cuvette->spectro quant Quantification (Using Beer-Lambert Law) measure->quant

Caption: A straightforward workflow for the quantification of this compound using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that does not absorb in the same region as the analyte. A mixture of water and a small amount of acid or base may be necessary to ensure complete dissolution.

  • Determination of λmax: Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Dissolve the sample in the chosen solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the sample at the λmax and determine its concentration from the calibration curve.

Limitations and Considerations:

The primary limitation of spectrophotometry is its susceptibility to interference from any other compound in the sample that absorbs at the same wavelength.[2] Therefore, this method is only suitable for the analysis of pure substances or simple formulations where the excipients do not interfere.

Conclusion: A Scientifically Grounded Approach to Assay Selection

The choice of an analytical method for this compound should be a deliberate process based on the specific requirements of the study.

  • HPLC-UV offers a robust and reliable method for routine analysis in quality control settings.

  • LC-MS/MS provides the high sensitivity and specificity required for complex matrices, such as those encountered in pharmacokinetic and metabolic studies.

  • UV-Vis Spectrophotometry can be a useful tool for rapid, high-throughput screening of pure samples, but its utility is limited by its lack of specificity.

By understanding the principles, strengths, and weaknesses of each technique, and by implementing rigorous validation and robustness testing, researchers can ensure the generation of high-quality, reproducible data that will stand up to scientific scrutiny and support the successful development of new therapeutic agents.

References

A Comparative Analysis of Quinoline-2-carboxylic Acid and Quinoline-4-carboxylic Acid Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, foundational to a multitude of therapeutic agents. The specific placement of functional groups on this bicyclic heterocycle can dramatically alter its biological profile. This guide offers an in-depth, objective comparison of two pivotal isomers: quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. By synthesizing experimental data and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and discovery efforts.

Physicochemical and Synthetic Landscape

The seemingly subtle shift of the carboxylic acid group from the 2- to the 4-position on the quinoline ring imparts distinct physicochemical characteristics that influence their synthesis, formulation, and biological interactions.

Table 1: Comparative Physicochemical Properties

PropertyQuinoline-2-carboxylic acidQuinoline-4-carboxylic acid
Molecular Formula C₁₀H₇NO₂C₁₀H₇NO₂
Molecular Weight 173.17 g/mol 173.17 g/mol
Appearance Off-white to pale yellow solidOff-white to pale yellow crystalline solid[1]
Melting Point ~155-157 °C~254-255 °C[2]
Solubility Soluble in polar organic solventsSoluble in DMSO[3]; solubility is pH-dependent and increases in polar solvents[4]

The variance in melting points suggests differences in crystalline lattice energy, a factor that can impact dissolution rates and bioavailability.

Synthetic Strategies: A Tale of Two Isomers

The synthesis of these isomers relies on distinct classical organic reactions, a critical consideration for chemists designing novel derivatives.

Quinoline-2-carboxylic acid is often synthesized via methods like the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Another prominent route is the Doebner-von Miller reaction .

Quinoline-4-carboxylic acid , on the other hand, is frequently prepared using the Doebner reaction , which utilizes an aniline, an aldehyde, and pyruvic acid.[5] The Pfitzinger reaction , involving the reaction of isatin with a carbonyl compound, is another cornerstone in the synthesis of quinoline-4-carboxylic acid and its derivatives.[6]

Comparative Biological Activity: A Dichotomy of Action

While both isomers exhibit a range of biological effects, their potency and mechanisms of action diverge significantly across different therapeutic areas.

Antidiabetic Activity: A Clear Distinction

One of the most striking differences between the two isomers is observed in their antidiabetic potential. A direct comparative study has shown that quinoline-2-carboxylic acid is a markedly more potent inhibitor of α-glucosidase and α-amylase , enzymes crucial for carbohydrate digestion and glucose absorption.

Table 2: Comparative Antidiabetic Activity

CompoundTarget EnzymeIC₅₀ Value
Quinoline-2-carboxylic acid α-Glucosidase9.1 µg/mL
α-Amylase15.5 µg/mL
Quinoline-4-carboxylic acid α-Glucosidase60.2 µg/mL
α-Amylase152.4 µg/mL

Data sourced from a comparative analysis which highlights the superior inhibitory activity of the 2-isomer.[7]

This significant difference in potency underscores the critical role of the carboxylic acid's position in interacting with the active sites of these diabetic enzyme targets.

Anticancer Activity: Divergent Mechanisms

Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have demonstrated antiproliferative properties, though their primary mechanisms of action appear to be distinct.

Quinoline-2-carboxylic acid has been shown to exert cytotoxic effects against multiple cancer cell lines, including the breast cancer cell line MCF7 and the cervical cancer cell line HeLa.[8][9] Its anticancer activity is largely attributed to the induction of apoptosis . One study on a derivative of quinoline-2-carboxylic acid demonstrated that it induces apoptosis in prostate cancer cells (PC3) by upregulating the pro-apoptotic protein Bax, downregulating the anti-apoptotic protein Bcl-2, and activating caspases-7 and -9.[5][10] This leads to cell cycle arrest, DNA fragmentation, and ultimately, programmed cell death.

apoptosis_pathway Q2CA Quinoline-2-carboxylic acid derivative Bax Bax (pro-apoptotic) Activation Q2CA->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Q2CA->Bcl2 Mitochondrion Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Bax->Mitochondrion Bcl2->Mitochondrion Caspase7 Caspase-7 Activation Caspase9->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Proposed apoptotic pathway induced by quinoline-2-carboxylic acid derivatives.

Quinoline-4-carboxylic acid and its derivatives, while also showing activity against cell lines like MCF7, are particularly recognized for their ability to inhibit dihydroorotate dehydrogenase (DHODH) .[7] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and inhibition of cancer cell proliferation.

dhodh_inhibition_pathway cluster_pathway Metabolic Pathway Q4CA Quinoline-4-carboxylic acid derivatives DHODH Dihydroorotate Dehydrogenase (DHODH) Q4CA->DHODH Inhibition Pyrimidine_synthesis De novo Pyrimidine Biosynthesis DNA_RNA_synthesis DNA & RNA Synthesis Cell_proliferation Cancer Cell Proliferation DNA_RNA_synthesis->Cell_proliferation Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines Pyrimidines->DNA_RNA_synthesis

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis.

While both isomers show promise as anticancer agents, their differing mechanisms of action suggest they may be effective against different types of cancers or could potentially be used in combination therapies.

Anti-inflammatory Activity: A Focus on the 4-Isomer

Derivatives of quinoline-4-carboxylic acid have demonstrated "impressively appreciable" anti-inflammatory properties in models of lipopolysaccharide (LPS)-induced inflammation in macrophages.[9] The mechanism is thought to involve the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a master regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. While quinoline-2-carboxylic acid derivatives also possess anti-inflammatory potential, the 4-isomer and its analogues are more extensively studied in this context.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research, we provide a standardized protocol for a key assay used to evaluate the cytotoxic activity of these compounds.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add test compounds (Quinoline-2-CA & Quinoline-4-CA) incubate_24h_1->add_compounds incubate_24_72h Incubate 24-72h add_compounds->incubate_24_72h add_mtt Add MTT solution incubate_24_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h solubilize Solubilize formazan crystals with DMSO incubate_3_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for assessing cell viability using the MTT assay.

Conclusion and Future Directions

The comparative analysis of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid reveals a fascinating case of isomeric differentiation in biological activity. While quinoline-2-carboxylic acid emerges as a more potent antidiabetic agent, both isomers present viable, albeit mechanistically distinct, avenues for anticancer drug discovery. The anti-inflammatory properties of quinoline-4-carboxylic acid derivatives, particularly their ability to modulate the NF-κB pathway, warrant further investigation.

For researchers in the field, this guide highlights the importance of considering isomeric variations in early-stage drug discovery. The choice of which scaffold to pursue will depend on the therapeutic target and desired mechanism of action. Future research should focus on obtaining more direct comparative data, particularly in vivo, to fully elucidate the therapeutic potential of these versatile molecules. The synthesis of novel derivatives based on these core structures, guided by the structure-activity relationships discussed, will undoubtedly pave the way for the development of next-generation therapeutics.

References

A Comparative Guide to the Antiproliferative and Anti-inflammatory Properties of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of numerous therapeutic agents. Its unique structural and electronic properties allow for diverse substitutions, giving rise to a vast chemical space of derivatives with a wide spectrum of biological activities. Among these, the antiproliferative and anti-inflammatory effects of quinoline derivatives have garnered significant attention, positioning them as promising candidates for the development of novel therapeutics in oncology and immunology.

This guide provides a comprehensive comparison of various quinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and a critical evaluation of their performance based on experimental data. By synthesizing technical details with practical insights, this document aims to serve as a valuable resource for researchers navigating the complex landscape of quinoline-based drug discovery.

The Duality of Quinoline's Therapeutic Potential: From Cancer to Inflammation

The ability of quinoline derivatives to modulate fundamental cellular processes underpins their dual action against proliferation and inflammation. Chronic inflammation is a well-established driver of tumorigenesis, creating a microenvironment conducive to cancer cell growth, survival, and metastasis. Key signaling pathways, such as NF-κB and PI3K/Akt, are often dysregulated in both inflammatory conditions and cancer. Consequently, quinoline-based compounds that target these shared pathways can exhibit both anti-inflammatory and anticancer properties.[1][2]

Antiproliferative Properties of Quinoline Derivatives: A Multi-pronged Attack on Cancer Cells

Quinoline derivatives exert their antiproliferative effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a significant advantage in cancer therapy, as it can potentially overcome the drug resistance that often develops with single-target agents.

Mechanisms of Antiproliferative Action

The anticancer activity of quinoline derivatives is attributed to several key mechanisms:

  • Inhibition of Protein Kinases: Many quinoline derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and tyrosine kinases like Src and Abl.[2][3] For instance, certain quinoline-based compounds have shown significant inhibitory activity against EGFR and HER-2, which are overexpressed in many cancers.[3]

  • Disruption of Tubulin Polymerization: Some quinoline derivatives interfere with the dynamics of microtubule assembly and disassembly, which is essential for cell division. By binding to tubulin, they can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Certain quinoline-chalcone hybrids have been shown to inhibit both topoisomerase I and II, leading to DNA damage and cell death.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the various mechanisms of action of quinoline derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at different checkpoints (G1/S or G2/M).[4][5][6] This prevents the uncontrolled proliferation of cancer cells.

Comparative Antiproliferative Activity

The antiproliferative efficacy of quinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. The following table summarizes the cytotoxic activity (IC50 values) of a selection of quinoline derivatives against various cancer cell lines, providing a comparative overview of their potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids Compound 63 Caco-2 (Colon)5.0[4]
Compound 64 Caco-2 (Colon)2.5[4]
Compound 39 A549 (Lung)1.91[4]
Compound 40 K-562 (Leukemia)5.29[4]
Compound 12e MGC-803 (Gastric)1.38[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]
2-Substituted Quinolines 2-Arylquinoline 4 HeLa (Cervical)Varies[8]
2-Arylquinoline 5 PC3 (Prostate)Varies[8]
2-Arylquinoline 10 MCF-7 (Breast)Varies[8]
4-Aminoquinolines Chloroquine AnalogsL. amazonensis0.67 - 1.56[9]
Pyrano[3,2-c]quinolines Compound 4c VariousVaries[10]
Compound 4f VariousVaries[10]
Compound 4i VariousVaries[10]
Compound 4j VariousVaries[10]
Quinoline-4-carboxylic acids Kynurenic acidMCF-7 (Breast)Varies[11]
Quinoline-2-carboxylic acidHeLa (Cervical)Varies[11]

Note: IC50 values can vary between studies due to different experimental conditions. Direct comparison should be made with caution.

Anti-inflammatory Properties of Quinoline Derivatives: Quelling the Fire of Inflammation

The anti-inflammatory effects of quinoline derivatives are primarily mediated by their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory activities of quinoline derivatives are linked to the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Several quinoline derivatives have been shown to inhibit COX enzymes, thereby reducing prostaglandin production.[12]

  • Inhibition of Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule with anti-inflammatory properties. By inhibiting PDE4, certain quinoline derivatives can increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.[12]

  • Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Several quinoline derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the inflammatory response.[1][13][14]

  • Inhibition of Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. Some quinoline derivatives can inhibit the expression or activity of iNOS, leading to reduced NO production.[13]

Comparative Anti-inflammatory Activity

The following table presents a comparison of the anti-inflammatory activity of selected quinoline derivatives, highlighting their inhibitory effects on key inflammatory mediators.

Compound ClassSpecific DerivativeTarget/AssayIC50 (µM) / % InhibitionReference
8-(Tosylamino)quinolines 8-TQ (compound 7)NO Production (RAW264.7)1-5[13]
TNF-α Production (RAW264.7)1-5[13]
PGE2 Production (RAW264.7)1-5[13]
Quinoline-4-carboxylic acids Quinoline-4-carboxylic acidLPS-induced inflammation (RAW264.7)Appreciable[11]
Quinoline-3-carboxylic acidLPS-induced inflammation (RAW264.7)Appreciable[11]
Pyrano[3,2-c]quinolines Compound 4c , 4f , 4i , 4j TNF-α and IL-6 inhibitionVaries[10]
Ibuprofen-quinoline hybrids Various derivativesCarrageenan-induced paw edemaComparable to ibuprofen[15]

Key Signaling Pathways Targeted by Quinoline Derivatives

The therapeutic effects of quinoline derivatives are intricately linked to their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and inflammation. Understanding these pathways is crucial for rational drug design and for elucidating the precise mechanisms of action of these compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the immune and inflammatory responses, and its aberrant activation is a hallmark of many cancers. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Several quinoline derivatives have been shown to inhibit NF-κB activation at various points in this pathway.[1][13][14]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB->IkB_NFkB IkB->IkB_NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to NFkB->IkB_NFkB NFkB_n NF-κB Quinoline Quinoline Derivatives Quinoline->IKK inhibit Quinoline->NFkB inhibit nuclear translocation Transcription Gene Transcription (Pro-inflammatory mediators, Cell survival proteins) IkB_NFkB->NFkB releases NFkB_n->Transcription activates

Caption: Quinoline derivatives inhibit the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. Quinoline derivatives have been developed as inhibitors of various components of this pathway, including PI3K and mTOR.[2]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK bind PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->mTORC1 inhibit

Caption: Quinoline derivatives interfere with the PI3K/Akt signaling pathway.

Experimental Protocols for Evaluating Quinoline Derivatives

To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to assess the antiproliferative and anti-inflammatory properties of quinoline derivatives.

Antiproliferative Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate 24h step1->step2 step3 Treat with quinoline derivatives step2->step3 step4 Incubate 48-72h step3->step4 step5 Add MTT solution step4->step5 step6 Incubate 4h step5->step6 step7 Solubilize formazan with DMSO step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Quinoline derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[10][16][17][18]

Anti-inflammatory Assays

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Quinoline derivatives

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of quinoline derivatives for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

This assay measures the activity of COX enzymes by detecting the production of prostaglandins.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • LPS

  • Quinoline derivatives

  • Arachidonic acid

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the NO assay protocol.

  • Supernatant Collection: Collect the cell culture supernatants.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition by comparing the PGE2 levels in treated and untreated stimulated cells.

Conclusion and Future Directions

Quinoline derivatives represent a highly promising class of compounds with significant potential for the development of novel antiproliferative and anti-inflammatory drugs. Their ability to target multiple key cellular pathways provides a distinct advantage in addressing the complexities of diseases like cancer and chronic inflammatory conditions. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of these compounds.

Future research should focus on:

  • Head-to-head comparative studies of a wider range of quinoline derivatives to establish a more definitive understanding of their relative efficacy and safety profiles.

  • Elucidation of novel molecular targets to expand the therapeutic applications of quinoline-based compounds.

  • Development of drug delivery systems to enhance the bioavailability and targeted delivery of promising quinoline derivatives.

  • In vivo studies and clinical trials to translate the promising in vitro findings into effective clinical therapies.

By continuing to explore the vast chemical space of quinoline derivatives and leveraging a deeper understanding of their biological activities, the scientific community can unlock the full therapeutic potential of this remarkable scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Fluoroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 8-Fluoroquinoline-2-carboxylic acid (CAS No. 914208-13-2). As a trusted partner in your research endeavors, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory practices. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Compound and Its Associated Hazards

This compound is a fluorinated quinoline carboxylic acid used in the development of kinase inhibitors and as a building block for antimicrobial agents.[5] Like other quinoline derivatives, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation.[1][6][7][8] Halogenated organic compounds are often subject to specific disposal regulations due to their potential environmental impact.[9][10][11]

Key Chemical Properties:

PropertyValueSource
CAS Number 914208-13-2[5][12]
Molecular Formula C₁₀H₆FNO₂[7][12]
Molecular Weight 191.16 g/mol [7][8][12]
Appearance Likely a solid or crystalline powder[5][12]
Core Directive: Prioritizing Safety Through Proper Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The following recommendations are based on guidelines for handling similar hazardous chemicals.[1][13][14]

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][13][15]

  • Hand Protection: Use chemical-impermeable gloves.[1][4]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood.[1] If significant dust or aerosols are expected, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[1][13]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations.[1][16] Never dispose of this chemical down the drain or in the regular trash. [1][2]

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.[1][2]

  • The container should be made of a material that will not react with the chemical.[17]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health & Safety (EHS) department.

2. Storage of Hazardous Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][17]

  • The storage area should be secure and accessible only to authorized personnel.

3. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[1][18]

  • The most common and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases produced during combustion.[9][17]

Decision Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated Containing This compound is_contaminated Is the waste mixed with other hazardous chemicals? start->is_contaminated collect_separate Collect in a designated, labeled hazardous waste container. is_contaminated->collect_separate No collect_mixed Collect in a designated container for mixed hazardous waste. Consult EHS for compatibility. is_contaminated->collect_mixed Yes store Store container in a cool, dry, well-ventilated, and secure area. collect_separate->store collect_mixed->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. store->contact_ehs incineration Arrange for disposal via high-temperature incineration. contact_ehs->incineration

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate the immediate area and restrict access.

  • If safe to do so, eliminate all ignition sources.[18]

  • For a small spill of solid material, carefully sweep or vacuum the material to avoid generating dust and place it into a labeled hazardous waste container.[1][16]

  • Do not add water to the spill area until all solid material has been removed.

  • Thoroughly decontaminate the spill area with soap and water.[1]

  • For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3][14][15]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation develops.[1][14][15][19]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13][14][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13][19]

Regulatory Framework

The disposal of this compound falls under regulations for hazardous waste due to its characteristics as a halogenated organic compound. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling hazardous chemicals in laboratories (29 CFR 1910.1450).[20]

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental responsibility. By adhering to the guidelines outlined in this document and consulting with your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the broader community.

References

Personal protective equipment for handling 8-Fluoroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 8-Fluoroquinoline-2-carboxylic acid (CAS No. 914208-13-2). As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Profile: An Analog-Based Assessment

Analogous compounds, such as 6-Fluoroquinoline-2-carboxylic acid and 2-Chloro-8-fluoroquinoline-4-carboxylic acid, are classified as irritants.[1] Based on this data, this compound should be handled as a substance with the potential to cause:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with eyes can cause significant irritation, watering, and redness.

  • Respiratory Tract Irritation: Inhalation of the powder may irritate the nose, throat, and lungs.

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The Occupational Safety and Health Administration (OSHA) mandates that PPE be selected based on a thorough hazard assessment.[2]

Protection Type Required PPE Rationale and Specifications
Eye and Face Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect against fine dust particles. A face shield offers an additional layer of protection for the entire face from splashes or unexpected aerosolization.[2][3]
Hand Chemical-Resistant Gloves (Nitrile)Nitrile gloves provide adequate protection against incidental contact with chemical powders. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.[3][4]
Body Full-Length Laboratory CoatA lab coat protects the skin and personal clothing from contamination. Ensure it is fully buttoned.[3]
Respiratory NIOSH-Approved N95 Respirator (or higher)Given that the compound is a powder and poses an inhalation hazard, respiratory protection is mandatory. An N95 respirator will filter at least 95% of airborne particles and is essential for preventing respiratory tract irritation.[5][6][7] A written respiratory protection program, including fit-testing, is an OSHA requirement for mandatory respirator use.[8]
Footwear Closed-Toed ShoesProtects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[9]

dot

PPE_Workflow cluster_PreHandling Pre-Handling Protocol cluster_Donning Donning Sequence Assess_Hazards Assess Hazards (Analog Data) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_Coat 1. Lab Coat Don_Respirator 2. N95 Respirator Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Handle_Compound Handle 8-Fluoroquinoline- 2-carboxylic acid Don_Gloves->Handle_Compound

Caption: PPE selection and donning sequence before handling the compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow minimizes the risk of exposure and contamination.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.[3]

  • Verify Ventilation: Before starting, ensure the fume hood is functioning correctly (check the airflow monitor).

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Prepare Waste Containers: Have clearly labeled hazardous waste containers ready for solid waste and contaminated disposable items.[3]

3.2. Weighing and Handling the Compound

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula to gently transfer the powder. Do not pour the powder from a height.

  • Work Within the Hood: Keep all handling operations at least six inches inside the sash of the fume hood.[3]

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using a dampened paper towel to avoid raising dust.

3.3. Post-Handling Procedures

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

  • Waste Disposal: Place all contaminated disposable materials (weigh boats, gloves, paper towels) into the designated solid hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Gloves should be removed last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9]

Spill Response Plan

Accidents can happen. A clear and practiced spill response plan is essential.

  • Evacuate and Alert: If a spill occurs outside of a fume hood, evacuate the immediate area to prevent inhalation of the powder. Alert colleagues and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill. For minor spills (less than one pound) that do not pose a significant respiratory hazard, trained laboratory personnel may proceed with cleanup.[10]

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.

  • Contain the Spill: Cover the spill with a plastic sheet or gently mist with water to prevent the powder from becoming airborne.[11]

  • Clean Up:

    • Carefully scoop the spilled material into a labeled hazardous waste container.[10] Avoid dry sweeping, which can create dust.[12]

    • Once the bulk of the powder is removed, wipe the area with a wet paper towel or spill pad.[10]

    • Place all cleaning materials into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[13]

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

dot

Spill_Response Spill_Occurs Spill Occurs Alert_Evacuate 1. Alert & Evacuate Immediate Area Spill_Occurs->Alert_Evacuate Assess_Spill 2. Assess Spill Size & Risk Alert_Evacuate->Assess_Spill Don_PPE 3. Don Full PPE Assess_Spill->Don_PPE Contain_Spill 4. Contain Spill (Cover or Mist) Don_PPE->Contain_Spill Clean_Up 5. Clean Up Spill (Scoop, then Wipe) Contain_Spill->Clean_Up Dispose_Waste 6. Dispose of Waste Clean_Up->Dispose_Waste Decontaminate_Area 7. Decontaminate Area Dispose_Waste->Decontaminate_Area Report_Incident 8. Report Incident Decontaminate_Area->Report_Incident

Caption: Step-by-step workflow for responding to a chemical powder spill.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]

  • Waste Segregation: All materials contaminated with this compound, including the compound itself, gloves, weigh boats, and cleanup materials, must be collected as hazardous waste.

  • Containerization: Use a designated, sealable, and clearly labeled container for solid chemical waste. The label should include "Hazardous Waste," the chemical name, and the associated hazards (Irritant).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[15][16] The EPA prohibits the sewering of hazardous waste pharmaceuticals.[15]

By adhering to these rigorous safety and handling protocols, you contribute to a secure research environment, protecting yourself, your colleagues, and your groundbreaking work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Fluoroquinoline-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.